molecular formula C7H9ClFN B597710 3-Fluoro-N-methylaniline hydrochloride CAS No. 152814-25-0

3-Fluoro-N-methylaniline hydrochloride

Cat. No.: B597710
CAS No.: 152814-25-0
M. Wt: 161.604
InChI Key: QTIDLLDRGQOKAQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H9ClFN and its molecular weight is 161.604. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDLLDRGQOKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675163
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
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Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

152814-25-0
Record name Benzenamine, 3-fluoro-N-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
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Record name 3-fluoro-N-methylaniline hydrochloride
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Foundational & Exploratory

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications

Welcome to a comprehensive exploration of this compound. As a Senior Application Scientist, my objective extends beyond presenting mere data; it is to provide a narrative that weaves together the fundamental properties, synthetic utility, and practical applications of this versatile chemical intermediate. In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. This guide is designed for the hands-on researcher and the development professional, offering not just protocols but the rationale behind them, grounded in established chemical principles and safety practices. We will delve into why a molecule like this—seemingly simple—is a critical tool in the synthesis of complex, high-value compounds, and how its unique properties can be leveraged to achieve specific research and development goals.

Chapter 1: Core Molecular Profile and Physicochemical Properties

This compound is a synthetically valuable compound that marries the structural features of a secondary aromatic amine with the modulating effects of a halogen substituent. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base, making it a more reliable reagent for long-term storage and use in multi-step syntheses.[1]

The presence of the fluorine atom at the meta-position relative to the N-methylamino group is pivotal. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which decreases the basicity of the nitrogen atom compared to N-methylaniline. This modulation of pKa is a critical consideration in designing reactions and predicting the physiological behavior of downstream compounds.[1] Simultaneously, the N-methyl group provides steric bulk and alters the molecule's polarity and hydrogen-bonding capabilities, which are key determinants of its pharmacokinetic and pharmacodynamic profiles in medicinal chemistry contexts.[1]

Below is the chemical structure of this compound.

Caption: Structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name N-(3-fluorophenyl)-N-methylamine hydrochloride[2]
CAS Number 152814-25-0[2][3]
Molecular Formula C₇H₉ClFN[2][3]
Molecular Weight 161.61 g/mol [3]
Appearance Expected to be a solid (crystalline powder)[1]
Free Base CAS 1978-37-6[4][5]
Free Base Formula C₇H₈FN[4][6]
Free Base M.W. 125.14 g/mol [5][6]
Free Base Form Clear colorless to pale yellow/brown liquid[7]
Free Base Density 1.1069 g/mL at 25 °C
Free Base B.P. 94 °C @ 19 mmHg[4]
Free Base F.P. 51.7 °C to 86 °C (closed cup)[4]

Note: Some properties listed are for the free base, 3-Fluoro-N-methylaniline, as it is more extensively characterized. The hydrochloride salt will have significantly different melting point and solubility profiles.

Chapter 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process: N-methylation of the parent aniline followed by conversion to the hydrochloride salt. While various methylation strategies exist, a common and reliable method involves reductive amination. The subsequent salt formation is a straightforward acid-base reaction.

The protocol described below is a representative, self-validating workflow. The causality is clear: successful formation of the intermediate imine is required for the reduction step, and the purity of the free base directly impacts the quality of the final salt. Validation is built-in through in-process checks like TLC and final characterization.

Experimental Protocol: Synthesis of this compound

Part A: N-Methylation of 3-Fluoroaniline via Reductive Amination

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoroaniline (1 eq.) in methanol.

  • Imine Formation: Add paraformaldehyde (1.1 eq.) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

  • Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Fluoro-N-methylaniline as an oil.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 3-Fluoro-N-methylaniline from Part A in anhydrous diethyl ether.

  • Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring. A precipitate will form immediately.

  • Isolation: Continue the addition until no further precipitation is observed. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Validation: Characterize the final product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Synthesis_Workflow A 1. Dissolve 3-Fluoroaniline & Paraformaldehyde in MeOH B 2. Stir 1h at RT (Imine Formation) A->B TLC Check C 3. Cool to 0-5°C Add NaBH₄ Portion-wise B->C D 4. Stir 4-6h at RT (Reduction) C->D TLC Check E 5. Aqueous Workup & Extraction with EtOAc D->E F 6. Dry & Concentrate (Crude Free Base) E->F G 7. Dissolve in Anhydrous Ether F->G H 8. Add HCl Solution (Precipitation) G->H I 9. Filter, Wash & Dry (Final Product) H->I Characterize

Caption: Workflow for the Synthesis of 3-Fluoro-N-methylaniline HCl.

Chapter 3: Applications in Medicinal Chemistry and Organic Synthesis

This compound is not an end-product but a valuable building block. Its utility stems from the predictable reactivity of the secondary amine and the influence of the fluoro-substituted aromatic ring. It is a key intermediate for synthesizing a wide range of biologically active molecules.[1][8]

The primary application lies in its use as a scaffold in drug discovery.[1] The fluorinated N-methylaniline motif is present in numerous compounds investigated for therapeutic potential. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

Example Synthetic Application: Acylation to Form an Amide

Amide bond formation is one of the most common and crucial reactions in pharmaceutical synthesis. The N-methylaniline core can be readily acylated to introduce a vast array of side chains, building molecular complexity.

  • Setup: Suspend this compound (1 eq.) in dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) to neutralize the hydrochloride and free the amine.

  • Acylating Agent: Cool the mixture to 0 °C and slowly add the desired acyl chloride or anhydride (e.g., Acetyl Chloride, 1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude amide product, which can then be purified by column chromatography or recrystallization.

Chapter 4: Safety, Handling, and Storage

Given the toxicological profile of the free base, this compound must be handled with appropriate care. The primary hazards are associated with ingestion, skin contact, and inhalation.[4][9] The hydrochloride salt form is generally less volatile and easier to handle than the liquid free base, but the same fundamental precautions apply.

Table 2: GHS Hazard and Precautionary Information (for Free Base)

CategoryCodeDescriptionSource(s)
Hazard H226Flammable liquid and vapor[10]
H301Toxic if swallowed[10]
H315Causes skin irritation[10]
H318Causes serious eye damage[10]
H335May cause respiratory irritation
Precaution P210Keep away from heat, hot surfaces, sparks, open flames.[11]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P270Do not eat, drink or smoke when using this product.[11]
P280Wear protective gloves/protective clothing/eye protection.[11]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor.[11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
P403+P235Store in a well-ventilated place. Keep cool.
P405Store locked up.[11]
Standard Operating Protocol for Safe Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), and chemical safety goggles or a face shield.[11]

  • Dispensing: When weighing the solid, do so in the fume hood. Avoid generating dust. Use appropriate tools (spatulas) and clean them immediately after use.

  • Spill Response: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12] Store in a locked cabinet or area accessible only to authorized personnel.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Use prep1 Don PPE: Lab Coat, Gloves, Goggles prep2 Work in Fume Hood prep1->prep2 handle1 Weigh/Dispense Carefully prep2->handle1 handle2 Keep Container Closed handle1->handle2 clean1 Clean Equipment handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Store Securely clean2->clean3

Caption: Standard Laboratory Safety Workflow for Handling Chemical Reagents.

References

  • Google Patents.CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Autech. Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing.[Link]

  • PubChem. 3-fluoro-N-methylaniline | C7H8FN | CID 2759011.[Link]

Sources

An In-depth Technical Guide to 3-Fluoro-N-methylaniline Hydrochloride: Structure, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-N-methylaniline hydrochloride (CAS No: 152814-25-0), a key intermediate in pharmaceutical and chemical synthesis. We will delve into its chemical structure, analytical characterization, synthesis, and safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of 3-Fluoro-N-methylaniline. The salt form often enhances stability and simplifies handling compared to the free base.[1] The presence of a fluorine atom and an N-methyl group on the aniline scaffold makes it a valuable building block.[1][2] Fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, while the N-methyl group can modulate polarity and basicity.[1]

Below is the chemical structure of the 3-Fluoro-N-methylaniline cation:

Caption: Chemical structure of the 3-Fluoro-N-methylanilinium cation.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number152814-25-0[3]
Molecular FormulaC₇H₉ClFN[3]
Molecular Weight161.61 g/mol (Calculated)
IUPAC NameN-(3-fluorophenyl)-N-methylamine hydrochloride[3]
AppearanceVaries from clear colorless to brown liquid for the free base[4]

Synthesis and Purification

Substituted anilines like 3-Fluoro-N-methylaniline are typically synthesized through methods such as the reduction of a corresponding nitrobenzene or the N-alkylation of a primary aniline.[5][6]

A plausible synthetic route involves the N-methylation of 3-fluoroaniline. This can be achieved using various methylating agents. The resulting free base, 3-Fluoro-N-methylaniline (CAS 1978-37-6), is then treated with hydrochloric acid to form the stable hydrochloride salt.[7]

Synthesis_Workflow cluster_synthesis Synthetic Pathway start 3-Fluoroaniline step1 N-Methylation (e.g., with methyl iodide or formic acid) start->step1 Reactant intermediate 3-Fluoro-N-methylaniline (Free Base) step1->intermediate Product step2 Acidification (with HCl in a suitable solvent like ether or isopropanol) intermediate->step2 Reactant product 3-Fluoro-N-methylaniline HCl step2->product Final Product

Caption: Generalized synthetic workflow for 3-Fluoro-N-methylaniline HCl.

Causality in Synthesis: The choice of a methylation strategy is critical. Using formic acid presents a greener alternative to traditional alkyl halides.[8] The final acidification step is not just for salt formation; it is a crucial purification step. The hydrochloride salt often has lower solubility in non-polar organic solvents than the free base, allowing it to be precipitated, isolated by filtration, and washed to remove non-basic impurities.

Comprehensive Analytical Characterization

A multi-technique approach is essential to confirm the identity, purity, and structure of this compound. The following workflow ensures a self-validating system where each analysis corroborates the others.

Analytical_Workflow cluster_workflow Analytical Validation Process sample Received Sample nmr NMR Spectroscopy (¹H, ¹³C) - Structure Confirmation - Preliminary Purity sample->nmr ftir FTIR Spectroscopy - Functional Group ID sample->ftir ms Mass Spectrometry - Molecular Weight - Fragmentation Pattern nmr->ms Corroborate Structure report Certificate of Analysis nmr->report ftir->ms hplc HPLC-UV/PDA - Purity Assay - Impurity Profiling ms->hplc Confirm Purity hplc->report

Caption: Integrated workflow for the analysis of 3-Fluoro-N-methylaniline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. Data for similar compounds provide a strong basis for predicting the spectra.[8][9]

  • ¹H NMR Analysis (Expected):

    • Aromatic Protons (4H): The protons on the benzene ring will appear as complex multiplets, typically in the range of 6.5-7.5 ppm. The fluorine atom at the meta-position will introduce complex splitting patterns (coupling).

    • N-Methyl Protons (3H): A singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm is expected.

    • N-H Proton (1H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR Analysis (Expected):

    • Aromatic Carbons (6C): Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF) and a significant downfield shift (around 160-165 ppm). The other aromatic carbons will also exhibit smaller C-F couplings.

    • Methyl Carbon (1C): A signal around 30-35 ppm is anticipated.

Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the salt and keep the N-H proton from exchanging rapidly.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Infrared (IR) Spectroscopy

FTIR is used to identify key functional groups. For N-methylaniline, a characteristic N-H stretch is expected around 3411 cm⁻¹.[10]

  • Expected Key Absorptions:

    • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. In the hydrochloride salt, this may be broadened and shifted due to the presence of the ammonium ion (N⁺-H).

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹.

    • C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: Typically observed in the 1250-1350 cm⁻¹ range.

    • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight of the free base and its fragmentation pattern.

  • Expected Data (for the free base, C₇H₈FN):

    • Molecular Ion Peak (M⁺): m/z = 125.14.[11][12][13]

    • Technique: Electrospray ionization (ESI) in positive mode is ideal for analyzing the pre-ionized hydrochloride salt. The spectrum will show the cation at m/z 125.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing purity. Reversed-phase HPLC with UV detection is the most common method for analyzing substituted anilines.[14][15][16]

Protocol: HPLC Purity Analysis This protocol is a standard starting point and must be validated for specificity and accuracy.

Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for aromatic compounds.[17]
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent, improving peak shape for the amine.
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% BA gradient elution is necessary to separate potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[17]
Detection UV at 254 nmAnilines have strong UV absorbance at this wavelength. A Photodiode Array (PDA) detector is preferred to check for peak purity.
Injection Vol. 10 µLStandard volume to avoid column overloading.[17]

Safety, Handling, and Storage

This compound and its free base are classified as hazardous.[18][19]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12][19] May cause respiratory irritation.[19]

  • Handling:

    • Use in a well-ventilated area or fume hood.[20][21]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][20][21]

    • Avoid breathing dust, fumes, or vapors.[22]

    • Wash hands thoroughly after handling.[20]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21]

    • Store locked up.[18][20][21]

Applications in Research and Development

As a substituted aniline, this compound is a versatile intermediate in organic synthesis.[2] Aniline and its derivatives are fundamental building blocks for a vast range of products, including pharmaceuticals, agrochemicals, and dyes.[5][6] The specific substitution pattern of 3-Fluoro-N-methylaniline makes it a precursor for creating complex molecules where fine-tuning of electronic and steric properties is required for biological activity or material performance.

References

  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (n.d.). Benchchem.
  • 3-FLUORO-N-METHYLANILINE - Safety Data Sheet. (n.d.). ChemicalBook.
  • 3-Chloro-2-fluoro-N-methylaniline hydrochloride 1187386-17-9 wiki. (n.d.). Guidechem.
  • Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. (1983). ACS Publications.
  • This compound | 152814-25-0. (n.d.). Sigma-Aldrich.
  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.). Google Patents.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • HPLC Analysis of Aniline Homologs on Discovery® C18. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central - NIH.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • chemical label this compound. (n.d.).
  • 3-Chloro-4-fluoro-N-methylaniline hydrochloride | 1432680-95-9 | HHC68095. (n.d.). Biosynth.
  • 3-Fluoro-N-methylaniline 97 1978-37-6. (n.d.). Sigma-Aldrich.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
  • This compound | 152814-25-0. (n.d.). Benchchem.
  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.).
  • 3-Fluoro-N-methylaniline, 97% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.
  • 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-Fluoro-N-methylaniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • 3-Fluoro-2-methylaniline 99 443-86-7. (n.d.). Sigma-Aldrich.
  • 3-Fluoro-N-methylaniline 97 1978-37-6. (n.d.). Sigma-Aldrich.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Echemi.
  • 4-Fluoro-3-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.

Sources

3-Fluoro-N-methylaniline hydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry and drug development. Its strategic incorporation of a fluorine atom and a methylamino group offers a nuanced tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comprehensive overview of the prevalent and efficient synthesis pathways for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Introduction: The Strategic Importance of this compound

The synthesis of complex organic molecules for pharmaceutical applications relies heavily on the availability of versatile and functionalized intermediates. This compound (CAS Number: 152814-25-0) serves as a critical precursor in the development of a wide range of therapeutics.[2] The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Concurrently, the N-methyl group plays a crucial role in modulating polarity, basicity, and the steric profile of a molecule, which are key determinants of its pharmacokinetic and pharmacodynamic behavior.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred form for storage and synthetic applications.[1]

This guide, intended for senior application scientists and drug development professionals, delves into the primary synthetic routes to this valuable intermediate, emphasizing not just the procedural steps but the rationale behind the experimental choices.

Core Synthesis Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process commencing from the readily available 3-fluoroaniline. The overall transformation can be visualized as follows:

G A 3-Fluoroaniline B N-Methylation A->B Methylating Agent & Reducing Agent C 3-Fluoro-N-methylaniline B->C D Hydrochloride Salt Formation C->D Anhydrous HCl E 3-Fluoro-N-methylaniline Hydrochloride D->E

Caption: Overall synthesis workflow for this compound.

The synthesis primarily involves:

  • N-Methylation of 3-Fluoroaniline: The introduction of a methyl group onto the nitrogen atom of the primary amine.

  • Hydrochloride Salt Formation: The conversion of the resulting 3-fluoro-N-methylaniline into its more stable hydrochloride salt.

Pathway I: Reductive Amination with Formaldehyde

Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines.[3] This pathway involves the reaction of 3-fluoroaniline with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired N-methylated product.[3]

Mechanism of Reductive Amination

The reaction proceeds through the formation of a Schiff base (imine) from the condensation of the primary amine (3-fluoroaniline) and the aldehyde (formaldehyde). This is followed by the reduction of the imine to the secondary amine (3-fluoro-N-methylaniline).

G cluster_0 Imine Formation cluster_1 Reduction 3-Fluoroaniline 3-Fluoroaniline Hemiaminal Hemiaminal 3-Fluoroaniline->Hemiaminal + Formaldehyde Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O Imine Imine Iminium Ion->Imine 3-Fluoro-N-methylaniline 3-Fluoro-N-methylaniline Imine->3-Fluoro-N-methylaniline + [H-] (Reducing Agent)

Caption: Mechanism of reductive amination for N-methylation.

Experimental Protocol: Reductive Amination

This protocol is adapted from a general procedure for the N-methylation of halogen-substituted anilines.[4]

Materials:

  • 3-Fluoroaniline

  • Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, dissolve paraformaldehyde in methanol and reflux until the paraformaldehyde is completely dissolved.

  • In a separate flask, dissolve 3-fluoroaniline and a base such as sodium hydroxide in methanol at room temperature.[4]

  • Add the 3-fluoroaniline solution to the paraformaldehyde solution and reflux the mixture for 2-4 hours.[4]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride to the cooled mixture.[4]

  • After the addition is complete, reflux the mixture for an additional hour.[4]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-N-methylaniline.

ParameterValueReference
Starting Material3-Fluoroaniline[4]
Methylating AgentParaformaldehyde[4]
Reducing AgentSodium Borohydride[4]
SolventMethanol[4]
Reaction TemperatureReflux (85°C)[4]

Pathway II: N-Methylation using Formic Acid

An alternative and efficient method for N-methylation involves the use of formic acid as the C1 source.[5] This approach, often referred to as the Eschweiler-Clarke reaction, is a transition-metal-free process.

Experimental Protocol: Formic Acid-Mediated Methylation

This protocol is based on general procedures for the reductive N-methylation of amines using formic acid.[6]

Materials:

  • 3-Fluoroaniline

  • Formic acid (85-90%)

  • Toluene

  • Sodium hydroxide

Procedure:

  • In a round-bottomed flask equipped with a distillation setup, combine 3-fluoroaniline, formic acid, and toluene.[7]

  • Heat the mixture to distill the azeotrope of toluene and water. Continue distillation until all the water has been removed, indicated by a rise in the vapor temperature.[7]

  • After cooling, transfer the reaction mixture to a distillation apparatus and distill under reduced pressure to obtain crude 3-fluoro-N-methylaniline.

  • The crude product can be further purified by dissolving it in a suitable solvent and washing with a dilute sodium hydroxide solution to remove any remaining formic acid, followed by drying and solvent evaporation.

ParameterValueReference
Starting Material3-Fluoroaniline[7]
Methylating AgentFormic Acid[6][7]
SolventToluene[7]
Reaction TemperatureDistillation/Reflux[7]

Final Step: Hydrochloride Salt Formation and Purification

The conversion of the free base, 3-fluoro-N-methylaniline, to its hydrochloride salt is a straightforward acid-base reaction that improves the compound's stability and ease of handling.[8]

Experimental Protocol: Salt Formation

This protocol is a standard procedure for the formation of hydrochloride salts of amines.[8][9]

Materials:

  • Crude 3-Fluoro-N-methylaniline

  • Anhydrous hydrogen chloride (gas or in a suitable solvent like ethanol or diethyl ether)

  • Ethanol or other suitable organic solvent

Procedure:

  • Dissolve the crude 3-fluoro-N-methylaniline in a suitable solvent, such as ethanol.[8]

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent dropwise while stirring.[8]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by suction filtration and wash with a small amount of cold solvent.[8]

  • Dry the product under vacuum to obtain this compound.

Purification of the Hydrochloride Salt

If impurities are present, recrystallization is a common method for purification.[10] The choice of solvent is critical and may require some experimentation. A common solvent system for recrystallizing hydrochloride salts is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether).[10]

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable pathways. The reductive amination using formaldehyde and sodium borohydride offers a high-yielding and straightforward approach. Alternatively, the use of formic acid provides a metal-free option. The final conversion to the hydrochloride salt is a standard and efficient procedure. The choice of a specific pathway may depend on factors such as available reagents, scale of the reaction, and desired purity. This guide provides the necessary foundational knowledge and detailed protocols for the successful synthesis of this important pharmaceutical intermediate.

References

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. (n.d.).
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (n.d.). Retrieved January 16, 2026, from [Link]

  • Silane-mediated, facile C–H and N–H methylation using formaldehyde - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019). Beilstein Journal of Organic Chemistry, 15, 986–991. [Link]

  • KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents. (n.d.).
  • 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 16, 2026, from [Link]

  • Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde - ChemRxiv. (n.d.). Retrieved January 16, 2026, from [Link]

  • 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017). Retrieved January 16, 2026, from [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). Retrieved January 16, 2026, from [Link]

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).
  • n-methylformanilide - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • Use of phase angle as an indicator of overtraining in sport and physical training - PMC. (2024). Retrieved January 16, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Use of phase angle as an indicator of overtraining in sport and physical training. (2024). Retrieved January 16, 2026, from [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Retrieved January 16, 2026, from [Link]

  • US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents. (n.d.).
  • Thieme: Fractures of the Pelvis and Acetabulum: Principles and Methods of Management—Fourth Edition. (n.d.). Retrieved January 16, 2026, from [Link]

  • Use of phase angle as an indicator of overtraining in sport and physical training - OUCI. (n.d.). Retrieved January 16, 2026, from [Link]

  • N-Methylaniline Chemical Properties,Uses,Production - Yufeng. (2024). Retrieved January 16, 2026, from [Link]

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Navigating the Unknown: A Technical Guide to Elucidating the Mechanism of Action of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

In the landscape of chemical biology and drug discovery, we often encounter compounds with intriguing structural motifs but an unwritten chapter on their biological activity. 3-Fluoro-N-methylaniline hydrochloride is one such molecule. While its utility as a synthetic intermediate is recognized, its specific mechanism of action at a biological level remains largely uncharacterized in publicly available literature.[1] This guide, therefore, adopts a forward-looking, investigative approach. It is structured not as a retrospective summary of established facts, but as a strategic roadmap for researchers venturing to define the pharmacological or toxicological identity of this compound.

We will begin by dissecting the molecule's structural features to postulate a plausible, hypothetical mechanism of action. This hypothesis will be grounded in the known properties of its constituent parts: the fluorinated aniline core and the N-methyl group. The bulk of this document will then be dedicated to a comprehensive, multi-tiered experimental plan designed to systematically investigate, validate, and ultimately elucidate the true mechanism of action of this compound.

I. Deconstructing the Molecule: A Foundation for a Hypothetical Mechanism

The structure of this compound offers several clues to its potential biological interactions. As a derivative of aniline, it is part of a class of compounds known for a range of industrial applications and, importantly, notable toxicological profiles.[2][3]

Key Structural Features and Their Implications:

  • Aniline Core: Aniline and its derivatives are known to be absorbed systemically and can exert toxic effects, particularly on the hematopoietic system (inducing methemoglobinemia) and potentially causing damage to the liver and kidneys.[4][5] Chronic exposure to some aniline derivatives has been associated with carcinogenicity.[4]

  • N-Methyl Group: The presence of a methyl group on the nitrogen atom differentiates it from aniline. This substitution can alter the compound's metabolic fate, potentially leading to the formation of different metabolites compared to the parent aniline. It can also influence its basicity and steric hindrance, which are critical for receptor binding.[1]

  • Fluorine Substitution: The fluorine atom at the meta-position is a common feature in medicinal chemistry. Its high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing the compound's pKa.[1] This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination is also a well-established strategy to enhance metabolic stability and binding affinity to biological targets.[1]

  • Hydrochloride Salt: The hydrochloride form is typically used to improve the stability and solubility of the compound, making it easier to handle in experimental settings.[1]

A Plausible, Yet Unproven, Hypothesis:

Based on these structural characteristics, a primary hypothesis is that this compound may act as a modulator of monoamine oxidase (MAO) enzymes or other enzymes involved in neurotransmitter metabolism, given the structural resemblance to some known MAO inhibitors. The fluoro- and N-methyl substitutions could enhance its binding affinity and selectivity. Alternatively, its toxicological effects could be mediated by the formation of reactive metabolites that induce oxidative stress and cellular damage.

II. A Phased Experimental Approach to Unraveling the Mechanism of Action

The following experimental plan is designed to systematically test our hypothesis and explore other potential mechanisms.

Phase 1: Initial Profiling and Target Identification

The initial phase focuses on broad screening to identify potential biological targets and characterize the compound's general cellular effects.

1.1. In Vitro Cytotoxicity and Cellular Viability Assays:

  • Objective: To determine the concentration-dependent effects of this compound on cell viability across a panel of cell lines representing different tissues (e.g., hepatocytes, neuronal cells, renal cells).

  • Methodology:

    • Plate cells at an appropriate density in 96-well plates.

    • Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, MTS, or a neutral red uptake assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

1.2. Broad Target Screening using Ligand Binding Assays:

  • Objective: To screen this compound against a broad panel of receptors, ion channels, and enzymes to identify potential high-affinity targets.

  • Methodology:

    • Utilize a commercial service or an in-house platform for radioligand binding assays.

    • Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of at least 50 common drug targets.

    • Follow up on any significant "hits" (e.g., >50% inhibition of radioligand binding) with concentration-response curves to determine the Ki (inhibition constant).

1.3. Monoamine Oxidase (MAO) Inhibition Assay:

  • Objective: To directly test the hypothesis that this compound inhibits MAO-A and/or MAO-B.

  • Methodology:

    • Use commercially available MAO-A and MAO-B inhibitor screening kits.

    • Incubate recombinant human MAO-A or MAO-B with a fluorescent substrate and varying concentrations of the test compound.

    • Measure the fluorescence intensity to determine the rate of substrate conversion.

    • Calculate the IC50 for MAO-A and MAO-B inhibition.

Experimental Workflow for Phase 1:

G cluster_0 Phase 1: Initial Profiling cluster_1 Data Analysis A 3-Fluoro-N-methylaniline hydrochloride B Cytotoxicity Assays (MTT, MTS) A->B C Broad Target Screening (Ligand Binding) A->C D MAO Inhibition Assay (MAO-A, MAO-B) A->D E IC50 Determination B->E F Hit Identification C->F G MAO-A/B Selectivity D->G

Caption: Workflow for the initial in vitro profiling of this compound.

Phase 2: Mechanistic Elucidation and Pathway Analysis

Should Phase 1 yield significant findings, this phase will delve deeper into the specific cellular pathways affected.

2.1. Oxidative Stress and Reactive Oxygen Species (ROS) Production:

  • Objective: To investigate if the compound induces oxidative stress, a common mechanism for aniline-related toxicity.

  • Methodology:

    • Treat relevant cell lines with the compound at concentrations around the IC50.

    • Measure intracellular ROS levels using fluorescent probes like DCFDA.

    • Quantify markers of oxidative damage, such as lipid peroxidation (MDA assay) and protein carbonylation.

2.2. Gene Expression Profiling:

  • Objective: To identify cellular pathways modulated by the compound through transcriptomic analysis.

  • Methodology:

    • Treat cells with the compound for a relevant duration.

    • Isolate total RNA and perform RNA sequencing (RNA-Seq).

    • Analyze differentially expressed genes and perform pathway enrichment analysis (e.g., using KEGG or Gene Ontology).

2.3. In-depth Electrophysiology (if ion channel target identified):

  • Objective: To characterize the functional effects of the compound on a specific ion channel identified in Phase 1.

  • Methodology:

    • Use patch-clamp electrophysiology on cells expressing the target ion channel.

    • Apply the compound at various concentrations to determine its effect on channel gating, conductance, and kinetics.

Signaling Pathway Visualization (Hypothetical):

G compound 3-Fluoro-N-methylaniline hydrochloride target Hypothesized Target (e.g., MAO-B) compound->target Inhibition pathway Downstream Signaling (e.g., Dopamine levels) target->pathway Modulation effect Cellular Effect (e.g., Neuroprotection or Toxicity) pathway->effect

Caption: Hypothetical signaling pathway for this compound.

Phase 3: In Vivo Validation and Toxicological Assessment

The final phase involves translating in vitro findings to a whole-organism level.

3.1. Acute and Sub-chronic Toxicity Studies in Rodents:

  • Objective: To determine the in vivo toxicity profile of the compound.

  • Methodology:

    • Administer the compound to rodents via a relevant route (e.g., oral gavage, intraperitoneal injection).

    • Conduct acute toxicity studies to determine the LD50 (lethal dose, 50%).

    • Perform sub-chronic studies (e.g., 28-day) to assess effects on organ weight, hematology, and clinical chemistry.

    • Conduct histopathological examination of major organs.

3.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

  • Objective: To understand the ADME properties of the compound and correlate its concentration with its biological effects in vivo.

  • Methodology:

    • Administer a single dose of the compound to animals and collect blood samples at various time points.

    • Measure compound concentrations in plasma using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • In parallel, measure a relevant PD biomarker (e.g., MAO activity in brain tissue) to establish a PK/PD relationship.

Summary of Proposed Experimental Data:

Experiment Parameter Measured Purpose
Cytotoxicity AssaysIC50Determine concentration-dependent cell death
Ligand Binding AssaysKiIdentify high-affinity molecular targets
MAO Inhibition AssayIC50 for MAO-A/BTest for specific enzyme inhibition
ROS Production AssayFluorescence IntensityQuantify oxidative stress
RNA SequencingDifferentially Expressed GenesIdentify modulated cellular pathways
In Vivo ToxicityLD50, Organ PathologyAssess whole-organism toxicity
PharmacokineticsCmax, Tmax, AUC, t1/2Characterize ADME properties

IV. Concluding Remarks: From Hypothesis to Understanding

The journey to elucidate the mechanism of action of a novel compound like this compound is an iterative process of hypothesis generation, rigorous testing, and data-driven refinement. The experimental framework outlined in this guide provides a robust starting point for any research team embarking on this endeavor. By systematically progressing through these phases, the scientific community can move from the current state of limited knowledge to a comprehensive understanding of this compound's biological effects. This, in turn, will enable informed decisions regarding its potential applications or the risks associated with its use.

References

  • Yufeng. (2024-09-20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Fluoro-N-methylaniline hydrochloride (C₇H₉ClFN), a versatile intermediate in pharmaceutical and materials science research. While direct experimental spectra for this specific salt are not widely published, this document synthesizes data from the corresponding free base, closely related analogs, and established spectroscopic principles to present a robust, predictive, and interpretive guide. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's analytical profile.

Introduction and Molecular Structure

This compound is the salt form of the parent aromatic amine, 3-Fluoro-N-methylaniline. The incorporation of a fluorine atom at the meta-position of the aniline ring significantly influences the molecule's electronic properties, pKa, and metabolic stability, making it a valuable building block in medicinal chemistry. The hydrochloride salt form enhances stability and improves handling characteristics, rendering it suitable for synthesis and storage.

The core structure consists of a benzene ring substituted with a fluorine atom and a methylamino group at positions 1, 3, and 1 respectively. In the hydrochloride salt, the nitrogen atom of the amine is protonated, forming a secondary ammonium chloride.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information, with the fluorine atom introducing characteristic splitting patterns (J-coupling).

Expert Insight: The protonation of the nitrogen atom to form the hydrochloride salt has a profound deshielding effect on the aromatic protons and carbons due to the inductive withdrawal of electron density by the positively charged N⁺H₂ group. This causes signals to shift downfield compared to the free base. The choice of solvent is critical; while CDCl₃ is common, amine salts often have poor solubility. DMSO-d₆ is an excellent alternative, which would also allow for the observation of the N-H protons.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the two N-H protons, and the N-methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
N⁺H9.0 - 11.0Broad singlet (br s)-2H
Aromatic H (H2, H4, H6)7.2 - 7.6Multiplet (m)J(H,H) ≈ 7-9, J(H,F) ≈ 2-103H
Aromatic H (H5)7.0 - 7.2Triplet of doublets (td)J(H,H) ≈ 8, J(H,F) ≈ 21H
N-CH~3.0Singlet (s)-3H

Note: Predicted values are based on analysis of related compounds and assume DMSO-d₆ as the solvent.

Interpretation:

  • N⁺H₂ Protons: The two protons on the nitrogen will be acidic and exchangeable, appearing as a broad signal far downfield. Its presence is a key indicator of the hydrochloride salt form.

  • Aromatic Protons: The electron-withdrawing nature of both the fluorine and the ammonium group results in all aromatic protons appearing in the 7.0-7.6 ppm range. The signals will be complex multiplets due to proton-proton (ortho, meta) and proton-fluorine coupling.

  • N-Methyl Protons: The methyl group attached to the nitrogen is deshielded by the positive charge and appears as a sharp singlet around 3.0 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The most notable feature is the large one-bond carbon-fluorine coupling constant (¹JCF).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to F) Predicted Coupling Constant (J, Hz)
C 3 (C-F)161 - 164Doublet (d)¹J(C,F) ≈ 240-250
C 1 (C-N)145 - 148Doublet (d)³J(C,F) ≈ 7-9
C 5130 - 132Doublet (d)³J(C,F) ≈ 8-10
C 4120 - 123Doublet (d)²J(C,F) ≈ 20-25
C 6115 - 118Singlet (s)-
C 2108 - 111Doublet (d)²J(C,F) ≈ 22-26
N-C H₃~31Singlet (s)-

Note: Predicted values are based on analysis of related compounds.

Interpretation:

  • C-F Carbon (C3): The carbon directly bonded to the fluorine atom exhibits a very large splitting into a doublet and is shifted significantly downfield. This is the most unambiguous signal in the spectrum.

  • Other Aromatic Carbons: Carbons that are two bonds (²J) or three bonds (³J) away from the fluorine also show splitting, but with much smaller coupling constants.

  • C-N Carbon (C1): This carbon is deshielded due to its attachment to the electropositive nitrogen atom.

  • N-CH₃ Carbon: The methyl carbon signal appears in the aliphatic region around 31 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is distinguished by the vibrations associated with the secondary ammonium group, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2400 - 2700N⁺-H StretchStrong, Broad
3000 - 3100Aromatic C-H StretchMedium
2850 - 2960Aliphatic C-H Stretch (CH₃)Medium
1580 - 1610C=C Aromatic Ring StretchMedium-Strong
1450 - 1500C=C Aromatic Ring StretchMedium-Strong
1200 - 1280C-N StretchMedium
1000 - 1100C-F StretchStrong

Interpretation:

  • N⁺-H Stretch: The most diagnostic feature of the hydrochloride salt is the very broad and strong absorption band in the 2400-2700 cm⁻¹ region. This is characteristic of an ammonium salt and replaces the sharp, single N-H stretch seen around 3400 cm⁻¹ in the free secondary amine[1].

  • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region is indicative of the carbon-fluorine bond.

  • Aromatic Vibrations: The characteristic C=C stretching bands for the benzene ring appear in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For an amine salt, the analysis is performed on the free base, 3-Fluoro-N-methylaniline, as the HCl is removed upon volatilization in the MS source. The molecular weight of the free base is 125.14 g/mol .

Predicted Fragmentation Pathway: Under electron ionization (EI), the molecule will ionize to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 125. Aromatic amines typically undergo fragmentation via loss of a hydrogen atom from the alpha-carbon, followed by elimination of hydrogen cyanide (HCN).

fragmentation M [C₇H₈FN]⁺• m/z = 125 Molecular Ion M_minus_H [C₇H₇FN]⁺ m/z = 124 M->M_minus_H - •H M_minus_CH3 [C₆H₅FN]⁺• m/z = 110 M->M_minus_CH3 - •CH₃ M_minus_HCN [C₆H₅F]⁺• m/z = 96 M_minus_H->M_minus_HCN - HCN

Caption: Predicted EI-MS Fragmentation Pathway.

Interpretation of Key Fragments:

m/z Proposed Fragment Notes
125[C₇H₈FN]⁺•Molecular ion (M⁺•)
124[M - H]⁺Loss of a hydrogen radical from the methyl group.
110[M - CH₃]⁺•Loss of a methyl radical.
96[C₆H₅F]⁺•Result of HCN loss from the m/z 124 fragment, corresponding to the fluorobenzene radical cation.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS or residual solvent signal.

IR Spectroscopy Protocol (ATR)
  • Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and format the spectrum for absorbance or transmittance as required.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (as the free base in a volatile solvent like methanol or dichloromethane) via a Gas Chromatography (GC) inlet or a direct insertion probe.

  • Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 3-Fluoro-N-methylaniline HCl Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR IR FT-IR (ATR) Dissolve->IR MS GC-MS (EI) Dissolve->MS NMR_Data Assign Shifts & Couplings NMR->NMR_Data IR_Data Identify Functional Group Bands IR->IR_Data MS_Data Analyze M⁺• & Fragmentation MS->MS_Data Final Structural Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: General workflow for spectroscopic analysis.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2][3][4][5][6]

  • PubChem Compound Summary for 3-Fluoro-4-methylaniline . National Center for Biotechnology Information. [Link][7]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link][8]

  • ResearchGate: FT-IR spectra of Pure components: aniline (a), N-methylaniline (b)... [Link][1]

  • Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines... Royal Society of Chemistry. This source provides typical NMR data for related N-methylaniline compounds. [Link][9]

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In-Depth Technical Guide: 3-Fluoro-N-methylaniline Hydrochloride Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for optimizing drug-like properties.[1][2][3][4][5] The 3-Fluoro-N-methylaniline hydrochloride scaffold represents a confluence of key structural motifs that are highly valued in drug discovery. This guide provides an in-depth technical exploration of this core structure, its derivatives, and analogues, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key experimental protocols, and the profound impact of fluorination and N-methylation on the biological activity and pharmacokinetic profiles of these compounds.

The presence of a fluorine atom at the meta-position of the aniline ring, combined with an N-methyl group, imparts a unique set of physicochemical properties.[6] Fluorine's high electronegativity can modulate the pKa of the amine, influencing its physiological behavior and binding interactions.[2][6] Furthermore, the N-methyl group can alter polarity, basicity, and steric hindrance, which are critical for tuning a molecule's pharmacokinetic and pharmacodynamic characteristics.[6][7] Consequently, this compound serves as a vital intermediate in the synthesis of a wide range of biologically active molecules.[6]

This guide will navigate through the synthetic pathways to access this core and its derivatives, provide detailed experimental methodologies, and explore the structure-activity relationships (SAR) that govern their therapeutic potential.

Part 1: The Strategic Importance of Fluorine and N-Methylation in Drug Design

The decision to incorporate fluorine and N-methyl groups into a drug candidate is a deliberate strategy aimed at enhancing its overall performance. Understanding the underlying principles is crucial for rational drug design.

The Role of Fluorine

Fluorine's unique properties make it a valuable element in medicinal chemistry.[1][2][3][4] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, often without introducing significant steric bulk.[2] However, its high electronegativity profoundly influences the electronic environment of the molecule.[2]

Key advantages of fluorine incorporation include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can block metabolic "soft spots" and increase the drug's half-life.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[2][4]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformation, which in turn affects its solubility, membrane permeability, and oral bioavailability.[1][2]

The Influence of N-Methylation

The N-methyl group, while seemingly simple, plays a significant role in fine-tuning a molecule's properties. N-methylaniline and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals and agrochemicals.[7][8][9][10][11]

The impact of N-methylation includes:

  • Altered Basicity: The addition of a methyl group to the nitrogen atom increases its basicity compared to the parent aniline. This can influence the compound's ionization state at physiological pH, affecting its solubility and interaction with targets.

  • Improved Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.

  • Steric Effects: The N-methyl group can introduce steric hindrance that may influence the molecule's conformation and its binding to a target receptor.

The combination of a meta-fluoro substituent and an N-methyl group in the 3-Fluoro-N-methylaniline scaffold creates a synergistic effect, offering a versatile platform for the development of novel therapeutics with optimized properties.

Part 2: Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability.

General Synthetic Workflow

A common synthetic approach involves a multi-step process that can be broadly categorized as follows:

SynthesisWorkflow Start Starting Material (e.g., Substituted Aniline or Nitrobenzene) Step1 Fluorination Start->Step1 Introduction of Fluorine Step2 N-Methylation Step1->Step2 Introduction of N-Methyl Group Step3 Salt Formation Step2->Step3 Reaction with HCl End 3-Fluoro-N-methylaniline Hydrochloride Derivative Step3->End

Caption: General synthetic workflow for this compound derivatives.

Key Synthetic Transformations
1. Fluorination of the Aromatic Ring

Introducing a fluorine atom onto the aniline ring is a critical step. Several methods can be employed:

  • From the Corresponding Aniline: Direct fluorination of anilines can be challenging due to the activating nature of the amino group. A common strategy involves a Sandmeyer-type reaction on the corresponding diazonium salt.

  • From a Nitroaromatic Precursor: Starting with a substituted nitrobenzene allows for fluorination via nucleophilic aromatic substitution (SNA_r_) if a suitable leaving group is present. The nitro group can then be reduced to the aniline.

  • Via Aryne Intermediates: Recent advances have utilized aryne intermediates for the synthesis of fluorinated compounds.[12]

Protocol: Fluorination via Diazotization-Fluorodediazoniation (Balz-Schiemann Reaction)

This protocol outlines the synthesis of 3-fluoroaniline from 3-aminoaniline.

  • Diazotization:

    • Dissolve 3-aminoaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium tetrafluoroborate salt.

  • Fluorodediazoniation:

    • Isolate the diazonium salt by filtration.

    • Gently heat the dried diazonium salt to induce thermal decomposition, yielding 3-fluoroaniline, nitrogen gas, and boron trifluoride.

  • Purification:

    • Purify the resulting 3-fluoroaniline by steam distillation or column chromatography.

2. N-Methylation of the Aniline

The introduction of the methyl group onto the nitrogen atom can be achieved through various methods.[7][10][11]

  • Reductive Amination: Reaction of the aniline with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid.

  • Alkylation with Methylating Agents: Using methyl halides (e.g., methyl iodide) or dimethyl sulfate.[7][10][11] This method can sometimes lead to over-methylation (N,N-dimethylation), so reaction conditions must be carefully controlled.[13]

  • Using Methanol as a Methylating Agent: Catalytic N-methylation using methanol is a greener and more atom-economical approach.[14][15][16]

Protocol: N-Methylation via Reductive Amination

This protocol describes the N-methylation of 3-fluoroaniline.

  • Imine Formation:

    • Dissolve 3-fluoroaniline in methanol.

    • Add an aqueous solution of formaldehyde (37%) and stir at room temperature for 1-2 hours to form the corresponding imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 3-fluoro-N-methylaniline by column chromatography.

3. Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.[6]

Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 3-fluoro-N-methylaniline in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis of Analogues

The synthesis of analogues with different substitution patterns on the aromatic ring follows similar principles, with the appropriate choice of starting materials. For instance, starting with 2-methyl-3-nitroaniline would lead to a 3-fluoro-2-methyl-N-methylaniline derivative after the described synthetic sequence.

Part 3: Characterization and Analytical Data

Thorough characterization of this compound and its derivatives is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Analysis
Technique Expected Observations for 3-Fluoro-N-methylaniline
¹H NMR Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The N-methyl protons will be a singlet or doublet (due to coupling with the N-H proton) around 2.8 ppm. The N-H proton will be a broad singlet.
¹³C NMR Aromatic carbons will appear in the range of 110-165 ppm. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J_CF_). The N-methyl carbon will appear around 30 ppm.[17]
¹⁹F NMR A single resonance for the fluorine atom, with its chemical shift dependent on the electronic environment.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (around 1600 cm⁻¹), and a strong C-F stretching band (around 1200-1300 cm⁻¹).[17][18]
Mass Spectrometry The molecular ion peak corresponding to the mass of the free base will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Physicochemical Properties

The physicochemical properties of 3-Fluoro-N-methylaniline and its analogues are important for predicting their behavior in biological systems.

Property Value/Range for 3-Fluoro-N-methylaniline Reference
Molecular Formula C₇H₈FN[19]
Molecular Weight 125.14 g/mol [19][20]
Boiling Point 94 °C / 19 mmHg[20][21]
Density 1.1069 g/mL at 25 °C[20]
Refractive Index n20/D 1.5390[20]

Part 4: Applications in Drug Discovery and Structure-Activity Relationships (SAR)

3-Fluoro-N-methylaniline derivatives are valuable scaffolds in drug discovery due to their ability to interact with a variety of biological targets. The systematic modification of this core structure allows for the exploration of structure-activity relationships (SAR), which is fundamental to optimizing lead compounds.[22][23]

Therapeutic Areas of Interest

Derivatives of fluorinated anilines have shown promise in several therapeutic areas, including:

  • Oncology: As precursors to kinase inhibitors and other anticancer agents.[24]

  • Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes these compounds attractive for developing drugs targeting CNS disorders.

  • Infectious Diseases: As building blocks for novel antibacterial and antiviral agents.

Illustrative SAR Workflow

The process of elucidating SAR for a series of 3-Fluoro-N-methylaniline analogues typically follows a structured approach:

SAR_Workflow A Initial Hit Compound (3-Fluoro-N-methylaniline derivative) B Synthesize Analogues (Vary substituents on the ring) A->B C In Vitro Biological Screening (e.g., enzyme inhibition, cell viability) B->C D Analyze SAR Data C->D E Identify Key Structural Features for Activity D->E F Design and Synthesize Second-Generation Analogues E->F G In Vivo Testing of Optimized Leads E->G F->C Iterative Optimization

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Case Study: Hypothetical Kinase Inhibitor Series

Let's consider a hypothetical series of kinase inhibitors based on the 3-Fluoro-N-methylaniline scaffold.

Compound Kinase IC₅₀ (nM) Notes
1a HH500Initial hit compound.
1b ClH150Introduction of an electron-withdrawing group at R¹ improves potency.
1c OMeH800An electron-donating group at R¹ is detrimental to activity.
1d ClMe50Addition of a methyl group at R² further enhances potency, possibly through favorable hydrophobic interactions in the binding pocket.
1e ClCF₃200A bulky, electron-withdrawing group at R² reduces activity, suggesting steric constraints.

From this hypothetical data, we can derive the following SAR insights:

  • An electron-withdrawing substituent at the R¹ position is beneficial for activity.

  • A small, hydrophobic group at the R² position enhances potency.

  • Bulky substituents at the R² position are not well-tolerated.

These insights would guide the design of the next generation of analogues, focusing on further exploration of electron-withdrawing groups at R¹ and small, lipophilic substituents at R².

Conclusion

The this compound scaffold is a privileged starting point for the design and synthesis of novel therapeutic agents. The strategic combination of a meta-fluoro substituent and an N-methyl group provides a unique set of physicochemical properties that can be leveraged to optimize drug-like characteristics. A thorough understanding of the synthetic routes, analytical characterization, and principles of structure-activity relationships is paramount for researchers and drug development professionals working with this versatile class of compounds. The continued exploration of derivatives and analogues of 3-Fluoro-N-methylaniline holds significant promise for the discovery of new and effective medicines.

References

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A Comprehensive Theoretical Guide to the Molecular Properties of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the theoretical investigation of 3-Fluoro-N-methylaniline hydrochloride, a significant synthetic intermediate in medicinal chemistry.[1] Leveraging Density Functional Theory (DFT), we outline a systematic computational protocol to elucidate its structural, spectroscopic, and electronic properties. This document serves as a technical blueprint for researchers, explaining not only the "how" but also the "why" behind core computational methodologies, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these theoretical studies are crucial for understanding molecular stability, reactivity, and potential intermolecular interactions, thereby accelerating rational drug design and materials science research.

Introduction: The Rationale for Theoretical Investigation

This compound is a versatile chemical scaffold that integrates two critical motifs in modern drug discovery: a fluorinated aromatic ring and a secondary aromatic amine.[1] The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Simultaneously, the N-methyl group modulates polarity and steric profile, which are key determinants of a molecule's pharmacokinetic properties.[1] In its hydrochloride salt form, the compound often exhibits improved stability and handling characteristics, making it a preferred intermediate for synthesis.[1]

While experimental techniques provide invaluable data, a deep understanding of a molecule's intrinsic properties at the quantum level requires theoretical investigation. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to predict and analyze molecular behavior with high accuracy.[2][3] These theoretical studies allow us to:

  • Determine the most stable three-dimensional conformation.

  • Predict spectroscopic signatures (FT-IR, FT-Raman) to aid in experimental characterization.[4]

  • Identify reactive sites for electrophilic and nucleophilic attack.[5][6]

  • Quantify electronic properties that govern intermolecular interactions and reaction mechanisms.[6]

This guide details the application of these theoretical methods to this compound, providing a robust protocol for its comprehensive computational characterization.

The Computational Engine: Density Functional Theory (DFT)

For a molecule of this size and complexity, DFT provides the optimal balance between computational accuracy and resource efficiency.[2][5] It is a quantum mechanical method used to investigate the electronic structure of many-body systems. Our protocol is grounded in a widely validated DFT approach.

Causality of Method Selection:

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional because it incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the accuracy for a wide range of molecular properties, including geometries, vibrational frequencies, and electronic energies.[2][7] It is a workhorse in computational chemistry, known for its reliability in studies of organic molecules.

  • Basis Set - 6-311++G(d,p): The choice of basis set is critical for accurately describing the spatial distribution of electrons.

    • 6-311G: This triple-zeta basis set provides a flexible and accurate description of the valence electrons.

    • ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs or anions, and for describing weak intermolecular interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is crucial for describing chemical bonds accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a self-validating system, as it is a well-established and extensively benchmarked level of theory for obtaining reliable results for organic compounds.[5][8]

The Theoretical Workflow: From Structure to Properties

A rigorous theoretical study follows a logical and sequential workflow. Each step builds upon the previous one to ensure the final calculated properties are derived from a physically meaningful and stable molecular state.

G cluster_0 Computational Protocol cluster_1 Derived Outputs A Input Structure Generation (Neutral & Protonated Forms) B Geometry Optimization (Energy Minimization) A->B Initial Guess C Frequency Calculation (Vibrational Analysis) B->C Optimized Geometry B_out Optimized Geometric Parameters (Bond Lengths, Angles) B->B_out D Single-Point Property Calculations C->D Verified Minimum C_out Predicted Spectroscopic Data (FT-IR, FT-Raman) C->C_out D_out Electronic & Reactivity Insights (HOMO-LUMO, MEP, NBO) D->D_out

Caption: A standardized workflow for the theoretical analysis of molecular systems using DFT.

Experimental Protocol: Step-by-Step Methodology
  • Input Structure Generation:

    • Construct the 3D structures of both neutral 3-Fluoro-N-methylaniline and its protonated form (3-Fluoro-N-methylanilinium) using a molecular builder. For the hydrochloride, the proton (H+) is added to the most basic site, which is the nitrogen atom of the amine group.

  • Geometry Optimization:

    • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the computational software adjusts the positions of all atoms to find the arrangement with the lowest possible potential energy (the equilibrium geometry).

    • Trustworthiness Check: The optimization is considered complete when the forces on all atoms and the change in energy between iterations fall below predefined convergence thresholds.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Self-Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency indicates a transition state, not a stable structure, and would require re-optimization.

    • This calculation also yields the zero-point vibrational energy (ZPVE) and the predicted infrared intensities and Raman activities for each vibrational mode.[3][4]

  • Property Calculations:

    • With the validated minimum-energy structure, conduct single-point energy calculations to determine various electronic properties. This includes generating outputs for NBO, HOMO-LUMO energies, and the MEP surface.

Structural and Spectroscopic Analysis

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D structure of the molecule. Key parameters like bond lengths and angles can be extracted and compared with experimental data if available. The protonation at the nitrogen atom in the hydrochloride form is expected to significantly alter the local geometry around the amine group.

Table 1: Predicted Key Geometric Parameters (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Neutral Form (Å or °) Hydrochloride Form (Å or °) Expected Change
Bond Length C-F ~1.36 ~1.35 Minor Shortening
Bond Length C-N ~1.40 ~1.47 Lengthening
Bond Length N-H ~1.01 ~1.03 Lengthening
Bond Angle C-N-C ~121.0 ~114.0 Decrease (sp² to sp³)

| Dihedral Angle | C-C-N-C | ~180.0 (planar) | Varies (puckering) | Loss of Planarity |

Note: The values presented are illustrative and based on typical results for similar aniline derivatives.

Vibrational Analysis (FT-IR & FT-Raman)

The calculated vibrational frequencies can be directly correlated with experimental FT-IR and FT-Raman spectra. This analysis is crucial for confirming the functional groups present and understanding the molecule's vibrational dynamics.[4]

Table 2: Assignment of Major Vibrational Frequencies (cm⁻¹)

Vibrational Mode Neutral Form (Calculated) Hydrochloride Form (Calculated) Rationale for Shift
N-H Stretch ~3450 ~2800-3000 (broad) Formation of N⁺-H bond, stronger bond
Aromatic C-H Stretch 3050-3150 3050-3150 Largely unaffected
Aliphatic C-H Stretch 2850-2950 2850-2950 Largely unaffected
C=C Aromatic Stretch 1580-1620 1580-1620 Minor shifts due to electronic effects
C-N Stretch ~1280 ~1200 Weakened due to N-protonation

| C-F Stretch | ~1150 | ~1160 | Minor shift due to inductive effects |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP) to better match experimental values.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[5] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9]

  • HOMO: For aniline derivatives, the HOMO is typically a π-orbital located over the aromatic ring and the nitrogen lone pair.

  • LUMO: The LUMO is usually a π*-antibonding orbital located over the aromatic ring.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity and polarizability, suggesting that the molecule is more readily excited.[6]

G cluster_0 Frontier Molecular Orbitals & Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Gap ΔE = E_LUMO - E_HOMO (Energy Gap) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Reactivity High Reactivity & Low Kinetic Stability Energy_Gap->Reactivity Small Gap

Caption: Relationship between HOMO-LUMO energy gap and molecular reactivity.

Table 3: Predicted Frontier Orbital Energies (eV)

Parameter Neutral Form Hydrochloride Form
E_HOMO -5.5 to -6.0 -8.0 to -9.0
E_LUMO -0.5 to -1.0 -2.0 to -3.0

| Energy Gap (ΔE) | ~5.0 | ~6.0 |

Protonation significantly stabilizes the orbitals, lowering both HOMO and LUMO energies and increasing the energy gap, which suggests the hydrochloride form is kinetically more stable than its neutral counterpart.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for both nucleophilic (electron-seeking) and electrophilic (proton-seeking) attacks.[6]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In neutral 3-Fluoro-N-methylaniline, this region is concentrated around the electronegative fluorine atom and the nitrogen lone pair.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, especially the acidic N-H proton in the hydrochloride form.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential, often found over the carbon backbone of the aromatic ring.

The MEP analysis provides a clear, visual hypothesis of how the molecule will interact with other reagents or biological targets.[5]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and the stabilizing intramolecular interactions within the molecule.[2] It examines charge delocalization from filled "donor" orbitals to empty "acceptor" orbitals. Key interactions include:

  • Hyperconjugation: The delocalization of electron density from a filled bonding orbital (e.g., C-H) or a lone pair (e.g., n(N)) into an adjacent empty anti-bonding orbital (e.g., σ* or π*).

  • Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater contribution to molecular stability.

For 3-Fluoro-N-methylaniline, important interactions would include the delocalization of the nitrogen lone pair (n(N)) into the aromatic ring's anti-bonding π* orbitals, which is fundamental to the amine group's electron-donating character.

Conclusion and Outlook

The theoretical framework presented in this guide outlines a robust and scientifically rigorous approach to characterizing this compound. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties.

The insights gained from analyzing the optimized geometry, vibrational spectra, frontier molecular orbitals, MEP surface, and NBO interactions provide a comprehensive understanding of the molecule's stability and reactivity. This knowledge is not merely academic; it directly informs synthetic strategy and is a cornerstone of modern rational drug design, enabling scientists to predict how modifications to the molecular scaffold will impact its behavior and potential biological activity. This computational protocol serves as a powerful predictive tool, complementing and guiding experimental efforts in chemistry and pharmacology.

References

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Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 3-Fluoro-N-methylaniline hydrochloride, a key building block in pharmaceutical and materials science research. The protocol details a robust two-step process commencing with the selective mono-N-methylation of 3-fluoroaniline via reductive amination, followed by conversion to its stable hydrochloride salt. Causality behind procedural choices, in-depth mechanistic insights, critical safety protocols, and detailed analytical characterization are provided to ensure reproducibility, safety, and high purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry laboratory techniques.

Introduction and Strategic Overview

Fluorinated aniline derivatives are privileged scaffolds in modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 3-Fluoro-N-methylaniline, in particular, serves as a versatile intermediate for the synthesis of various bioactive molecules. Its hydrochloride salt form offers superior stability, crystallinity, and handling characteristics compared to the free base, making it ideal for storage and downstream applications.

The synthetic strategy outlined herein focuses on reductive amination, a highly selective and efficient method for N-alkylation.[1] This approach is strategically superior to direct alkylation with methyl halides (e.g., methyl iodide), a method often plagued by a lack of selectivity leading to significant formation of the undesired tertiary amine byproduct.[1] Our chosen pathway involves the in situ formation of an iminium ion from 3-fluoroaniline and formaldehyde, which is then immediately reduced by sodium borohydride to yield the target secondary amine. The synthesis concludes with the precipitation of the hydrochloride salt by introducing hydrogen chloride.

Reaction Scheme and Mechanism

Overall Transformation:

Mechanistic Rationale:

The core of this synthesis is the reductive amination process. The reaction proceeds through two key stages:

  • Iminium Ion Formation: The nucleophilic nitrogen of 3-fluoroaniline attacks the electrophilic carbonyl carbon of formaldehyde. The resulting hemiaminal intermediate rapidly dehydrates under the reaction conditions to form a reactive electrophilic N-methyleniminium ion.

  • Hydride Reduction: Sodium borohydride (NaBH₄), a mild and selective reducing agent, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[1] This irreversible step quenches the iminium intermediate and forms the stable secondary amine, 3-Fluoro-N-methylaniline. The choice of NaBH₄ is deliberate; it is potent enough to reduce the iminium ion but generally does not reduce the starting aldehyde under these conditions, minimizing side reactions.

The final step is a simple acid-base reaction where the basic amine is protonated by hydrogen chloride to form the stable and easily isolable hydrochloride salt.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-Fluoroaniline372-19-0111.125.55 g (50.0 mmol)Toxic, handle with care.[2][3]
Formaldehyde (37% in H₂O)50-00-030.034.5 mL (~55.0 mmol)Pungent odor, use in fume hood.
Sodium Borohydride16940-66-237.832.84 g (75.0 mmol)Reacts with water to produce H₂ gas.[4][5][6]
Methanol (MeOH)67-56-132.04100 mLFlammable solvent.
Diethyl Ether (Et₂O)60-29-774.12~200 mLHighly flammable, peroxide former.
Hydrochloric Acid (conc., 37%)7647-01-036.46As neededCorrosive.[7]
Sodium Hydroxide (NaOH)1310-73-240.00As needed (for workup)Corrosive.
Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededAnhydrous, for drying.
Deionized Water7732-18-518.02As needed

Detailed Experimental Protocol

Part A: Synthesis of 3-Fluoro-N-methylaniline (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (5.55 g, 50.0 mmol). Dissolve the aniline in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Formaldehyde: While maintaining the temperature at 0-5 °C, slowly add aqueous formaldehyde solution (37%, 4.5 mL, ~55.0 mmol) dropwise over 10 minutes. Stir the mixture for an additional 30 minutes at this temperature.

  • Reduction: In small portions, carefully add sodium borohydride (2.84 g, 75.0 mmol) to the reaction mixture over a period of 30-45 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution.[8] After the final addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quenching and Solvent Removal: Carefully quench the reaction by slowly adding deionized water (50 mL). Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add diethyl ether (100 mL) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with diethyl ether (50 mL each).

  • Washing and Drying: Combine all organic extracts and wash them sequentially with 1 M NaOH solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-N-methylaniline as an oil. The product can be used directly in the next step or purified by vacuum distillation if necessary.

Part B: Preparation of this compound
  • Dissolution: Dissolve the crude 3-Fluoro-N-methylaniline oil from Part A in approximately 100 mL of diethyl ether.

  • Acidification and Precipitation: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution. Alternatively, add a solution of HCl in ether (prepared by carefully adding acetyl chloride to methanol in ether) dropwise until the solution is acidic (test with pH paper) and a precipitate forms. Causality: The hydrochloride salt is insoluble in diethyl ether, causing it to precipitate out of the solution, which provides an effective method of purification.

  • Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.

Synthesis and Purification Workflow

Synthesis_Workflow A 1. Reagent Preparation (3-Fluoroaniline in MeOH) B 2. Iminium Formation (Add Formaldehyde @ 0-5°C) A->B C 3. Reduction (Add NaBH₄, warm to RT) B->C D 4. Work-up (Quench, Evaporate, Extract) C->D E 5. Isolation of Free Base (Crude 3-Fluoro-N-methylaniline) D->E F 6. Salt Formation (Dissolve in Et₂O, add HCl) E->F G 7. Product Isolation (Filter, Wash, Dry) F->G H Final Product (3-Fluoro-N-methylaniline HCl) G->H

Caption: Workflow diagram for the synthesis of this compound.

Expected Results and Characterization

PropertyExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (overall)
Molecular Formula C₇H₉ClFN
Molecular Weight 161.61 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.2 (br s, 1H, NH₂⁺), 7.3-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 3H, Ar-H), 2.75 (s, 3H, N-CH₃).
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 162.8 (d, J=240 Hz), 150.2 (d, J=10 Hz), 130.8 (d, J=10 Hz), 110.1, 106.5 (d, J=21 Hz), 102.9 (d, J=25 Hz), 30.1.
Purity (by GC/HPLC) ≥97%[9]

Safety Precautions and Waste Disposal

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • 3-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact.[2][3][10] Causes serious eye damage.[3] Wear appropriate PPE including nitrile gloves, safety goggles, and a lab coat.

  • Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously.[5][6] Causes severe skin burns and eye damage.[5][6] Handle away from water and acidic solutions.

  • Formaldehyde: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care.

  • Solvents: Methanol and diethyl ether are flammable. Ensure there are no ignition sources nearby. Diethyl ether can form explosive peroxides upon storage; use a freshly opened container or test for peroxides before use.

  • Hydrogen Chloride: Highly corrosive and causes severe respiratory and skin burns. Handle with extreme caution.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Iodide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Chem-Supply. (n.d.). Safety Data Sheet: Methyl iodide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Mondal, S., & Ghorai, P. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. SN Applied Sciences, 1(6), 569. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kim, D., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry, 80(21), 10938-10945. [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. [Link]

Sources

Application Notes & Protocols: 3-Fluoro-N-methylaniline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the strategic applications of 3-Fluoro-N-methylaniline hydrochloride as a versatile building block in organic synthesis. We delve into its significance in medicinal chemistry, driven by the unique physicochemical properties imparted by its fluoro and N-methyl motifs. This guide presents field-proven insights and detailed, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

The Strategic Advantage of this compound

In the landscape of modern drug discovery and materials science, the demand for molecular scaffolds that offer both functional sophistication and synthetic versatility is paramount. This compound emerges as a key intermediate that masterfully integrates two critical structural features: a fluorinated aromatic ring and a secondary N-methylaniline moiety.[1]

  • The Role of Fluorine: The incorporation of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. The fluorine atom, particularly at the meta-position, can profoundly alter the electronic properties of the aromatic ring. This influences the molecule's pKa, metabolic stability, binding affinity to biological targets, and overall bioavailability.[1]

  • The N-Methyl Group: The N-methyl group serves to modulate the molecule's polarity, basicity, and steric profile. These factors are critical determinants of a compound's pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug-target interaction) properties.[1]

  • The Hydrochloride Salt: The hydrochloride salt form of the amine offers significant practical advantages. It typically presents as a stable, crystalline solid with improved handling characteristics compared to the free base, making it ideal for storage and use in various synthetic applications.[1]

Physicochemical Properties

PropertyValue
CAS Number 152814-25-0[1]
Molecular Formula C₇H₉ClFN
Molecular Weight 161.61 g/mol
IUPAC Name N-(3-fluorophenyl)-N-methylamine hydrochloride
Form Solid

graph TD {
A[this compound] --> B{Key Structural Features};
B --> C["Fluorinated Aromatic Ring (meta-position)"];
B --> D["Secondary N-Methylamine"];
C --> E["- Modulates pKa
  • Enhances Metabolic Stability

  • Improves Binding Affinity"]; D --> F["- Modulates Polarity & Basicity

  • Influences Steric Profile

  • Affects Pharmacokinetics"]; subgraph "Overall Impact in Medicinal Chemistry" E F end

    style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style D fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 }

Caption: Key features of this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling

This compound is a premier substrate for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which form the backbone of countless complex organic molecules. Palladium-catalyzed cross-coupling reactions are the primary methods for these transformations.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides.[2] This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance.[2] When using 3-Fluoro-N-methylaniline, this reaction allows for the facile synthesis of diverse diarylamines, which are prevalent motifs in pharmaceuticals.

General Reaction Scheme: The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2]

Caption: General scheme for Buchwald-Hartwig amination.

Protocol 1: Synthesis of a Triarylamine Derivative

This protocol describes a representative procedure for the N-arylation of 3-Fluoro-N-methylaniline with an aryl bromide.

Materials:

  • This compound

  • 4-Bromobenzophenone

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol), 4-bromobenzophenone (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) via syringe, followed by the careful addition of sodium tert-butoxide (1.4 mmol). The hydrochloride salt requires an additional equivalent of base for neutralization before the catalytic cycle can begin.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired triarylamine product.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): This combination is highly effective for C-N coupling. Xantphos is a bulky, electron-rich ligand that promotes both the oxidative addition and the crucial reductive elimination step, preventing side reactions like beta-hydride elimination.[2]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine (after neutralization of the HCl salt) in the catalytic cycle, forming the active palladium amide complex.[3]

  • Solvent (Toluene): A non-polar, high-boiling solvent is ideal for maintaining the reaction temperature and solubilizing the organic reagents.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron species with an aryl or vinyl halide/triflate, catalyzed by a Pd(0) complex.[4][5] While 3-Fluoro-N-methylaniline itself is not the halide partner, it is a crucial precursor to aryl halides or triflates that subsequently undergo Suzuki coupling. For instance, iodination or bromination of the aniline ring (often requiring protection of the amine) furnishes the necessary handle for this transformation. This is a key strategy in building complex biaryl structures found in many kinase inhibitors.[6]

Protocol 2: Suzuki Coupling of a Pre-functionalized Aniline Derivative

This protocol outlines a general procedure for coupling an aryl boronic acid with an iodo-substituted derivative of 3-fluoroaniline, a common step in multi-step syntheses.

Materials:

  • N-(2-fluoro-4-iodophenyl)-N-methylamine (or similar halogenated derivative) (1.0 mmol)

  • Arylboronic acid (e.g., 3-acetylphenylboronic acid) (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent mixture: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • Reaction Setup: In a reaction vial, combine the N-(2-fluoro-4-iodophenyl)-N-methylamine derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of the 1,4-dioxane/water (4:1) mixture.

  • Inerting: Purge the vial with nitrogen or argon for 5-10 minutes.

  • Reaction: Seal the vial and heat the mixture to 90 °C with stirring for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): This is a robust and versatile pre-catalyst that is effective for a wide range of Suzuki couplings, showing good tolerance for various functional groups.

  • Base (K₂CO₃): An aqueous inorganic base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[5]

  • Solvent (Dioxane/Water): This solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.

Case Study: Synthesis of the MEK Inhibitor Trametinib

The utility of 3-fluoro-N-methylaniline derivatives is powerfully demonstrated in the synthesis of FDA-approved pharmaceuticals. Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes, used in the treatment of metastatic melanoma with BRAF mutations.[7] The synthesis of Trametinib and its key intermediates frequently involves precursors derived from fluorinated anilines.

A key fragment in the synthesis of Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is synthesized from a precursor closely related to our title compound. This fragment is then cyclized with a pyridine trione derivative to build the core of the Trametinib molecule.[8][9]

Caption: Simplified workflow for Trametinib synthesis.

This case study highlights how the specific arrangement of the fluoro and amino groups on the aniline ring is a pre-designed feature, engineered to ultimately fit into the allosteric binding pocket of the MEK enzyme, underscoring the importance of such building blocks in rational drug design.

Summary & Outlook

This compound is more than a simple chemical intermediate; it is a strategic building block that provides a direct route to molecular architectures of high value in medicinal chemistry. Its utility in robust and scalable cross-coupling reactions allows for the efficient construction of C-N and C-C bonds. As demonstrated by its role in the synthesis of complex therapeutics like Trametinib, the demand for this and related fluorinated anilines will continue to grow as chemists push the boundaries of drug discovery and molecular engineering.

References

  • This compound | 152814-25-0 - Benchchem. Benchchem.
  • 2-chloro-3-fluoro-N-methylaniline hydrochloride - Smolecule. Smolecule.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. National Institutes of Health.
  • Scheme 9. Laboratory-scale synthesis of trametinib (55). - ResearchGate. ResearchGate.
  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents. Google Patents.
  • CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. Google Patents.
  • Trametinib | CAS No: 871700-17-3. Simson Pharma.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. National Institutes of Health.
  • This compound | 152814-25-0 - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. MDPI.
  • 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis - Benchchem. Benchchem.

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Applications of 3-Fluoro-N-methylaniline Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anilines in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity for its biological target, and bioavailability.[1] Within this context, fluorinated anilines have emerged as privileged scaffolds and versatile building blocks for the synthesis of a diverse array of bioactive compounds.

3-Fluoro-N-methylaniline hydrochloride offers a unique combination of features: a fluorinated aromatic ring and a secondary N-methylamino group. The fluorine atom at the meta-position can modulate the pKa of the aniline nitrogen, influencing its charge state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions within a target protein's binding site. The N-methyl group can fine-tune the molecule's polarity, lipophilicity, and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred starting material for multi-step synthetic campaigns.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and as a versatile substrate for key C-N bond-forming reactions. We will delve into detailed protocols and the underlying chemical principles, providing researchers with the practical knowledge to leverage this valuable building block in their drug discovery programs.

Part 1: Synthesis of Kinase Inhibitors - The Trametinib Story

A prominent application of fluoroaniline derivatives is in the synthesis of targeted cancer therapeutics, particularly kinase inhibitors. The MEK inhibitor Trametinib , approved for the treatment of BRAF-mutated melanoma and other cancers, serves as an excellent case study.[2] While not directly synthesized from 3-fluoro-N-methylaniline, a key structural analogue, 2-fluoro-4-iodoaniline, is a crucial precursor to a pivotal intermediate. The synthetic principles are directly translatable and highlight the importance of this class of compounds.

Trametinib is an allosteric inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK signaling pathway.[3] In many cancers, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[4] Trametinib binds to a pocket adjacent to the ATP-binding site of MEK, preventing its phosphorylation and activation of ERK, thereby halting the pro-proliferative signal.[1][3]

Signaling Pathway: Inhibition of the MAPK/ERK Cascade by Trametinib

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (Mutated in Melanoma) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib Trametinib->MEK Allosteric Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Synthetic Application: Pathway to a Key Trametinib Intermediate

The synthesis of Trametinib involves the coupling of two key fragments: a pyridopyrimidine core and an aniline-derived urea. A crucial intermediate for the latter is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea .[3][5] This intermediate can be prepared from 2-fluoro-4-iodoaniline, which itself can be synthesized from simpler fluoroaniline precursors. This multi-step synthesis underscores the journey from a simple building block to a complex pharmaceutical agent.

Caption: Synthetic workflow from a fluoroaniline precursor to Trametinib.

Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This protocol outlines a plausible, two-step synthesis of the key urea intermediate starting from a commercially available fluoroaniline.

Step A: Iodination of 3-Fluoroaniline to 2-Fluoro-4-iodoaniline

  • Rationale: This step introduces the iodine atom at the position para to the fluorine, a common transformation in the synthesis of halogenated aromatics. The directing effects of the fluorine and amino groups guide the regioselectivity of the iodination.

  • Materials:

    • 3-Fluoroaniline

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (ACN)

    • Saturated aqueous sodium thiosulfate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Dissolve 3-fluoroaniline (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield 2-fluoro-4-iodoaniline.

Step B: Urea Formation

  • Rationale: This step constructs the urea linkage. The aniline is reacted with a phosgene equivalent (e.g., triphosgene) to form an isocyanate in situ, which is then trapped by cyclopropylamine.

  • Materials:

    • 2-Fluoro-4-iodoaniline

    • Triphosgene

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Cyclopropylamine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve 2-fluoro-4-iodoaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Add the aniline/amine solution dropwise to the triphosgene solution at 0 °C over 30 minutes.

    • Stir the reaction at 0 °C for 1 hour to form the isocyanate.

    • In a separate flask, prepare a solution of cyclopropylamine (1.2 eq) in anhydrous DCM.

    • Add the cyclopropylamine solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The resulting solid, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, can often be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step Reactants Key Reagents Typical Yield Reference
A 3-FluoroanilineN-Iodosuccinimide (NIS)70-85%General Iodination Protocols
B 2-Fluoro-4-iodoaniline, CyclopropylamineTriphosgene, TEA85-95%[6]

Part 2: Core Synthetic Methodologies

Beyond its application in specific drug syntheses, this compound is an excellent substrate for fundamental bond-forming reactions that are the bedrock of medicinal chemistry library synthesis.

Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in drug discovery.[7][8] This reaction allows for the coupling of an amine with an aryl halide or triflate, providing access to a wide range of substituted anilines and diarylamines. 3-Fluoro-N-methylaniline, being a secondary amine, is a suitable nucleophile for this reaction.

Buchwald_Hartwig Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product Reactants Ar-X + HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Coupling of 3-Fluoro-N-methylaniline with an Aryl Bromide
  • Rationale: This protocol describes the coupling of 3-fluoro-N-methylaniline with a generic aryl bromide. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the electronic properties of the coupling partners.[8] Sterically hindered biarylphosphine ligands are often employed to promote the reductive elimination step.

  • Materials:

    • This compound

    • Aryl bromide (e.g., 4-bromotoluene)

    • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst (e.g., Pd₂(dba)₃)

    • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

    • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

    • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (1.1-1.2 eq relative to Pd), and the aryl bromide (1.0 eq).

    • Add the base, sodium tert-butoxide (1.4 eq).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add 3-fluoro-N-methylaniline (1.2 eq) via syringe. Note: If starting from the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired diarylamine.

Parameter Condition 1 Condition 2 Condition 3
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4.4 mol%)RuPhos (2.2 mol%)BINAP (3 mol%)
Base NaOtBu (1.4 eq)LiHMDS (1.5 eq)K₂CO₃ (2.0 eq)
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C110 °C110 °C
Typical Yield >90%>90%60-80%

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into synthetic routes, as exemplified by the pathway toward the MEK inhibitor Trametinib, highlights its relevance in the creation of complex, biologically active molecules. Furthermore, its utility as a substrate in cornerstone reactions like the Buchwald-Hartwig amination provides medicinal chemists with a powerful tool for the rapid generation of diverse chemical libraries for hit-to-lead campaigns. A thorough understanding of the reactivity and handling of this compound, coupled with the robust protocols outlined in this guide, will empower researchers to accelerate their drug discovery efforts.

References

  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Trametinib. Retrieved from [Link]

  • PubMed. (n.d.). An updated literature on BRAF inhibitors (2018-2023). Retrieved from [Link]

  • MDPI. (n.d.). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

  • NIH. (n.d.). BRAF inhibitors: resistance and the promise of combination treatments for melanoma. Retrieved from [Link]

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Application Notes & Protocols: Strategic Use of 3-Fluoro-N-methylaniline Hydrochloride in the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Anilines

In contemporary drug discovery and materials science, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties.[1][2] The fluorine atom, despite its minimal steric footprint (similar to hydrogen), imparts profound electronic effects due to its high electronegativity, influencing factors such as metabolic stability, pKa, and binding affinity.[2] 3-Fluoro-N-methylaniline hydrochloride (CAS: 152814-25-0) is a versatile building block that offers a unique combination of these benefits. The meta-fluoro substitution electronically modifies the aniline ring, while the N-methyl group provides a steric and electronic handle that differentiates it from primary anilines.

This guide provides an in-depth exploration of 3-Fluoro-N-methylaniline as a key reagent in two powerful synthetic transformations: Palladium-Catalyzed Buchwald-Hartwig Amination for the construction of complex diarylamines, and a multi-step approach toward fluorinated tetrahydroquinolines via the Pictet-Spengler reaction. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel, high-value compounds.

Reagent Profile and Safety Mandates

Prior to any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential. The hydrochloride salt is the common commercial form, which requires neutralization or the use of additional base in most reaction protocols.

Physicochemical Data
PropertyValueSource
Chemical Name This compound
CAS Number 152814-25-0
Molecular Formula C₇H₉ClFN
Molecular Weight 161.61 g/mol Calculated
Free Base CAS 1978-37-6[3][4]
Free Base Formula C₇H₈FN[3][4]
Free Base M.Wt. 125.14 g/mol [3][4]
Free Base Boiling Pt. 94°C @ 19 mmHg[4]
Free Base Flash Pt. 86°C (187°F)[4]
Safety & Handling

3-Fluoro-N-methylaniline and its salt are classified as hazardous materials.[4][5] All manipulations must be conducted within a certified chemical fume hood by personnel trained in handling toxic substances.

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles.[6][7]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials and ignition sources. The container should be kept tightly closed.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Application I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of aryl amines from aryl halides.[9][10][11] This reaction is fundamental in medicinal chemistry, where the aryl amine motif is a common feature in bioactive molecules.[12]

Mechanistic Rationale & Workflow

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and culminating in reductive elimination to form the C-N bond and regenerate the catalyst.[9][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are known to accelerate the rate-limiting reductive elimination step, leading to higher yields and broader substrate scope.[9][13]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition center_node pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination + Deprotonation pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product reagent1 Ar-X reagent1->oxidative_addition reagent2 HNR¹R² + Base reagent2->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of N-Aryl-3-fluoro-N-methylaniline

Expert Insight: This protocol is generalized for coupling with an aryl bromide. For less reactive aryl chlorides, a stronger catalyst system (e.g., using a more electron-rich ligand like tBuBrettPhos) and higher temperatures may be necessary.[10] The use of this compound requires an additional equivalent of base to generate the free amine in situ.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • BrettPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of Free Base (Optional but Recommended): To a solution of this compound in dichloromethane, add an equal volume of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free base as an oil.

  • Reaction Setup: To an oven-dried Schlenk flask, add the Aryl Bromide (1.0 equiv), NaOtBu (1.4 equiv if using free base; 2.5 equiv if using hydrochloride salt), Pd₂(dba)₃, and BrettPhos.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir for 5 minutes, then add the 3-Fluoro-N-methylaniline free base (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Application II: Pictet-Spengler Reaction for Tetrahydroquinoline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization used to construct tetrahydroisoquinoline and related heterocyclic systems.[14][15] While the classic reaction involves β-arylethylamines, a modified, multi-step approach can leverage 3-Fluoro-N-methylaniline to access novel fluorinated tetrahydroquinolines, which are valuable pharmaceutical scaffolds.

Synthetic Strategy & Mechanism

The strategy involves a two-stage process: first, the aniline nitrogen is alkylated with a suitable electrophile (e.g., an ethylene oxide equivalent or a 2-haloethanol) to generate the required β-amino alcohol precursor. This precursor is then subjected to acid-catalyzed cyclization with an aldehyde or ketone. The key step is the acid-catalyzed formation of an electrophilic iminium ion, which undergoes an intramolecular electrophilic aromatic substitution (the 6-endo-trig cyclization) to form the heterocyclic ring.[16][17]

Pictet_Spengler_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization & Aromatization Amine Precursor Amine Imine Schiff Base / Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde (R'CHO) Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Attack Cyclization 6-endo-trig Cyclization Product Tetrahydroquinoline Product Spiro->Product - H⁺ (Rearomatization) Iminium_ext

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Protocol: Acid-Catalyzed Cyclization Step

Expert Insight: The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the aniline ring.[16] Consequently, this reaction may require stronger Brønsted acids (e.g., trifluoroacetic acid, TFA) or Lewis acids and potentially higher temperatures compared to reactions with electron-rich aromatic systems.[16][17]

Materials:

  • N-(2-hydroxyethyl)-3-fluoro-N-methylaniline precursor (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Trifluoroacetic Acid (TFA) (as solvent or co-solvent) or Dichloroethane (DCE) with catalytic p-Toluenesulfonic acid (p-TsOH).

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the N-(2-hydroxyethyl)-3-fluoro-N-methylaniline precursor (1.0 equiv) and the chosen aldehyde or ketone (1.1 equiv).

  • Solvent/Catalyst Addition: Add the solvent (e.g., DCE). If using a catalytic acid, add p-TsOH (10-20 mol%). If using TFA, it can often serve as both the solvent and the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100°C). The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If TFA was used, carefully concentrate the mixture in vacuo. If DCE was used, dilute with a larger volume of ethyl acetate.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel column chromatography to yield the desired fluorinated tetrahydroquinoline.

Conclusion

This compound is a potent and versatile reagent for accessing novel molecular architectures. The protocols detailed herein for Buchwald-Hartwig amination and Pictet-Spengler cyclization provide robust starting points for synthetic campaigns. By understanding the underlying mechanistic principles and the electronic influence of the fluoro-substituent, researchers can rationally design experiments and troubleshoot challenges, ultimately accelerating the discovery of new chemical entities in pharmaceuticals and materials science.

References

  • This compound | 152814-25-0. Sigma-Aldrich.
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  • Palladium-Catalyzed Arylation of Fluoroalkylamines. NIH Public Access.
  • SAFETY DATA SHEET - 3-Fluoroaniline. Fisher Scientific.
  • SAFETY DATA SHEET - N-Methyl aniline. Thermo Fisher Scientific.
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  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journals.
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  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. PubMed.
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
  • The Ultimate Guide to Buchwald-Hartwig Amin
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  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
  • 3-fluoro-N-methylaniline | C7H8FN | CID 2759011. PubChem, NIH.
  • 3-Fluoro-N-methylaniline, 97% 10 g. Thermo Scientific Chemicals.

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The Strategic Role of 3-Fluoro-N-methylaniline Hydrochloride in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Anilines in Modern Agrochemical Design

The incorporation of fluorine into the molecular architecture of agrochemicals has become a cornerstone of modern pesticide design. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[1] This often translates to enhanced potency, greater selectivity, and a more favorable toxicological profile.

3-Fluoro-N-methylaniline hydrochloride is a key fluorinated building block that offers synthetic chemists a versatile platform for the construction of a diverse array of agrochemical active ingredients. While its direct application is broad, this guide will focus on a representative and highly relevant synthetic pathway: the synthesis of quinazolinone-based fungicides, exemplified by the synthesis of Fluquinconazole. This application note will provide an in-depth look at the chemical principles, detailed experimental protocols, and the rationale behind the synthetic strategies employed.

Core Application: Synthesis of the Fungicide Fluquinconazole

Fluquinconazole is a broad-spectrum fungicide that belongs to the class of sterol biosynthesis inhibitors (SBIs).[2] Its mode of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to the breakdown of the cell membrane and ultimately, the death of the fungus.

The synthesis of Fluquinconazole hinges on the construction of a 6-fluoroquinazolin-4-one core. While a direct synthesis from 3-fluoro-N-methylaniline is not the most common industrial route, a closely related and well-documented pathway begins with 2-amino-5-fluorobenzoic acid, a derivative accessible from fluorinated aniline precursors. This guide will detail this synthetically robust pathway.

Synthetic Workflow Overview

The overall synthetic strategy for Fluquinconazole can be conceptualized in the following workflow:

G A Starting Material: 2-Amino-5-fluorobenzoic Acid B Step 1: Niementowski Quinazoline Synthesis A->B C Intermediate: 6-Fluoroquinazolin-4-one B->C D Step 2: Chlorination C->D E Intermediate: 4-Chloro-6-fluoroquinazoline D->E F Step 3: Nucleophilic Substitution with 2,4-dichloroaniline E->F G Intermediate: 3-(2,4-Dichlorophenyl)-6-fluoro-4-quinazolone F->G H Step 4: Introduction of the Triazole Moiety G->H I Final Product: Fluquinconazole H->I

Caption: Synthetic workflow for Fluquinconazole.

Part 1: Synthesis of the Key Intermediate: 6-Fluoroquinazolin-4-one

The formation of the quinazolinone ring system is a critical step in the synthesis of Fluquinconazole. The Niementowski quinazoline synthesis, a classic and reliable method, is employed for this transformation.[3][4][5][6][7] This reaction involves the cyclization of an anthranilic acid with an amide. In this protocol, we will use formamide, which serves as both the reactant and the solvent.

Reaction Mechanism: Niementowski Quinazoline Synthesis

The mechanism of the Niementowski reaction begins with the nucleophilic attack of the amino group of 2-amino-5-fluorobenzoic acid on the carbonyl carbon of formamide. This is followed by the elimination of water to form an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the formyl nitrogen onto the carboxylic acid, followed by dehydration, yields the final 6-fluoroquinazolin-4-one.

Experimental Protocol 1: Synthesis of 6-Fluoroquinazolin-4-one

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Amino-5-fluorobenzoic acid446-32-2155.13 g/mol 15.5 g0.1
Formamide75-12-745.04 g/mol 50 mL-
Dowtherm A8004-13-5-100 mL-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-amino-5-fluorobenzoic acid (15.5 g, 0.1 mol) and formamide (50 mL).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form. Add 100 mL of water to the flask and stir for 30 minutes to break up the solid.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Drying: Dry the product in a vacuum oven at 80 °C to a constant weight.

Expected Yield: 80-90% Purity (by HPLC): >98%

Part 2: Synthesis of Fluquinconazole from 6-Fluoroquinazolin-4-one

The conversion of 6-fluoroquinazolin-4-one to Fluquinconazole involves a multi-step process to introduce the 2,4-dichlorophenyl and the 1,2,4-triazole moieties.

Experimental Protocol 2: Synthesis of 4-Chloro-6-fluoroquinazoline

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
6-Fluoroquinazolin-4-one16499-56-2164.14 g/mol 16.4 g0.1
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 50 mL-
N,N-Dimethylaniline121-69-7121.18 g/mol 2 mL-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add 6-fluoroquinazolin-4-one (16.4 g, 0.1 mol).

  • Addition of Reagents: Carefully add phosphorus oxychloride (50 mL) to the flask, followed by the dropwise addition of N,N-dimethylaniline (2 mL) with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 70-80% Purity (by HPLC): >97%

Experimental Protocol 3: Synthesis of 3-(2,4-Dichlorophenyl)-6-fluoro-2-chloro-3,4-dihydroquinazolin-4-one

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
4-Chloro-6-fluoroquinazoline536-43-6182.58 g/mol 18.2 g0.1
2,4-Dichloroaniline554-00-7162.02 g/mol 16.2 g0.1
Triethylamine121-44-8101.19 g/mol 15 mL-
Acetonitrile75-05-841.05 g/mol 200 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-chloro-6-fluoroquinazoline (18.2 g, 0.1 mol) and 2,4-dichloroaniline (16.2 g, 0.1 mol) in acetonitrile (200 mL).

  • Base Addition: Add triethylamine (15 mL) to the solution and stir the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid by vacuum filtration, wash with cold acetonitrile (2 x 30 mL), and then with water (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C.

Expected Yield: 85-95% Purity (by HPLC): >98%

Experimental Protocol 4: Synthesis of Fluquinconazole

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
3-(2,4-Dichlorophenyl)-6-fluoro-2-chloro-3,4-dihydroquinazolin-4-one-344.04 g/mol 34.4 g0.1
1,2,4-Triazole288-88-069.07 g/mol 7.6 g0.11
Potassium Carbonate584-08-7138.21 g/mol 20.7 g0.15
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 200 mL-

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask, suspend 1,2,4-triazole (7.6 g, 0.11 mol) and potassium carbonate (20.7 g, 0.15 mol) in DMF (200 mL).

  • Addition of Quinazolinone: Add 3-(2,4-dichlorophenyl)-6-fluoro-2-chloro-3,4-dihydroquinazolin-4-one (34.4 g, 0.1 mol) to the suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir for 5-7 hours. Monitor the reaction by TLC.

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL) with stirring. A solid will precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallization and Drying: Recrystallize the crude product from ethanol to obtain pure Fluquinconazole. Dry the final product in a vacuum oven at 70 °C.

Expected Yield: 75-85% Purity (by HPLC): >99%

Reaction Monitoring and Analysis

Consistent and accurate monitoring of the reaction progress is crucial for optimizing yields and ensuring the purity of the final product.

  • Thin Layer Chromatography (TLC): TLC is an effective and rapid method for monitoring the consumption of starting materials and the formation of products at each step. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of reaction conversion and for determining the purity of the intermediates and the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized intermediates and the final Fluquinconazole product.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.

Safety Precautions

Working with the chemicals involved in these syntheses requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All reactions should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Avoid direct contact.

    • Solvents: Acetonitrile, DMF, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound and its related aniline derivatives are invaluable precursors in the synthesis of modern agrochemicals. The synthesis of the fungicide Fluquinconazole, as detailed in this application note, showcases a practical and efficient synthetic route that leverages fundamental organic chemistry principles to construct a complex and highly active molecule. The provided protocols are designed to be a reliable guide for researchers in the agrochemical industry, enabling the synthesis of this important fungicide and providing a framework for the development of new fluorinated agrochemicals.

References

  • Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]

  • Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 324–376). John Wiley & Sons.
  • Cuny, E., Lichtenthaler, F. W., & Moser, A. (1980). Benzologs of allopurinol: Synthesis of pyrazolo [4,3-g] and [3,4-f] quinazolinones. Tetrahedron Letters, 21(32), 3029–3032.
  • Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478–6483.
  • Molnar, M., Komar, M., & Jerkovic, I. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Retrieved from [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs. (2021).
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • Preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry.
  • Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). Molecules.
  • Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,[3][4][6]triazolo[4,3 - Biointerface Research in Applied Chemistry. (2021). Biointerface Research in Applied Chemistry.

  • Method for producing 2-amino-4-fluorobenzoic acid. (n.d.). Google Patents.
  • Fluquinconazole. (n.d.). PubChem. Retrieved from [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). Journal of the American Chemical Society.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023).
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2025). ResearchGate. Retrieved from [Link]

  • Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. (2006). The Journal of Organic Chemistry.
  • Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-fluoro-5-nitrobenzonitrile. (2025). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.). Google Patents.

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Application Note: Protocols for the N-methylation of 3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Anilines

N-methylated aromatic amines, particularly functionalized anilines, are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. 3-fluoroaniline is a common starting material in medicinal chemistry, and its N-methylated derivative, N-methyl-3-fluoroaniline, serves as a key intermediate in the synthesis of various biologically active compounds. This guide provides two distinct, reliable, and well-documented protocols for the N-methylation of 3-fluoroaniline, designed to offer flexibility based on available reagents, safety infrastructure, and desired scale.

Method Selection: A Comparative Rationale

The choice of methylation strategy is critical and depends on several factors including substrate tolerance to reaction conditions, desired selectivity, and safety considerations. Here, we present two widely employed methods:

  • Method A: Reductive Amination (Eschweiler-Clarke Type Reaction): This is a classic and highly effective method for methylating primary and secondary amines.[1] It utilizes formaldehyde as the methyl source and a reducing agent, such as formic acid or sodium borohydride, to reduce the intermediate imine in situ.[2][3] This one-pot procedure is advantageous as it typically avoids over-methylation to form quaternary ammonium salts.[1]

  • Method B: Classical N-Alkylation with Dimethyl Sulfate: Dimethyl sulfate is a potent and cost-effective methylating agent. The reaction proceeds via a nucleophilic substitution mechanism. While highly effective, this method requires stringent safety precautions due to the high toxicity and carcinogenicity of dimethyl sulfate.[4][5]

Protocol 1: N-Methylation via Reductive Amination

This protocol is based on the Eschweiler-Clarke reaction, a robust method for the monomethylation of primary amines.[1] Formaldehyde reacts with 3-fluoroaniline to form an iminium ion, which is then reduced by a hydride source to yield the N-methylated product.

Principle and Mechanism

The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The primary amine (3-fluoroaniline) attacks the carbonyl carbon of formaldehyde, followed by dehydration to form a Schiff base (imine), which is protonated to an iminium ion.

  • Hydride Reduction: A reducing agent, in this case, sodium borohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the secondary amine (N-methyl-3-fluoroaniline).[6]

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction 3-Fluoroaniline 3-Fluoroaniline Iminium_Ion Iminium Ion 3-Fluoroaniline->Iminium_Ion + H₂C=O - H₂O Formaldehyde Formaldehyde Iminium_Ion_2 Iminium Ion Iminium_Ion->Iminium_Ion_2 Intermediate NaBH4 NaBH₄ Product N-methyl-3-fluoroaniline NaBH4->Product Hydride Transfer Iminium_Ion_2->Product

Caption: Mechanism of Reductive Amination.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Fluoroaniline≥98%Sigma-Aldrich
Formaldehyde (37 wt. % in H₂O)ACS ReagentFisher Scientific
Sodium Borohydride (NaBH₄)≥98%Acros Organics
Methanol (MeOH)Anhydrous, ≥99.8%J.T. Baker
Dichloromethane (DCM)ACS ReagentVWR Chemicals
Saturated Sodium BicarbonateLaboratory Grade---
Anhydrous Magnesium SulfateLaboratory Grade---
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator.------
Detailed Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (5.55 g, 50 mmol) and methanol (100 mL). Stir until the aniline is completely dissolved.

  • Addition of Formaldehyde: Add formaldehyde solution (4.5 mL, 60 mmol, 1.2 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.84 g, 75 mmol, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding water (50 mL).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Work-up and Purification

The crude N-methyl-3-fluoroaniline can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford a colorless to pale yellow oil.

Characterization
  • Expected Yield: 75-85%

  • Physical Properties: Boiling point: 94°C (19 mmHg).[7]

  • ¹H NMR (CDCl₃, 400 MHz): Spectra should be consistent with the structure of N-methyl-3-fluoroaniline.

  • ¹³C NMR (CDCl₃, 101 MHz): Spectra should be consistent with the structure of N-methyl-3-fluoroaniline.[8]

Protocol 2: N-Methylation using Dimethyl Sulfate

This protocol employs the powerful alkylating agent, dimethyl sulfate. Due to its high toxicity, this procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Principle and Mechanism

This reaction is a classical SN2 reaction where the nitrogen atom of 3-fluoroaniline acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. A base is required to neutralize the sulfuric acid byproduct and to deprotonate the aniline, increasing its nucleophilicity.

SN2_Methylation_Mechanism cluster_1 Nucleophilic Attack cluster_2 Product Formation Aniline 3-Fluoroaniline Intermediate Transition State Aniline->Intermediate DMS Dimethyl Sulfate DMS->Intermediate Intermediate_2 Transition State Intermediate->Intermediate_2 SN2 Pathway Product N-methyl-3-fluoroaniline Byproduct Methylsulfate Anion Intermediate_2->Product Intermediate_2->Byproduct

Caption: SN2 mechanism for methylation.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Fluoroaniline≥98%Sigma-Aldrich
Dimethyl Sulfate≥99.8%Acros Organics
Sodium HydroxideACS ReagentFisher Scientific
TolueneAnhydrous, ≥99.8%J.T. Baker
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator.------
Detailed Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-fluoroaniline (5.55 g, 50 mmol) in toluene (100 mL).

  • Base Addition: Add a solution of sodium hydroxide (2.4 g, 60 mmol, 1.2 eq) in water (20 mL). Stir the biphasic mixture vigorously.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Dimethyl Sulfate: Add dimethyl sulfate (6.94 g, 5.25 mL, 55 mmol, 1.1 eq) dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.[9] Rationale: Slow, cold addition is crucial to control the highly exothermic reaction and minimize side reactions like di-methylation.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Work-up and Purification

The crude product can be purified by vacuum distillation to yield pure N-methyl-3-fluoroaniline.

Safety Considerations for Dimethyl Sulfate

Dimethyl sulfate is extremely hazardous, corrosive, and a probable human carcinogen.[4]

  • Handling: Always handle dimethyl sulfate in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty, impermeable gloves (e.g., butyl rubber).[10]

  • Exposure: Effects of exposure may be delayed for 10 hours or more and can be fatal.[5] In case of skin contact, immediately wash with soap and copious amounts of water.[4] For inhalation, move the person to fresh air and seek immediate medical attention.[10]

  • Waste Disposal: Quench any residual dimethyl sulfate in reaction vessels and waste streams with a dilute aqueous ammonia solution. Dispose of all waste according to institutional guidelines for hazardous materials.[4]

Data Summary & Comparison

ParameterMethod A: Reductive AminationMethod B: Dimethyl Sulfate Alkylation
Methyl Source FormaldehydeDimethyl Sulfate
Reducing Agent Sodium BorohydrideNot Applicable
Key Advantage High selectivity for mono-methylation, avoids quaternary salts.[1]Cost-effective, potent methylating agent.
Key Disadvantage Requires a hydride reducing agent.Extreme toxicity of dimethyl sulfate.[4][5]
Typical Yield 75-85%80-90%
Reaction Time ~5 hours12-16 hours
Safety Profile Moderate (Flammable solvents, H₂ evolution)Severe (Highly toxic, carcinogen)

General Workflow Diagram

General_Workflow Start 3-Fluoroaniline Setup Dissolve in Solvent Start->Setup Reaction Add Reagents (Method A or B) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure N-methyl-3-fluoroaniline Purification->Product Characterization Characterization (NMR, etc.) Product->Characterization

Caption: General experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; inefficient extraction.Extend reaction time; ensure pH is basic before extraction for Method A; perform additional extractions.
Di-methylation Product (Method B) Reaction temperature too high; excess dimethyl sulfate.Maintain strict temperature control during addition; use only a slight excess (1.1 eq) of dimethyl sulfate.
Starting Material Remains (Method A) Inactive reducing agent; insufficient formaldehyde.Use fresh sodium borohydride; ensure correct stoichiometry of formaldehyde.

References

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • IPCS. (n.d.). ICSC 0148 - DIMETHYL SULFATE. [Link]

  • NJ Department of Health. (n.d.). DIMETHYL SULFATE. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • Thieme. (n.d.). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • ResearchGate. (n.d.). Different protocols for methylation of aniline. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • J-STAGE. (n.d.). AZ-Methylation and N-Ethylation of Aniline. [Link]

  • Google Patents. (n.d.). CN112851518A - Synthesis method of N-methyl o-fluoroaniline.
  • Bentham Science. (n.d.). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • NIH. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • NIH. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • Springer. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

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Application Notes and Protocols: 3-Fluoro-N-methylaniline Hydrochloride as a Reagent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Anilines in Modern Synthesis

In the landscape of pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-N-methylaniline hydrochloride is a versatile building block that introduces a fluorinated N-methylaniline moiety, a common structural motif in a range of biologically active compounds and functional materials. Its utility is most profoundly realized in the context of transition-metal-catalyzed cross-coupling reactions, which provide a powerful platform for the construction of carbon-nitrogen (C-N) bonds.[1]

This guide provides a detailed exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource for leveraging this valuable reagent in the synthesis of complex molecular architectures.

Physicochemical Properties of 3-Fluoro-N-methylaniline

A thorough understanding of the reagent's properties is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 1978-37-6[2]
Molecular Formula C₇H₈FN[2]
Molecular Weight 125.14 g/mol [2]
Boiling Point 94 °C/19 mmHg[2]
Density 1.1069 g/mL at 25 °C[2]
Refractive Index n20/D 1.5390[2]
Flash Point 51.7 °C[2]

Note: The hydrochloride salt (CAS 152814-25-0) is typically used for its improved stability and handling. In cross-coupling reactions employing a base, the active free amine is generated in situ.

Core Application: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or pseudohalides.[3] This reaction is particularly significant for the synthesis of triarylamines and other complex arylamine structures that are prevalent in medicinal chemistry and materials science.[4][5]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that hinges on the interplay between a palladium catalyst, a phosphine ligand, a base, the aryl halide, and the amine.[6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord + HNRR' Amido Palladium Amido Complex L-Pd(II)(Ar)(NRR') AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination Product Ar-NRR' (Coupled Product) Amido->Product Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd Precatalyst - Ligand - Base - 3-Fluoro-N-methylaniline HCl - Aryl Halide setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute - Extract monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for C-N cross-coupling.

Materials and Reagents
ReagentTypical Grade/PuritySupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Aryl Halide (e.g., Aryl Bromide)≥98%Commercially AvailableSubstrate scope can be explored.
Palladium Precatalyst (e.g., Pd₂(dba)₃)≥97%Commercially AvailableAir-sensitive; handle under inert gas.
Phosphine Ligand (e.g., XPhos, RuPhos)≥98%Commercially AvailableAir-sensitive; handle under inert gas.
Base (e.g., NaOtBu, K₃PO₄)≥98%Commercially AvailableHygroscopic; handle in a glovebox.
Anhydrous Solvent (e.g., Toluene, Dioxane)Anhydrous, <50 ppm H₂OCommercially AvailableDegas before use.
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of argon/nitrogen, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the flask, add the this compound (1.2 equiv.) and the aryl halide (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.

  • Reaction Execution: Seal the Schlenk flask and remove it from the glovebox (if used). Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-fluoro-N-methylaniline.

Causality and Experimental Choices
  • Choice of Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos is often effective for the coupling of challenging substrates, including electron-rich anilines and less reactive aryl chlorides. [7]These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. [6]* Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the aniline hydrochloride in situ and facilitate the formation of the palladium amido complex. For more sensitive substrates, a milder base like potassium phosphate (K₃PO₄) may be employed. [7]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices as they are compatible with the reactive organometallic intermediates and the reaction temperatures. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Therefore, maintaining an inert atmosphere throughout the reaction setup and execution is critical for achieving high yields and catalyst longevity.

Potential Applications in Suzuki-Miyaura Coupling

While the Buchwald-Hartwig amination is the primary method for forming a C-N bond with 3-fluoro-N-methylaniline, this reagent can also be a precursor to substrates for other cross-coupling reactions. For instance, if the 3-fluoro-N-methylaniline moiety is part of a larger molecule containing a halide or triflate, that position can be functionalized via a Suzuki-Miyaura coupling to form a C-C bond with a boronic acid or ester. [8]The principles of palladium catalysis, ligand selection, and the use of a base are also central to the Suzuki-Miyaura reaction. [8]

Safety and Handling

3-Fluoro-N-methylaniline is classified as a toxic substance. It is harmful if swallowed or inhaled and can cause skin and serious eye irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated arylamine structures, which are of significant interest in medicinal chemistry and materials science. Its application in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provides a reliable and versatile method for constructing C-N bonds. By carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively incorporate the 3-fluoro-N-methylaniline motif into a wide range of molecular targets. The protocols and insights provided in this guide offer a solid foundation for the successful application of this reagent in complex organic synthesis.

References

  • [Referenced Article on Buchwald-Hartwig Amination]. Journal of the American Chemical Society.
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Hirai, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes.
  • Kukhta, M. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7378.
  • [Referenced Patent on Buchwald-Hartwig Arylation].
  • [Referenced Patent on N-methylaniline Synthesis].
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • [Referenced Patent on o-trifluoromethylanilines].
  • [Referenced Patent on Triarylamine Compounds].
  • [Referenced Patent on m-fluoroaniline Synthesis].
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. Retrieved from [Link]

  • [Referenced Article on Fluoroaniline Synthesis]. eChemi.
  • [Referenced Patent on N-methylaniline Synthesis].
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • [Referenced Patent on Buchwald-Hartwig Arylation].
  • [Referenced Patent on Triarylamine Compounds].

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Application Note & Protocols: High-Throughput Screening of 3-Fluoro-N-methylaniline Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[1] This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a compound library derived from a 3-Fluoro-N-methylaniline hydrochloride scaffold. We present a robust, luminescence-based assay protocol for a primary single-point screen, followed by a secondary dose-response assay for hit confirmation and potency determination (IC50). The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to establish a reliable screening cascade for identifying and characterizing small molecule kinase inhibitors.

Introduction: The Rationale for Screening Aniline Derivatives Against Kinases

The discovery of small molecule kinase inhibitors has revolutionized the treatment of various diseases, most notably cancer. The core strategy involves identifying compounds that can selectively block the ATP-binding site of a specific kinase, thereby modulating its activity and downstream signaling pathways. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large chemical libraries for potential inhibitory activity.[1]

Aniline derivatives serve as valuable starting points in medicinal chemistry due to their synthetic tractability and their presence in numerous approved drugs.[2] The 3-Fluoro-N-methylaniline scaffold, in particular, offers a synthetically versatile backbone for creating a diverse chemical library. The fluorine atom can enhance metabolic stability and binding affinity, making it an attractive feature for drug candidates.

This application note details a hypothetical HTS campaign to screen a library of 3-Fluoro-N-methylaniline analogs against "OncoKinase-1" (OK1), a representative oncogenic protein kinase. The primary assay is a homogeneous, luminescence-based method that quantifies kinase activity by measuring the amount of ATP consumed in the reaction. This format is highly amenable to automation and miniaturization, making it ideal for HTS.[3][4]

Assay Principle: Luminescence-Based Kinase Activity Detection

The chosen HTS assay is the Kinase-Glo® Luminescent Kinase Assay, which determines kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.[3] The assay is performed in a single well of a microplate. The kinase reaction is allowed to proceed, and during this time, active kinase consumes ATP to phosphorylate a substrate.

Upon completion of the kinase reaction, a proprietary Kinase-Glo® Reagent is added. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction. The firefly luciferase utilizes the remaining ATP to oxidize luciferin, generating a stable "glow"-type luminescent signal.[3] The amount of light produced is directly proportional to the amount of ATP remaining in the well.

Therefore, a potent inhibitor of OK1 will prevent ATP consumption, resulting in a high luminescent signal. Conversely, low or no inhibition will lead to significant ATP consumption and a low luminescent signal. This inverse relationship between kinase activity and light output provides a robust method for identifying inhibitors.[4]

G Kinase (OK1) Kinase (OK1) Phosphorylated Substrate Phosphorylated Substrate Kinase (OK1)->Phosphorylated Substrate Catalysis Substrate Substrate ATP ATP ADP ADP ATP->ADP Consumed Inhibitor (e.g., 3-Fluoro-N-methylaniline analog) Inhibitor (e.g., 3-Fluoro-N-methylaniline analog) Inhibitor (e.g., 3-Fluoro-N-methylaniline analog)->Kinase (OK1) Inhibition Remaining ATP Remaining ATP Light (Luminescence) Light (Luminescence) Remaining ATP->Light (Luminescence) Luciferase Luciferase Luciferase->Light (Luminescence) Luciferin Luciferin Luciferin->Light (Luminescence) G start Start prep 1. Compound Plating (50 nL of 10 µM compound) start->prep add_enzyme 2. Add 2.5 µL 2X Enzyme/Substrate Mix prep->add_enzyme incubate1 3. Incubate 15 min (Compound-Enzyme Binding) add_enzyme->incubate1 add_atp 4. Add 2.5 µL 2X ATP Solution incubate1->add_atp incubate2 5. Incubate 60 min (Kinase Reaction) add_atp->incubate2 add_glo 6. Add 5 µL Kinase-Glo® Reagent incubate2->add_glo incubate3 7. Incubate 10 min (Signal Stabilization) add_glo->incubate3 read 8. Read Luminescence incubate3->read end End read->end

Caption: Workflow for the primary HTS kinase inhibition assay.

Data Analysis and Hit Identification

5.1. Percent Inhibition Calculation:

The percentage of inhibition for each compound is calculated relative to the controls on the same plate:

% Inhibition = 100 * (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)

Where:

  • Signal_compound is the luminescence from a well with a test compound.

  • Signal_neg_ctrl is the average luminescence from the negative control wells (DMSO).

  • Signal_pos_ctrl is the average luminescence from the positive control wells.

5.2. Assay Quality Control: Z'-Factor

The Z'-factor is a statistical measure of the quality of an HTS assay. [5]It is calculated for each plate to ensure the data is reliable.

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls. [6]
0 to 0.5AcceptableThe assay can be used for screening, but may have some overlap. [5][6]
< 0UnacceptableThe assay is not suitable for HTS. [5]

5.3. Hit Selection:

A compound is typically considered a "hit" if its percent inhibition exceeds a certain threshold. A common threshold is three times the standard deviation of the negative control wells. For this campaign, we will define a hit as any compound exhibiting ≥ 50% inhibition .

Protocol 2: Secondary Assay - IC50 Determination

Hits identified in the primary screen are further evaluated in a dose-response assay to determine their potency, expressed as the half-maximal inhibitory concentration (IC50). [7] 6.1. Preparation:

  • Serial Dilution: Create a dilution series for each hit compound. A common approach is an 8-point, 3-fold serial dilution starting from 50 µM. This will generate a range of concentrations to test.

  • Compound Plating: Plate the serial dilutions of the hit compounds into a 384-well assay plate, along with positive and negative controls.

6.2. Assay Procedure:

The assay procedure is identical to the primary screen protocol, but instead of a single concentration, a range of concentrations for each hit compound is tested.

6.3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism).

  • The IC50 is the concentration of the inhibitor that produces 50% inhibition of the kinase activity. [7]It is important to note that the measured IC50 value can be influenced by the substrate concentration. [8]

    Parameter Description
    Top The maximum percent inhibition (should be close to 100%).
    Bottom The minimum percent inhibition (should be close to 0%).
    LogIC50 The logarithm of the compound concentration that gives a response halfway between the top and bottom.

    | HillSlope | The steepness of the curve. |

Conclusion

The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of 3-Fluoro-N-methylaniline analogs. By employing a reliable luminescence-based primary assay and a confirmatory dose-response secondary assay, researchers can efficiently identify and characterize potent lead compounds for further development in the drug discovery pipeline. The key to a successful HTS campaign lies in careful assay optimization, rigorous quality control using metrics like the Z'-factor, and systematic data analysis.

References

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • National Center for Biotechnology Information. (2013, February 15). Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

  • Collaborative Drug Discovery. (2023, October 12). Plate Quality Control. Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • ResearchGate. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? Retrieved from [Link]

  • Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions with 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the experimental setup and detailed protocols for key chemical transformations involving 3-Fluoro-N-methylaniline hydrochloride. This versatile fluorinated aniline derivative serves as a critical building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom and the N-methyl group significantly influences the molecule's reactivity and the properties of its derivatives, making a nuanced understanding of its chemical behavior essential for successful synthetic endeavors.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the selected experimental conditions, empowering researchers to not only replicate these procedures but also to adapt them for their specific research needs. The protocols detailed herein cover fundamental transformations such as N-acylation, electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and sulfonamide formation, providing a robust toolkit for the utilization of this important synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS RN: 152814-25-0) is a bifunctional organic molecule that has garnered significant interest in synthetic chemistry.[2][3] Its structure, featuring a fluorine atom at the meta-position of an N-methylated aniline ring, offers a unique combination of electronic and steric properties. The fluorine atom, a bioisostere for a hydrogen atom, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The N-methyl group modulates the nucleophilicity and basicity of the amine, influencing its reactivity in various chemical transformations.[1]

The hydrochloride salt form provides enhanced stability and ease of handling compared to the free base, which is a liquid.[4] However, the protonated amine necessitates careful consideration of reaction conditions, often requiring the use of a base to liberate the free amine for subsequent reactions. This guide will address the practical aspects of working with the hydrochloride salt to ensure efficient and reproducible synthetic outcomes.

Table 1: Physicochemical Properties of 3-Fluoro-N-methylaniline

PropertyValueSource
Molecular Formula C₇H₈FN[5]
Molecular Weight 125.14 g/mol [4][5]
Boiling Point 94 °C at 19 mmHg[4]
Density 1.1069 g/mL at 25 °C[4]
Refractive Index n20/D 1.5390[4]

Foundational Reactions and Detailed Protocols

The reactivity of 3-Fluoro-N-methylaniline is primarily dictated by the nucleophilic character of the secondary amine and the electron-rich nature of the aromatic ring, which is activated towards electrophilic substitution at the ortho and para positions relative to the N-methylamino group. The fluorine atom exerts a moderate deactivating inductive effect, which is offset by its resonance donation.[6]

N-Acylation: Synthesis of N-(3-Fluorophenyl)-N-methylacetamide

N-acylation is a fundamental transformation that converts the amine into an amide. This is often performed to protect the amine functionality, reduce its activating effect on the aromatic ring, or to introduce a specific functional group. The following protocol describes the synthesis of N-(3-fluorophenyl)-N-methylacetamide.

Causality of Experimental Choices:

  • Starting Material: this compound is used. The presence of the hydrochloride requires a base to liberate the free amine for acylation.

  • Acylating Agent: Acetic anhydride is a readily available and highly reactive acylating agent.

  • Base: A tertiary amine base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl salt and the acetic acid byproduct, driving the reaction to completion.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) are suitable as they do not react with the acylating agent.

Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise with stirring.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

dot

N_Acylation_Workflow A 3-Fluoro-N-methylaniline hydrochloride in DCM B Add Triethylamine at 0 °C A->B Liberate free amine C Add Acetic Anhydride at 0 °C B->C Acylation D Stir at Room Temperature (2-4 hours) C->D Reaction E Aqueous Work-up D->E Quench & Extract F Purification by Column Chromatography E->F Isolate G N-(3-Fluorophenyl)-N- methylacetamide F->G

Caption: Workflow for the N-acylation of this compound.

Electrophilic Aromatic Substitution: Bromination

The N-methylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[7] Due to the high reactivity, polysubstitution can be a major side reaction. To achieve monosubstitution, it is often necessary to decrease the activating effect of the amine by converting it to an amide, as described in the previous section.

Causality of Experimental Choices:

  • Substrate: N-(3-fluorophenyl)-N-methylacetamide is used to moderate the reactivity and achieve selective monobromination.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine.

  • Solvent: Acetonitrile (MeCN) or dichloromethane (DCM) are suitable polar aprotic solvents for this reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-fluorophenyl)-N-methylacetamide (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the para-bromo derivative as the major product.

dot

Bromination_Workflow A N-(3-fluorophenyl)-N- methylacetamide in MeCN B Add NBS A->B Bromination C Stir at Room Temperature (12-24 hours) B->C Reaction D Work-up and Extraction C->D Quench & Isolate E Purification D->E Purify F 4-Bromo-3-fluoro-N- methylacetanilide E->F

Caption: Workflow for the electrophilic bromination of the corresponding acetamide.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of triarylamines and other complex amine structures.[8][9][10][11] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

Causality of Experimental Choices:

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) are crucial for efficient catalytic turnover.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine and the palladium-amido complex formation.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent catalyst deactivation.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

dot

Buchwald_Hartwig_Workflow A Combine Aryl Bromide, 3-Fluoro-N-methylaniline HCl, NaOtBu, Pd₂(dba)₃, Ligand B Establish Inert Atmosphere A->B C Add Anhydrous Toluene B->C D Heat at 80-110 °C (12-24 hours) C->D Reaction E Aqueous Work-up and Extraction D->E F Purification by Column Chromatography E->F G Triarylamine Product F->G

Caption: General workflow for the Buchwald-Hartwig amination.

Sulfonamide Synthesis

Sulfonamides are a crucial class of compounds in medicinal chemistry. They are typically synthesized by the reaction of an amine with a sulfonyl chloride in the presence of a base.

Causality of Experimental Choices:

  • Sulfonylating Agent: p-Toluenesulfonyl chloride (TsCl) is a common and commercially available reagent for the introduction of the tosyl group.

  • Base: Pyridine can act as both a base to neutralize the HCl byproduct and as a solvent for the reaction.

  • Solvent: If a different solvent is desired, a non-protic solvent like dichloromethane can be used in conjunction with a base like triethylamine.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

dot

Sulfonamide_Synthesis_Workflow A 3-Fluoro-N-methylaniline hydrochloride in Pyridine B Add p-Toluenesulfonyl Chloride at 0 °C A->B Sulfonylation C Stir at Room Temperature (4-6 hours) B->C Reaction D Work-up and Extraction C->D Quench & Isolate E Purification D->E Purify F N-(3-fluorophenyl)-N-methyl- 4-methylbenzenesulfonamide E->F

Caption: Workflow for the synthesis of a sulfonamide derivative.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of complex organic molecules. The protocols detailed in this guide provide a solid foundation for its use in common and important chemical transformations. By understanding the underlying principles and the rationale for the experimental choices, researchers can confidently and safely employ this building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with potential applications in medicine and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • This compound. PubChem. Accessed January 16, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 16, 2026. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Accessed January 16, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 16, 2026. [Link]

  • Pictet-Spengler-Reaktion. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Accessed January 16, 2026. [Link]

  • N-Sulfinyl imines. Organic Syntheses. Accessed January 16, 2026. [Link]

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Accessed January 16, 2026. [Link]

  • Synthesis of N-fluoro-N-neopentyl-p-toluene-sulfonamide. PrepChem.com. Accessed January 16, 2026. [Link]

  • Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Accessed January 16, 2026. [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Accessed January 16, 2026. [Link]

  • Method of preparing 3-bromo-4-methylaniline.
  • n-fluoropyridinium triflate. Organic Syntheses. Accessed January 16, 2026. [Link]

  • Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. ResearchGate. Accessed January 16, 2026. [Link]

  • Synthesis method of N-methyl o-fluoroaniline.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Published December 22, 2022. Accessed January 16, 2026. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-N-methylaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. As a key intermediate in medicinal chemistry, the efficient synthesis of this compound is critical. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the N-methyl group modulates polarity and basicity, making this a valuable scaffold in drug discovery[1].

This guide provides in-depth, field-proven insights structured in a practical question-and-answer format, supplemented with detailed experimental protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is consistently low. What are the most common causes and how can I address them?

Low yield is a frequent issue stemming from several factors, primarily incomplete reaction, side-product formation, or mechanical loss during workup and purification.

Causality & Explanation: The N-methylation of 3-fluoroaniline, a primary arylamine, can be deceptively complex. The electron-withdrawing nature of the fluorine atom deactivates the aniline ring, making the nitrogen lone pair less nucleophilic compared to aniline itself. This can lead to sluggish or incomplete reactions if conditions are not optimized.

Troubleshooting & Solutions:

  • Re-evaluate Your Methylation Strategy: The choice of methylating agent and reaction conditions is paramount. For selective mono-methylation and high yield, the Eschweiler-Clarke reaction is often the most robust method. It uses formic acid and formaldehyde in a reductive amination process that inherently stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts which is a common issue with other methods[2][3].

  • Optimize Reaction Parameters:

    • Temperature: Ensure you are reaching the optimal reaction temperature. For Eschweiler-Clarke, this is typically around 80-100°C[2]. For reactions with methyl iodide or dimethyl carbonate, the temperature will vary based on the solvent and base used.

    • Stoichiometry: Use a slight excess of the methylating agent, but be cautious. For instance, in the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is used to drive the reaction to completion[3].

  • Monitor Reaction Progress: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the 3-fluoroaniline starting material. Quench the reaction only after full conversion is observed.

FAQ 2: I am observing a significant amount of the N,N-dimethylaniline impurity. How can I prevent this over-methylation?

The formation of 3-Fluoro-N,N-dimethylaniline is the most common side reaction, especially when using traditional alkylating agents.

Causality & Explanation: After the first methylation, the resulting secondary amine (3-Fluoro-N-methylaniline) is often more nucleophilic than the starting primary amine. This makes it highly susceptible to a second methylation, leading to the undesired N,N-dimethylated product[4]. This is particularly problematic with highly reactive electrophiles like methyl iodide and dimethyl sulfate[5][6].

Troubleshooting & Solutions:

  • Adopt the Eschweiler-Clarke Reaction: This is the most effective solution. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. A tertiary amine cannot form an iminium ion in this manner, so the reaction naturally terminates after the second methylation of a primary amine (to the dimethyl product) or the first methylation of a secondary amine[3][7]. For your goal of mono-methylation from a primary amine, a careful adjustment of stoichiometry is needed, though the classical procedure is designed for exhaustive methylation to the tertiary amine. A modified approach using a limited amount of formaldehyde is necessary.

  • Use a Greener, More Selective Reagent: Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly methylating agent. While it can also cause di-methylation, reaction conditions can be tuned to favor mono-methylation. Patents have described methods using alkaline catalysts with DMC that achieve high selectivity for the N-methyl product with minimal N,N-dimethyl byproduct[5][8][9].

  • Consider a Protection-Alkylation-Deprotection Strategy: For maximum control, you can protect the amine with a group like trifluoroacetyl, perform the methylation on the protected intermediate, and then deprotect to yield the mono-methylated product. This multi-step process offers high selectivity but at the cost of atom economy and additional synthetic steps[10].

Workflow for Troubleshooting Low Yield and Impurity Formation

G Start Problem Identified: Low Yield or High Impurity Impurity_Check Major Impurity Detected? Start->Impurity_Check Low_Yield Primary Issue: Low Conversion Impurity_Check->Low_Yield No Impurity_ID Impurity is 3-Fluoro-N,N-dimethylaniline? Impurity_Check->Impurity_ID Yes Solution_Incomplete Cause: Incomplete Reaction. Solution: Increase temp/time, check stoichiometry, and monitor reaction via TLC/GC. Low_Yield->Solution_Incomplete Other_Impurity Other Impurity (e.g., starting material) Impurity_ID->Other_Impurity No Solution_Overmethylation Cause: Over-methylation. Solution: Switch to Eschweiler-Clarke or controlled DMC method. Impurity_ID->Solution_Overmethylation Yes Other_Impurity->Solution_Incomplete

Caption: Troubleshooting decision tree for synthesis issues.

FAQ 3: I'm having trouble with the final hydrochloride salt formation. The product is oily, or the yield is poor after precipitation.

Proper salt formation is crucial for obtaining a stable, crystalline solid that is easy to handle and purify.

Causality & Explanation: 3-Fluoro-N-methylaniline free base is a liquid or low-melting solid, making its isolation and purification challenging[11]. Converting it to the hydrochloride salt increases its melting point and crystallinity, facilitating purification by filtration and washing. Problems arise from using aqueous hydrochloric acid, which introduces water and can lead to an oily or hygroscopic product, or from choosing an inappropriate solvent for the precipitation.

Troubleshooting & Solutions:

  • Use Anhydrous HCl: This is non-negotiable. Using concentrated aqueous HCl will introduce water, hindering crystallization. You must use anhydrous HCl gas or a solution of HCl in a dry, non-polar, aprotic solvent like diethyl ether, dioxane, or isopropanol[12][13][14].

  • Select the Right Solvent System: Dissolve your purified 3-Fluoro-N-methylaniline free base in a minimal amount of a suitable solvent like cold ethanol, isopropanol, or diethyl ether. The hydrochloride salt should be insoluble in this solvent to precipitate effectively.

  • Control the Precipitation: Add the anhydrous HCl solution slowly to the stirred solution of the free base at 0°C. Adding the acid too quickly can trap impurities. Allow the mixture to stir for a period to ensure complete precipitation.

  • Washing and Drying: After filtering the precipitated salt, wash it with a cold, non-polar solvent (like cold diethyl ether or hexane) to remove any remaining soluble impurities. Dry the final product thoroughly under vacuum.

Comparative Analysis of N-Methylation Methods
MethodMethylating Agent(s)Key AdvantagesKey DisadvantagesSelectivity for Mono-methylation
Eschweiler-Clarke Formaldehyde, Formic AcidHigh yield, avoids quaternary salts, inexpensive reagents[3][15][16].Requires elevated temperatures, CO₂ evolution can cause pressure buildup.Good to Excellent (with stoichiometric control).
Direct Alkylation Methyl Iodide (MeI) / K₂CO₃Fast, well-established procedure.MeI is highly toxic and volatile, high risk of over-methylation[17].Poor to Fair.
Direct Alkylation Dimethyl Sulfate (DMS) / BasePotent methylating agent.Extremely toxic and carcinogenic, high risk of over-methylation.Poor to Fair.
"Green" Alkylation Dimethyl Carbonate (DMC) / CatalystLow toxicity, environmentally friendly, inexpensive[5][8].Often requires higher temperatures or specific catalysts, selectivity can be an issue[5].Fair to Excellent (highly condition-dependent).
Experimental Protocols
Protocol 1: N-Methylation of 3-Fluoroaniline via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the reductive amination of anilines[2][3].

Materials:

  • 3-Fluoroaniline (1.0 eq)

  • Aqueous Formaldehyde (37 wt. %, 1.1 eq)

  • Formic Acid (98-100%, 1.8 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoroaniline (1.0 eq).

  • Add formic acid (1.8 eq) followed by the slow addition of aqueous formaldehyde (1.1 eq). Caution: The initial reaction can be exothermic.

  • Heat the reaction mixture to 80-90°C and maintain for 4-8 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a 5 M NaOH solution until the pH is basic (~10-11). Perform this in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Fluoro-N-methylaniline as an oil.

  • The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) before proceeding to salt formation.

Protocol 2: Preparation of this compound

This protocol ensures the formation of a clean, crystalline salt[12][14].

Materials:

  • Purified 3-Fluoro-N-methylaniline (1.0 eq)

  • Anhydrous solvent (e.g., Diethyl Ether, Isopropanol)

  • Anhydrous HCl (as a solution in diethyl ether or isopropanol, or as a gas)

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve the purified 3-Fluoro-N-methylaniline free base in a minimal amount of anhydrous diethyl ether in a beaker placed in an ice bath.

  • While stirring vigorously, slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Allow the slurry to stir in the ice bath for an additional 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the resulting white crystalline solid under high vacuum to constant weight. Store in a desiccator.

Overall Synthesis Workflow

G A Starting Materials: 3-Fluoroaniline, Formaldehyde, Formic Acid B Step 1: N-Methylation (Eschweiler-Clarke Reaction) 80-90°C, 4-8h A->B C Workup: - Basification (NaOH) - Extraction (DCM/EtOAc) B->C E Crude 3-Fluoro-N-methylaniline (Oil) C->E D Purification of Free Base (Vacuum Distillation or Column Chromatography) F Purified 3-Fluoro-N-methylaniline (Oil) D->F E->D G Step 2: Salt Formation - Dissolve in Anhydrous Ether - Add Anhydrous HCl @ 0°C F->G I Isolation: - Vacuum Filtration - Wash with cold Ether - Dry under vacuum G->I H Final Product: 3-Fluoro-N-methylaniline HCl (Crystalline Solid) I->H

Caption: Step-by-step workflow for the synthesis and purification.

References
  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). SpringerLink.
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (n.d.). RSC Publishing.
  • Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0. (2023, August 16). Smolecule.
  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.). Google Patents.
  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
  • Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.
  • Eschweiler-Clarke reaction. (2022, May 7). YouTube.
  • Eschweiler–Clarke reaction. (n.d.). Wikipedia.
  • This compound | 152814-25-0. (n.d.). Benchchem.
  • 3-Fluoro-N-methylaniline 97 1978-37-6. (n.d.). Sigma-Aldrich.
  • 3-Fluoro-N-methylaniline, 97% 50 g. (n.d.). Thermo Fisher Scientific.
  • N,N-DIMETHYL-3-FLUOROANILINE | 2107-43-9. (n.d.). ChemicalBook.
  • N-Methylation of aromatic amines using formic acid as the unique carbon.... (n.d.). ResearchGate.
  • Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols. (n.d.). Benchchem.
  • A rapid method of N-alkylation of amines . (1969). Journal of the Chemical Society C: Organic, 2223. [Link]

  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. (n.d.). IRIS.
  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. (n.d.). DSpace@MIT.
  • CN112851518A - Synthesis method of N-methyl o-fluoroaniline. (n.d.). Google Patents.
  • Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com.
  • Methylation using iodomethane : r/Chempros. (2020, October 28). Reddit.
  • N,N-Dimethylaniline. (n.d.). Wikipedia.
  • 3-Fluoro-N,N-dimethylaniline | C8H10FN | CID 586749. (n.d.). PubChem.

Sources

Technical Support Center: Purification of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the purification of 3-Fluoro-N-methylaniline hydrochloride. As a crucial intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount to ensure the success of downstream applications and the integrity of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for common challenges encountered during purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and analysis of this compound.

Q1: What are the key physical and chemical properties I should be aware of?

Understanding the properties of both the free base and its hydrochloride salt is crucial for selecting an appropriate purification strategy. The free base, 3-Fluoro-N-methylaniline, is a liquid at room temperature, while its hydrochloride salt is typically a solid.[1][2]

Property3-Fluoro-N-methylaniline (Free Base)3-Fluoro-N-methylaniline HCl (Salt)
CAS Number 1978-37-6[3]152814-25-0
Molecular Formula C₇H₈FN[3]C₇H₉ClFN
Molecular Weight 125.14 g/mol [3]161.61 g/mol
Appearance Yellow to light brown oily liquid[4]Off-white to tan crystalline solid (typical)
Boiling Point 94 °C @ 19 mmHg[1]Not applicable (decomposes)
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, Ether). Practically insoluble in water.[4]Soluble in polar solvents like water and alcohols (e.g., ethanol, methanol). Insoluble in non-polar organic solvents (e.g., hexanes, ether).

Q2: Why is it often better to purify this compound as its hydrochloride salt?

Purifying an amine as its salt form, such as the hydrochloride, offers several distinct advantages:

  • Enhanced Crystallinity: Amine salts are ionic and typically form well-defined, stable crystalline solids, making them ideal for purification by recrystallization. The free base is often an oil, which is difficult to purify via crystallization.

  • Improved Stability: Anilines are susceptible to air oxidation, which leads to discoloration (often turning reddish-brown or darker).[4] The protonated nitrogen in the hydrochloride salt is significantly less prone to oxidation, improving storage stability.

  • Modified Solubility: The salt's high solubility in polar solvents and insolubility in non-polar solvents can be exploited to wash away non-polar organic impurities.[5] Conversely, the free base's solubility in organic solvents allows for extraction away from aqueous-soluble impurities.

Q3: What are the most common impurities I might encounter?

Impurities typically originate from the synthetic route. A common synthesis involves the reduction of a nitro-aromatic precursor.[6][7]

Impurity TypePotential SourceRecommended Removal Technique
Starting Materials Incomplete reaction (e.g., residual 3-fluoroaniline or methylating agent).Chromatography or Acid-Base Extraction.
Over-alkylation Products Reaction of the product with excess methylating agent (e.g., 3-Fluoro-N,N-dimethylaniline).[8]Column chromatography.
Isomeric Impurities Impurities present in the starting materials (e.g., other fluoro-N-methylaniline isomers).Fractional crystallization or preparative HPLC.
Oxidation/Degradation Products Exposure to air or light, especially at elevated temperatures.[4]Activated charcoal treatment during recrystallization.
Residual Solvents High-boiling point solvents used in the reaction (e.g., DMF, DMSO).Aqueous washes during workup; high-vacuum drying.

Q4: How should I handle and store the compound to prevent degradation?

Due to the risk of oxidation, proper handling and storage are critical.[4]

  • Handling: Whenever possible, handle the free base under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere.[4]

Q5: Which analytical techniques are best for assessing purity?

A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting non-volatile impurities.[9]

  • Gas Chromatography (GC): Suitable for analyzing the free base and detecting volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can identify and quantify impurities if their signals are resolved. ¹⁹F NMR is particularly powerful for identifying any fluorine-containing impurities.[9]

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing fraction purity during column chromatography. For the free base, adding 1-2% triethylamine to the eluent can prevent streaking on silica plates.[8]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during the purification of this compound.

Problem: My final product is discolored (e.g., pink, brown, or black).

  • Underlying Cause: This is almost always due to the oxidation of the aniline functional group. Trace metal impurities can catalyze this process, and it is exacerbated by heat and exposure to air.

  • Solution Strategy:

    • Activated Charcoal Treatment: During the recrystallization protocol, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution.

    • Mechanism: The high surface area of charcoal adsorbs the colored, high-molecular-weight oxidation byproducts.

    • Procedure: Stir the mixture at temperature for 5-10 minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal before allowing the solution to cool.

    • Prevention: Use high-purity, degassed solvents and maintain an inert atmosphere during steps that require heating.

Problem: The hydrochloride salt "oils out" instead of crystallizing.

  • Underlying Cause: The compound is coming out of solution at a temperature above its melting point in that specific solvent system, or the solution is too concentrated, causing rapid, disorganized precipitation. The presence of impurities can also disrupt the crystal lattice formation.

  • Solution Strategy:

    • Dilute and Re-heat: Add more of the primary solvent to the mixture and heat until the oil fully redissolves.

    • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath. Let it first cool to room temperature undisturbed, then move to a refrigerator, and finally to a freezer.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. If available, add a single seed crystal of the pure compound.

    • Change Solvent System: If the problem persists, the solvent system may be inappropriate. A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Consider a co-solvent system, such as ethanol/diethyl ether or isopropanol/hexanes.

Problem: My compound streaks badly during silica gel column chromatography.

  • Underlying Cause: This is a classic issue with amines on silica gel. The basic lone pair of the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and smearing.[8]

  • Solution Strategy:

    • Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia in the mobile phase is sufficient to "cap" the acidic sites on the silica and allow the amine to elute cleanly.[8]

    • Switch the Stationary Phase: If streaking remains an issue, consider alternative stationary phases. Basic alumina is an excellent choice for purifying basic compounds.[8] Alternatively, reverse-phase chromatography (C18) can be effective.[8]

    • Purify as the Salt: It is generally not recommended to chromatograph the hydrochloride salt directly on standard silica due to its high polarity and potential for irreversible binding. The free base is the appropriate form for normal-phase chromatography.

Part 3: Purification Strategy & Workflow

Choosing the right purification sequence is key. This workflow provides a logical decision-making process based on the initial assessment of the crude material.

PurificationWorkflow A Crude 3-Fluoro-N-methylaniline (as free base or HCl salt) B Initial Analysis: - TLC for complexity - ¹H NMR for major impurities A->B C Is the material heavily discolored (brown/black)? B->C D Are neutral or acidic impurities present? C->D No G Convert to HCl Salt & Perform Recrystallization with Charcoal Treatment (See Protocol 2 & 3) C->G Yes E Are isomeric or closely related amines present? D->E No F Perform Acid-Base Extraction (See Protocol 1) D->F Yes H Purify Free Base via Column Chromatography (Silica + Et₃N or Alumina) (See Protocol 4) E->H Yes I Convert to HCl Salt & Perform Final Recrystallization (See Protocol 2 & 3) E->I No F->E J Final Purity Check: HPLC, NMR G->J H->I I->J K Pure Product (>99.5%) J->K

Caption: Decision workflow for selecting the appropriate purification technique.

Part 4: Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique is excellent for removing neutral or acidic impurities from the basic aniline product.[5][8]

  • Dissolution: Dissolve the crude 3-Fluoro-N-methylaniline (free base) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) two to three times. The protonated amine hydrochloride salt will move into the aqueous layer, while neutral impurities remain in the organic layer.[5]

  • Combine & Wash: Combine the aqueous layers and wash once with DCM or EtOAc to remove any remaining trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 10). The free amine will precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent (DCM or EtOAc) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Conversion of Free Base to Hydrochloride Salt

This protocol precipitates the purified amine as its stable, crystalline hydrochloride salt.[6][8]

  • Dissolution: Dissolve the purified 3-Fluoro-N-methylaniline free base in a minimal amount of a suitable solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, or a mixture of EtOAc/hexanes).

  • Acidification: While stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane). A precipitate should form immediately. Alternatively, anhydrous HCl gas can be bubbled through the solution.[6] Note: Using aqueous HCl is not recommended as the water can make the salt sticky or oily.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or hexanes to remove any surface impurities.

  • Drying: Dry the solid product under high vacuum to remove all residual solvents.

Protocol 3: Recrystallization of the Hydrochloride Salt

This is the final polishing step to achieve high purity.

  • Solvent Selection: Choose a solvent or solvent system in which the salt is soluble when hot but sparingly soluble when cold. Common choices include isopropanol (IPA), ethanol, or ethanol/diethyl ether mixtures.

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves. If it doesn't dissolve completely, add more solvent dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystalline solids should begin to form.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

References

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Refining Online. (n.d.). AAmine BBasic PPractices GGuidelines. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-N-methylaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the N-methylation of 3-fluoroaniline?

The N-methylation of 3-fluoroaniline is typically achieved via reductive amination. The most prevalent and historically significant method is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This method is favored for its operational simplicity and the use of inexpensive reagents. Alternative methods include using paraformaldehyde with a reducing agent like sodium borohydride or catalytic hydrogenation, and greener approaches using methanol or dimethyl carbonate as the methylating agent, often requiring specific catalysts.[3][4][5]

Q2: Why is the Eschweiler-Clarke reaction often preferred, and what is its main advantage?

The Eschweiler-Clarke reaction's primary advantage is that it inherently prevents the formation of quaternary ammonium salts.[1][6][7] The reaction mechanism proceeds through the formation of an iminium ion, which is then reduced. A tertiary amine cannot form another iminium ion with formaldehyde, thus the reaction stops at the tertiary amine stage, preventing over-alkylation to a quaternary salt.[6][7] This offers a significant level of control compared to direct alkylation with agents like methyl iodide, which can be difficult to stop selectively at the secondary or tertiary amine stage.[8]

Q3: What is the most critical challenge to overcome in this synthesis?

The principal challenge is controlling the degree of methylation to maximize the yield of the desired secondary amine (3-Fluoro-N-methylaniline) while minimizing the formation of the tertiary amine (3-Fluoro-N,N-dimethylaniline). While the Eschweiler-Clarke reaction prevents quaternization, the reaction can proceed twice on a primary amine to yield the tertiary amine.[2] Achieving high selectivity requires careful control of stoichiometry, temperature, and reaction time.

Troubleshooting Guide: Side Reactions & Purity Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My final product analysis (GC-MS, LC-MS) shows a significant impurity with a mass of 139 g/mol , in addition to my product's free base mass of 125 g/mol . What is this impurity and how do I prevent it?

  • Probable Cause: This impurity is almost certainly 3-Fluoro-N,N-dimethylaniline . The N-methylation reaction has proceeded twice, adding two methyl groups instead of one. This is the most common side reaction when starting from a primary amine like 3-fluoroaniline.[2][9] It occurs when the initially formed secondary amine, 3-Fluoro-N-methylaniline, competes with the starting material and reacts further with formaldehyde and formic acid.

  • Mechanistic Insight: The N-methylated secondary amine is often more nucleophilic than the starting primary aniline, making it more reactive towards forming the next iminium ion, which leads to the tertiary amine.[8]

  • Prevention & Mitigation:

    • Stoichiometry Control: Carefully control the molar equivalents of formaldehyde and formic acid. Using a slight excess of the aniline starting material relative to the methylating agents can favor mono-methylation. Avoid a large excess of formaldehyde.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the more reactive secondary amine, leading to the tertiary amine byproduct. A typical temperature for this reaction is 80-100°C.[6]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting material is consumed to prevent the product from converting to the tertiary amine.

  • Purification Strategy: The boiling points of 3-Fluoro-N-methylaniline and 3-Fluoro-N,N-dimethylaniline are often close, making distillation difficult.

    • Column Chromatography: The most effective method is flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) on the free base before converting to the hydrochloride salt.

    • Acid-Base Extraction: While both are bases, there might be a slight pKa difference that could be exploited with careful pH control during extraction, though this is often inefficient for separation.

Problem 2: My NMR spectrum shows unreacted 3-fluoroaniline starting material in the final product.

  • Probable Cause: The reaction has not gone to completion. This can be due to several factors:

    • Insufficient Reagents: The amount of formaldehyde or formic acid was stoichiometrically insufficient to convert all the starting material.

    • Low Reaction Temperature: The reaction was conducted at a temperature too low to achieve a practical rate.

    • Short Reaction Time: The reaction was stopped prematurely.

    • Poor Reagent Quality: Degradation of formaldehyde (often supplied as an aqueous solution or as paraformaldehyde) or formic acid.

  • Proposed Solution:

    • Verify Stoichiometry: Ensure at least one molar equivalent of formaldehyde and formic acid are used per N-H bond to be methylated. For mono-methylation of a primary amine, using approximately 1.1-1.2 equivalents is a common starting point.

    • Optimize Conditions: Increase the reaction temperature in increments (e.g., 10°C) or extend the reaction time, using TLC or GC to monitor for the disappearance of the starting material spot/peak.

    • Use Fresh Reagents: Ensure the quality of the formaldehyde and formic acid. If using paraformaldehyde, ensure it is fully depolymerized by heating before the amine is added.[10]

  • Purification Strategy: Removing unreacted 3-fluoroaniline is generally straightforward.

    • Acid-Base Extraction: After the reaction, neutralize the excess formic acid and extract the free bases into an organic solvent. The starting material can often be removed via column chromatography.

    • Recrystallization: The hydrochloride salts of the starting material and product may have different solubilities. Attempting to recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., Ethanol/Ether or Isopropanol) may selectively crystallize the desired product.

Problem 3: The final hydrochloride salt is an oil or a sticky solid that is difficult to handle and purify.

  • Probable Cause: This issue is almost always due to impurities.

    • Presence of Side Products: The presence of unreacted starting material or the N,N-dimethylated byproduct can disrupt the crystal lattice of the desired hydrochloride salt, leading to an oil or amorphous solid.

    • Residual Solvent: Trapped solvent (e.g., water, ethanol) in the product.

    • Excess Hydrogen Chloride: An incorrect stoichiometry during the salt formation can lead to an oily product.

  • Proposed Solution:

    • Purify the Free Base First: Before forming the salt, ensure the purity of the 3-Fluoro-N-methylaniline free base is high (>98%). Use column chromatography or vacuum distillation if necessary.

    • Anhydrous Conditions for Salt Formation: Form the hydrochloride salt using anhydrous HCl (either as a gas bubbled through a solution or as a solution in an anhydrous solvent like ether or dioxane).[11] Water can interfere with crystallization.

    • Proper Solvent for Crystallization: Use an appropriate solvent for the salt formation and crystallization. Isopropanol is often a good choice. After precipitation, it can be beneficial to triturate the solid with a non-polar solvent like diethyl ether or hexane to wash away organic-soluble impurities and help induce crystallinity.

    • Drying: Dry the final product thoroughly under vacuum to remove all residual solvents.

Visualized Reaction and Troubleshooting Pathways

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common issues.

Reaction_Pathway SM 3-Fluoroaniline (Primary Amine) INT Iminium Ion Intermediate SM->INT + CH₂O, - H₂O PROD 3-Fluoro-N-methylaniline (Desired Secondary Amine) INT->PROD + HCOOH, - CO₂ INT2 Secondary Iminium Ion PROD->INT2 + CH₂O, - H₂O (Over-methylation) SP1 3-Fluoro-N,N-dimethylaniline (Tertiary Amine) INT2->SP1 + HCOOH, - CO₂ Troubleshooting_Workflow Start Crude Product Analysis (NMR, GC-MS) Impurity_Check Impurities Detected? Start->Impurity_Check High_MW Higher MW Impurity? (e.g., 139 g/mol) Impurity_Check->High_MW Yes End_Success Product is Pure. Proceed to Salt Formation or Final Drying. Impurity_Check->End_Success No Low_MW Starting Material Present? High_MW->Low_MW No Action_Overmethylation Cause: Over-methylation Action: Check stoichiometry, lower temp. Purify free base via chromatography. High_MW->Action_Overmethylation Yes Oily_Salt Final Salt is Oily/Sticky? Low_MW->Oily_Salt No Action_Incomplete Cause: Incomplete Rxn Action: Increase time/temp, check reagent stoichiometry. Purify via chromatography. Low_MW->Action_Incomplete Yes Action_Purify_First Cause: Impurities present Action: Purify free base before salt formation. Use anhydrous HCl. Oily_Salt->Action_Purify_First Yes Oily_Salt->End_Success No

Caption: Troubleshooting workflow for purity issues.

Data Summary Table

The table below summarizes key properties of the main components involved in the synthesis.

Compound NameRoleFormulaMol. Weight ( g/mol )Key Characteristics
3-FluoroanilineStarting MaterialC₆H₆FN111.12 [12]Primary amine, starting point of the synthesis.
3-Fluoro-N-methylaniline Desired Product C₇H₈FN125.14 Secondary amine, target of the synthesis. BP ~94°C/19 mmHg.
3-Fluoro-N,N-dimethylanilinePrimary Side ProductC₈H₁₀FN139.17Tertiary amine, result of over-methylation.
3-Fluoro-N-methylaniline HClFinal Product FormC₇H₉ClFN161.61Hydrochloride salt, typically a crystalline solid.

Protocol: Purification of Crude 3-Fluoro-N-methylaniline

This protocol describes a general acid-base extraction and drying procedure to purify the free base before conversion to the hydrochloride salt.

Materials:

  • Crude reaction mixture

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 5-10% aqueous solution

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add the aqueous NaHCO₃ or NaOH solution with stirring to neutralize the excess formic acid. Check the pH of the aqueous layer to ensure it is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with water, followed by a wash with brine to help break any emulsions and remove bulk water.

  • Drying: Drain the washed organic layer into a clean flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes to dry the solvent.

  • Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude free base (a mixture of aniline derivatives).

  • Further Purification (If Needed): At this stage, the crude base can be further purified by flash column chromatography or vacuum distillation if significant impurities remain.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of anhydrous HCl solution to precipitate the desired hydrochloride salt. Collect the solid by filtration and dry under vacuum.

References

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
  • Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

  • Eschweiler-Clarke Reaction - NROChemistry. (URL: [Link])

  • Eschweiler-Clarke reaction - Name-Reaction.com. (URL: [Link])

  • Eschweiler-Clarke Reaction - YouTube. (2022). (URL: [Link])

  • US6333434B1 - Preparation of trifluoromethylanilines - Google P
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (URL: [Link])

  • KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google P
  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (URL: [Link])

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. (2023). (URL: [Link])

  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF - ResearchGate. (URL: [Link])

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar. (2018). (URL: [Link])

  • CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google P
  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022). (URL: [Link])

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. (URL: [Link])

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017). (URL: [Link])

  • Selective N-alkylation of aniline in the presence of zeolite catalysts - Google P
  • 3-fluoro-5-methyl-N-(2-methylprop-2-enyl)aniline - PubChem. (URL: [Link])

  • N-Methylaniline - Wikipedia. (URL: [Link])

  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. (URL: [Link])

  • US3819709A - Synthesis of n-methylaniline - Google P
  • 3-Fluoroaniline | C6H6FN - PubChem. (URL: [Link])

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (URL: [Link])

  • Catalytic N-Alkylation of Anilines - ResearchGate. (URL: [Link])

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3-Fluoro-N-methylaniline hydrochloride stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-N-methylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding the handling, storage, and analysis of this compound. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its stability?

A1: Proper storage is critical to maintain the integrity of this compound. We recommend storing the compound in a tightly sealed container, protected from light and moisture. For long-term storage, a cool and dry environment, such as a desiccator at room temperature, is advisable. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.[1]

Q2: What are the primary degradation pathways for aniline derivatives like this compound?

A2: Anilines are susceptible to several degradation pathways, primarily oxidation, hydrolysis, and photolysis.

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities. The N-methyl group can also be a site of oxidative N-dealkylation.[2][3][4]

  • Hydrolysis: While the hydrochloride salt is generally stable, prolonged exposure to aqueous solutions, especially at elevated temperatures or extreme pH, could potentially lead to hydrolysis, although this is less common for the aniline moiety itself compared to other functional groups.

  • Photodegradation: Aromatic amines, particularly halogenated ones, can be sensitive to light.[1][5] Exposure to UV or even ambient light over time can induce degradation, often leading to discoloration of the material.

  • Thermal Degradation: Heating aniline hydrochlorides can cause decomposition, releasing toxic and corrosive fumes, including aniline, nitrogen oxides, and hydrogen chloride.[6][7]

Q3: I've observed a color change in my sample of this compound. What could be the cause?

A3: A color change, typically to a yellow or brown hue, is a common indicator of degradation in aniline compounds. This is most often due to oxidation. Exposure to air and/or light can initiate oxidative processes, leading to the formation of colored polymeric or condensed byproducts.[8] To prevent this, always store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) if possible.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent Results in Aqueous Solutions
  • Symptom: You are observing variable results in your experiments when using solutions of this compound prepared in-house.

  • Potential Cause: This could be due to the hydrolytic instability of the compound in your specific buffer system or at the pH of your solution. While generally stable, certain pH conditions combined with elevated temperatures can accelerate degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

    • pH and Buffer Effects: Investigate the stability of your compound in different buffer systems and at various pH levels to identify optimal conditions.

    • Temperature Control: Maintain your solutions at a controlled, cool temperature and avoid unnecessary heat exposure.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Symptom: When analyzing your sample by HPLC or GC, you observe unexpected peaks that are not present in the reference standard.

  • Potential Cause: These peaks are likely degradation products. The conditions of your experiment or the storage of your sample may have induced degradation.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[9]

    • Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically an HPLC-UV method, that can resolve the parent compound from all potential degradation products.[10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 24 hours.
Oxidation Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours.
Photolytic Degradation Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.
Thermal Degradation Store the solid compound at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determine the λmax of the compound)
Injection Volume 10 µL

Visualizing Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of 3-Fluoro-N-methylaniline based on the known chemistry of anilines.

Oxidative Degradation Pathway A 3-Fluoro-N-methylaniline B N-Oxide Derivative A->B N-Oxidation C N-demethylation to 3-Fluoroaniline A->C N-Dealkylation D Oxidative Coupling (e.g., Azo compounds) A->D Dimerization E Ring Oxidation Products A->E Hydroxylation

Caption: Hypothesized Oxidative Degradation Pathways.

Photolytic and Hydrolytic Degradation cluster_photolysis Photodegradation cluster_hydrolysis Hydrolysis (under harsh conditions) A 3-Fluoro-N-methylaniline B Dehalogenation to N-methylaniline A->B C-F bond cleavage C Polymerization/ Tarry products A->C Radical reactions D 3-Fluoro-N-methylaniline Hydrochloride E 3-Fluoro-N-methylaniline (free base) D->E Neutralization

Caption: Potential Photolytic and Hydrolytic Pathways.

References

  • TG-FTIR Analysis of Thermal Degradation of Bischofite's Crystals with Aniline Hydrochloride. (2010). ResearchGate. [Link]

  • Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts. (1995). PubMed. [Link]

  • Photobiodegradation of halogenated aromatic pollutants. (2010). ResearchGate. [Link]

  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (2014). PubMed. [Link]

  • Photochemical Degradation of Halogenated Compounds: A Review. (2014). ResearchGate. [Link]

  • ICSC 1013 - ANILINE HYDROCHLORIDE. (2001). inchem.org. [Link]

  • The degradation products of aniline in the solutions with ozone and kinetic investigations. (2007). PubMed. [Link]

  • Anodic oxidation pathways of N-alkylanilines. (1972). Journal of the American Chemical Society. [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments. (1981). PMC - NIH. [Link]

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). MDPI. [Link]

  • Thermal degradation mechanism of dodecylbenzene sulfonic acid- hydrochloric acid co-doped polyaniline. (2009). ResearchGate. [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (2009). SID. [Link]

  • Photobiodegradation of halogenated aromatic pollutants. (2010). scirp.org. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PMC - PubMed Central. [Link]

  • Benzenamine hydrochloride (1:1). PubChem. [Link]

  • Stability Indicating Assay Method. (2023). IJCRT.org. [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. (2022). MDPI. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2022). Semantic Scholar. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2022). PubMed Central. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. [Link]

  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (2023). MDPI. [Link]

  • Determination of methyl aniline compounds in gasoline by GC-MS. (2010). ResearchGate. [Link]

  • What is a stability indicating method? (2018). AmbioPharm. [Link]

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Overcoming solubility problems with 3-Fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-N-methylaniline hydrochloride

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals to provide expert-driven solutions for solubility challenges encountered with this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in neutral water or PBS (pH 7.4) and it's not dissolving well. Why is this happening?

A: This is expected behavior due to the chemical nature of the compound. This compound is the salt of a weak base (3-Fluoro-N-methylaniline) and a strong acid (HCl). In solution, it exists in equilibrium between its protonated, charged form (the anilinium ion) and its neutral, free base form. The protonated form is significantly more water-soluble. At neutral or alkaline pH, the equilibrium shifts towards the less soluble free base, causing it to precipitate. Aniline hydrochloride itself is soluble in water, but derivatives can have different properties[1][2][3].

Q2: What is the pKa of 3-Fluoro-N-methylaniline, and why is it important for solubility?

A: While the exact pKa for 3-Fluoro-N-methylaniline is not readily published, we can estimate it based on similar structures like 3-Methylaniline (pKa ≈ 4.71)[4]. The pKa is the pH at which the compound is 50% in its protonated (soluble, salt) form and 50% in its deprotonated (less soluble, free base) form. To maintain solubility in aqueous solutions, the pH of the solvent should be kept at least 1-2 units below the pKa.

Q3: Can I heat the solution or use sonication to help it dissolve?

A: Gentle heating and sonication can be effective methods to increase the rate of dissolution. However, they do not change the fundamental thermodynamic solubility at a given pH. If the compound is precipitating due to pH, heating will likely not provide a stable long-term solution. Always use gentle heat (e.g., 37-50°C) and be mindful of potential degradation with prolonged exposure to high temperatures.

Q4: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture media. What went wrong?

A: This is a common issue known as precipitation upon dilution. While this compound may be soluble in 100% DMSO, the high pH (typically 7.2-7.4) and aqueous nature of your cell culture media can cause the compound to convert to its less soluble free base form and precipitate. This is a critical consideration when using organic co-solvents for biological assays[5][6].

Part 2: Troubleshooting Guides & Protocols

Guide 1: Preparing Aqueous Stock Solutions via pH Adjustment

This is the recommended method for preparing stable, aqueous stock solutions for use in biochemical assays or as starting materials. The principle is to lower the pH of the water to fully protonate the aniline nitrogen, ensuring maximum solubility.

Causality Explained: By adding a strong acid like HCl, we increase the concentration of H+ ions in the solution. According to Le Châtelier's principle, this drives the equilibrium towards the protonated, water-soluble anilinium salt and prevents the formation of the insoluble free base. The pH at which a salt begins to convert to its free base is known as the pH of maximum solubility (pHmax)[7]. To avoid disproportionation, the solution pH must be maintained below this value[7][8].

Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Target Calculation: Determine the required mass of this compound (M.W. ≈ 161.61 g/mol , assuming the HCl salt of C₇H₈FN) for your desired volume and concentration.

  • Solvent Preparation: Prepare a volume of deionized water (or your desired buffer) and adjust its pH to ~2-3 by the dropwise addition of 1N HCl. Monitor with a calibrated pH meter.

  • Dissolution: Add the weighed compound to the acidified solvent.

  • Facilitation (If Necessary): Vortex the solution vigorously. If dissolution is slow, you may use a sonicating water bath for 5-10 minutes.

  • Final Volume Adjustment: Once fully dissolved (the solution should be clear), carefully add more acidified solvent to reach the final target volume.

  • Sterilization (If for Cell Culture): Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C or -20°C as appropriate. Always check for precipitation after thawing.

Guide 2: Utilizing Co-Solvent Systems for Biological Assays

When direct aqueous solubility is insufficient even with pH modification, or for certain in vivo formulations, a co-solvent approach is necessary. The goal is to dissolve the compound in a water-miscible organic solvent first, then dilute it into the final aqueous medium.

Causality Explained: Co-solvents like DMSO, ethanol, or propylene glycol work by reducing the overall polarity of the solvent system, which can better accommodate less polar molecules[6][9]. However, when this solution is diluted into a purely aqueous buffer, the solvent polarity increases dramatically, which can lead to precipitation. The key is to prepare a highly concentrated stock in the organic solvent so that the final percentage of the organic solvent in the assay is low (typically <1%) to minimize both precipitation and solvent toxicity.

Protocol: Preparation and Use of a DMSO Stock Solution

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 50-100 mM) by dissolving this compound directly in 100% DMSO. Vortex or sonicate as needed.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock in your assay buffer (e.g., PBS pH 7.4). This step helps to identify the concentration at which precipitation begins.

  • Final Dilution: Quickly add the small volume of the DMSO stock (or the intermediate dilution) to the final volume of assay media while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to nucleate and precipitate.

  • Visual Confirmation: Always visually inspect the final solution for any signs of cloudiness or precipitate before use in an experiment.

Part 3: Data Summary & Visual Aids

Solubility Profile Summary

While specific quantitative data for this compound is limited, the expected solubility behavior based on its chemical class is summarized below. Note: These are qualitative estimates for guiding experimental design.

Solvent SystemExpected SolubilityRationale & Key Considerations
Deionized Water (pH ~6-7)Low / PoorAt neutral pH, the compound converts to its less soluble free base form.
Aqueous HCl (pH 2-3)HighThe acidic environment ensures the compound remains in its protonated, highly soluble anilinium salt form[2][10].
PBS (pH 7.4)Very LowThe buffered neutral pH promotes precipitation of the free base.
DMSOHighA polar aprotic solvent capable of dissolving a wide range of organic molecules.
EthanolModerate to HighA common water-miscible organic co-solvent[5][6].

Diagrams

G cluster_0 Chemical Equilibrium in Water Soluble Anilinium Ion (Protonated) Soluble in Water Insoluble Free Base (Neutral) Poorly Soluble Soluble->Insoluble + OH⁻ (Higher pH) Insoluble->Soluble + H⁺ (Lower pH)

Caption: Chemical equilibrium of this compound in water.

G start Compound Not Dissolving in Aqueous Buffer check_solvent Is the solvent aqueous (e.g., water, PBS)? start->check_solvent ph_adjust Troubleshooting Guide 1: Lower pH to 2-3 with HCl check_solvent->ph_adjust Yes organic_solvent Consider Co-Solvent Method (See Guide 2) check_solvent->organic_solvent No (e.g., Ethanol) success Proceed with Experiment ph_adjust->success Soluble? organic_solvent->success Soluble?

Caption: Decision workflow for troubleshooting solubility issues.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Grounding API.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Care & Health Systems.
  • Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (2025). Benchchem.
  • Li, P., & Zhao, L. (2022).
  • Li, P., & Zhao, L. (2007). Co-solvent and Complexation Systems.
  • Kumar, S., & Singh, S. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release.
  • Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. (n.d.). Benchchem.
  • Why is aniline soluble in HCl? (2018). Quora.
  • Serajuddin, A. T. M., & Rosoff, M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research.
  • Aniline hydrochloride. (2025). ChemicalBook.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023).
  • Aaltonen, J., Heinänen, P., Peltonen, L., & Laitinen, R. (2021).

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Technical Support Center: A Troubleshooting Guide for 3-Fluoro-N-methylaniline Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-N-methylaniline hydrochloride. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges and ensure the success of your experiments. My approach is rooted in explaining the "why" behind experimental choices, offering a self-validating system of protocols and troubleshooting logic.

I. Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working with this compound.

Q1: My this compound has a brownish tint. Is it still usable?

A slight discoloration to a pale yellow or brown is common for anilines upon storage due to aerial oxidation.[1][2] For many applications, this minor impurity may not significantly affect the outcome. However, for sensitive reactions, it is advisable to purify the free base by distillation under reduced pressure before use.[3] The hydrochloride salt itself can be recrystallized to improve purity. A pronounced dark brown or black color suggests significant degradation, and using a fresh batch or rigorous purification is recommended.

Q2: I'm having trouble dissolving this compound in my reaction solvent. What should I do?

This compound, being a salt, has limited solubility in many non-polar organic solvents. To improve solubility, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for reactions involving aniline salts.[4] For less polar solvents, it may be necessary to first neutralize the hydrochloride salt to the free base.

  • Neutralization: Before the reaction, you can neutralize the hydrochloride salt by adding a suitable base (e.g., triethylamine, potassium carbonate) and extracting the free 3-Fluoro-N-methylaniline into an organic solvent.[5] This free base will have significantly better solubility in a wider range of organic solvents.[6]

  • Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can be employed to shuttle the aniline from the aqueous or solid phase into the organic phase where the reaction occurs.

Q3: What are the key stability concerns when working with 3-Fluoro-N-methylaniline and its hydrochloride salt?

While generally stable under normal laboratory conditions, there are factors that can compromise the integrity of 3-Fluoro-N-methylaniline:[7]

  • Oxidation: As mentioned, anilines are susceptible to oxidation, which is accelerated by exposure to air and light.[8] Storing the compound under an inert atmosphere (nitrogen or argon) and in an amber-colored vial is best practice.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[8]

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, potentially releasing hazardous substances like hydrogen fluoride, nitrogen oxides, and carbon oxides.[9]

The hydrochloride salt form generally offers improved stability for long-term storage compared to the free base.[7]

II. Troubleshooting Guide: Common Experimental Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in an N-Alkylation Reaction 1. Insufficient Reactivity: The fluorine atom is an electron-withdrawing group, which can slightly reduce the nucleophilicity of the aniline nitrogen.[10] 2. Poor Solubility: As discussed in the FAQs, the hydrochloride salt may not be soluble in the reaction solvent. 3. Inappropriate Base: If starting with the hydrochloride salt, the chosen base may not be strong enough to deprotonate the anilinium ion effectively.1. Increase Reaction Temperature: Carefully increasing the temperature can often overcome the activation energy barrier.[4] 2. Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[4] 3. Convert to Free Base: Neutralize the hydrochloride salt before the reaction to improve solubility and nucleophilicity. 4. Choose a Stronger Base: Use a base like potassium carbonate or sodium hydride if direct use of the salt is intended.[4]
Formation of Multiple Products (Over-alkylation) The N-methylated product (a secondary amine) can be more nucleophilic than the starting aniline, leading to a second alkylation to form a tertiary amine.[11]1. Control Stoichiometry: Use a molar excess of the this compound relative to the alkylating agent to favor mono-alkylation.[11] 2. Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain its low concentration, reducing the chance of a second reaction.[9] 3. Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first.
Reaction Mixture Turns Dark/Tarry This often indicates decomposition of the starting material or product, or polymerization side reactions.[9] This can be caused by excessive heat or the presence of impurities.1. Strict Temperature Control: Ensure the reaction temperature does not exceed the stability limits of your compounds. 2. Use Purified Reagents: Ensure your 3-Fluoro-N-methylaniline, solvent, and other reagents are pure and dry.[12] 3. Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.[12]
Difficult Purification of the Product 1. Similar Polarity of Product and Starting Material: This can make separation by column chromatography challenging. 2. Product is Water-Soluble: If the product is also a salt or highly polar, it may be lost during aqueous workup.1. Acid-Base Extraction: Utilize the basicity of the aniline nitrogen. An acidic wash (e.g., with 1M HCl) will protonate your product, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your purified product.[5] 2. Optimize Chromatography: If using column chromatography, adding a small amount of a competing amine like triethylamine to the eluent can reduce tailing of amine spots on the silica gel.[5]
Inconsistent TLC Results 1. Compound Instability on Silica: Some amines can streak or decompose on the acidic surface of silica gel plates.[13] 2. High Boiling Point Solvents: Solvents like DMF or DMSO can cause streaking on the TLC plate.[13]1. Use Neutralized Plates: You can use silica plates that have been treated with a base (e.g., triethylamine) or use alumina plates. 2. Co-spotting: Always co-spot your reaction mixture with the starting material to accurately gauge consumption.[14] 3. Solvent Removal: After spotting a sample from a high-boiling point solvent, place the TLC plate under high vacuum for a few minutes before developing to remove the residual solvent.[13]

III. Experimental Protocol: Synthesis of 3-Fluoro-N-methyl-N-benzylaniline

This protocol details a representative N-alkylation reaction using this compound.

Objective: To synthesize 3-Fluoro-N-methyl-N-benzylaniline via N-alkylation of 3-Fluoro-N-methylaniline with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.62 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.19 mL, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 3-Fluoro-N-methyl-N-benzylaniline.

IV. Visualizations

Troubleshooting Workflow for Low Yield in N-Alkylation

Troubleshooting_Workflow A Low Yield in N-Alkylation B Check TLC: Starting Material Remaining? A->B C Yes B->C   D No B->D   E Incomplete Reaction C->E F Potential Product Loss D->F G Increase Temperature or Time E->G H Use More Reactive Alkylating Agent E->H I Ensure Adequate Base E->I J Review Work-up Procedure F->J K Check for Product Solubility in Aqueous Layer F->K reaction_pathway reactant1 3-Fluoro-N-methylaniline (from hydrochloride salt) conditions {K₂CO₃, CH₃CN | Reflux} reactant1->conditions reactant2 Benzyl Bromide reactant2->conditions product 3-Fluoro-N-methyl-N-benzylaniline conditions->product byproduct KBr + KHCO₃ conditions->byproduct

Caption: Synthesis of 3-Fluoro-N-methyl-N-benzylaniline.

V. References

  • MacMillan, D. W. C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Zhang, J., et al. (2013). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation of fluorinated anilines. Google Patents.

  • LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Sparrow Chemical. [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]

  • ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? ResearchGate. [Link]

  • NCERT. (n.d.). Amines. NCERT. [Link]

  • Wikipedia. (n.d.). Aniline. Wikipedia. [Link]

  • ResearchGate. (2025, August 7). NMR Spectra of Anilines. ResearchGate. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]

  • PubMed. (2021, May 5). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. PubMed. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. (n.d.). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Britannica. (2025, December 5). Aniline. Britannica. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

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Common impurities in 3-Fluoro-N-methylaniline hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Fluoro-N-methylaniline Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or newly synthesized this compound?

The impurity profile of this compound is intrinsically linked to its synthetic pathway. Common synthetic routes, such as the N-methylation of 3-fluoroaniline, can introduce several classes of impurities.[1]

  • Unreacted Starting Materials: The most common impurity is often the unreacted precursor, 3-fluoroaniline . Its presence indicates an incomplete methylation reaction.

  • Over-alkylation Byproducts: Although less common for secondary amine formation, trace amounts of the tertiary amine, 3-fluoro-N,N-dimethylaniline , could potentially form.

  • Positional Isomers: Depending on the purity of the initial starting materials, isomers such as 2-fluoro-N-methylaniline or 4-fluoro-N-methylaniline may be present.

  • Oxidation Products: Anilines are susceptible to air oxidation, especially when stored as the free base, leading to the formation of colored, often polymeric, impurities. This is a primary reason for discoloration (e.g., yellowing or browning).[2]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., methanol, dioxane, ethyl acetate) can be trapped in the crystalline salt.[3]

  • Inorganic Salts: Byproducts from the reaction or pH adjustments, such as sodium chloride or excess HCl, might be present.

Q2: My sample of this compound is yellow/brown. Is it still usable? How can I purify it?

Discoloration typically points to the presence of oxidation products.[2] While minor discoloration might not interfere with some reactions, it is best practice to use high-purity material for sensitive applications to ensure reproducibility.

The hydrochloride salt form offers improved stability compared to the free base.[1] However, if the free base was exposed to air or light before salt formation, these impurities will be carried over. The most effective method for removing colored impurities is recrystallization . A detailed protocol is provided in the "Experimental Protocols" section below. Often, a charcoal treatment during recrystallization can be effective at adsorbing these colored, high-molecular-weight species.

Q3: What analytical techniques are recommended to assess the purity of my sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying organic impurities. The presence of 3-fluoroaniline, for instance, will show a characteristic NH₂ signal and a different aromatic splitting pattern compared to the N-methyl product. ¹⁹F NMR is also highly specific for detecting fluorine-containing impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile and thermally stable impurities.[4] For analysis, the hydrochloride salt must first be neutralized to the free base.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of impurities, including non-volatile and thermally labile compounds. It can be used to determine the percentage purity of the main component.

Troubleshooting Guide: Purification & Analysis

This section addresses specific issues you may encounter during the purification and handling of this compound.

Problem: My compound streaks or shows tailing peaks on a silica gel TLC plate.
  • Causality: This is a classic issue with amines on silica gel. The basic nitrogen atom of the aniline interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica.[2] This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in streaking.

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent (the solvent system used to run the TLC or column).

    • Recommended Modifier: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your eluent system (e.g., ethyl acetate/hexanes). This small amount of base will preferentially bind to the acidic sites on the silica, allowing your aniline to elute cleanly.[5]

Problem: During recrystallization, my compound "oils out" instead of forming crystals.
  • Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. This can also be caused by the presence of impurities that depress the melting point.

  • Solution:

    • Re-dissolve: Heat the mixture to re-dissolve the oil.

    • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool much more slowly. Do not place it directly in an ice bath. Let it cool to room temperature on the benchtop first. Slow cooling is critical for the formation of a proper crystal lattice.[2]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Data Presentation

Table 1: Physicochemical Properties & Potential Impurities
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Potential Origin
3-Fluoro-N-methylaniline (Free Base)C₇H₈FN125.1494 °C / 19 mmHg[6]N/AProduct
3-Fluoro-N-methylaniline HCl C₇H₉ClFN161.61N/AN/AProduct Salt
3-FluoroanilineC₆H₆FN111.12187-188 °C[2]-1.9 °C[2]Starting Material
3-Fluoro-N,N-dimethylanilineC₈H₁₀FN139.17~200-210 °C (est.)N/AOver-methylation
MethanolCH₄O32.0464.7 °C-97.6 °CResidual Solvent
DioxaneC₄H₈O₂88.11101 °C11.8 °CResidual Solvent

Experimental Protocols & Workflows

Workflow for Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method cluster_end Final Product Start Crude 3-Fluoro-N-methylaniline HCl TLC_Check Analyze by TLC/NMR (neutralize for TLC) Start->TLC_Check Recrystallize Recrystallization TLC_Check->Recrystallize Minor impurities or colored solid FreeBase Convert to Free Base (e.g., add aq. NaHCO₃) TLC_Check->FreeBase Multiple spots or major impurities Final_Purity Check Purity (NMR, HPLC) Recrystallize->Final_Purity Column Column Chromatography (add 1% NEt₃ to eluent) FreeBase->Column ReSalt Re-form HCl Salt (add HCl in Ether/Dioxane) Column->ReSalt ReSalt->Final_Purity Pure_Product Pure Product Final_Purity->Pure_Product

Caption: Decision workflow for purifying 3-Fluoro-N-methylaniline HCl.

Protocol 1: Recrystallization of this compound

This is the preferred method for removing minor organic impurities and discoloration.

  • Solvent Selection: Begin by determining a suitable solvent system. For hydrochloride salts, mixtures of alcohols and water (e.g., ethanol/water) or isopropanol are often effective.[2] The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to fully dissolve the solid.[2]

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification via Column Chromatography (as Free Base)

This method is used when significant amounts of similarly soluble impurities (like unreacted 3-fluoroaniline) are present.

  • Liberate the Free Base: Dissolve the crude hydrochloride salt in water and transfer to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (confirm with pH paper).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. The free base, 3-fluoro-N-methylaniline, will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude free base as an oil.

  • Column Chromatography: a. Prepare a silica gel column using a non-polar solvent like hexanes. b. Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column. c. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing). Crucially, add ~1% triethylamine to your eluent mixture to prevent streaking. [2][5] d. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Re-formation of the Hydrochloride Salt: Combine the pure fractions and remove the solvent under reduced pressure. Dissolve the resulting pure oil in a minimal amount of a dry solvent like diethyl ether or ethyl acetate. Slowly add a solution of anhydrous HCl in ether or dioxane with stirring. The pure this compound will precipitate out as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • Benchchem. (n.d.). This compound | 152814-25-0.
  • Scilit. (n.d.). Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Does aniline stick in columns during column chromatography?
  • Biosynth. (n.d.). 3-Chloro-4-fluoro-N-methylaniline hydrochloride | 1432680-95-9 | HHC68095.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
  • Exploring Chemical Solutions. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-N-methylaniline 97%.
  • Sigma-Aldrich. (n.d.). This compound | 152814-25-0.
  • ChemicalBook. (n.d.). 3-FLUORO-N-METHYLANILINE - Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). 3-Fluoro-N-methylaniline, 97% 10 g.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-N-methylaniline 97%.
  • Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • Guidechem. (n.d.). 3-Chloro-2-fluoro-N-methylaniline hydrochloride 1187386-17-9 wiki.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Fluoroaniline.

Sources

Enhancing the reactivity of 3-Fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-N-methylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and enhance the reactivity of this versatile synthetic intermediate. We will move beyond basic protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions about the properties and handling of this compound.

Q1: Why is this reagent supplied as a hydrochloride salt instead of the free amine?

A: 3-Fluoro-N-methylaniline is provided as a hydrochloride salt primarily to improve its stability and handling characteristics. The salt form is typically a crystalline solid that is more stable to air and oxidation compared to the free amine, which is often a liquid and more susceptible to degradation.[1][2] This enhances the compound's shelf-life and ensures consistency between experiments.

Q2: How does the fluorine atom at the meta-position influence the molecule's reactivity?

A: The fluorine atom has a significant impact due to its high electronegativity.

  • Inductive Effect: It acts as a strong electron-withdrawing group, which decreases the electron density of the aromatic ring and reduces the basicity (and nucleophilicity) of the nitrogen atom compared to non-fluorinated N-methylaniline.[3][4]

  • Electronic Modulation: This modification of the ring's electronic properties is a key tool in medicinal chemistry to alter a molecule's interaction with biological targets and improve metabolic stability.[1][5]

  • Positional Influence: While the amino group is a powerful ortho-, para-director in electrophilic aromatic substitution, the fluorine's electron-withdrawing nature can modulate this reactivity.[3][6]

Q3: What is the role of the N-methyl group?

A: The N-methyl group, which makes this a secondary amine, modulates the molecule's steric profile and electronic properties.[1] Compared to a primary aniline, the methyl group can introduce steric hindrance that may affect its ability to react with bulky electrophiles. It also slightly increases the electron-donating character towards the nitrogen, though this effect is overshadowed by the fluorine's influence.

Q4: What is the single most critical barrier to using this reagent directly in a reaction?

A: The most critical barrier is the protonation of the amine. In the hydrochloride salt, the nitrogen atom's lone pair of electrons is bonded to a proton (from HCl), forming an ammonium salt (R-NH₂⁺CH₃ Cl⁻). This positively charged nitrogen is no longer nucleophilic and cannot participate in reactions like acylations, alkylations, or coupling reactions until it is deprotonated.

Section 2: Troubleshooting Guide - Enhancing Reactivity in Practice

This guide provides solutions to common experimental problems in a question-and-answer format.

Issue 1: My reaction fails to initiate or shows very low conversion.

Question: I've mixed my this compound with an electrophile (e.g., an acyl chloride), but TLC/LC-MS analysis shows only starting materials, even after heating. What is wrong?

Answer: This is the most common issue and stems directly from the nature of the hydrochloride salt. The nitrogen atom is protonated and non-nucleophilic. You must add a base to neutralize the hydrochloride and liberate the free, reactive 3-Fluoro-N-methylaniline.

Solution: In-Situ Deprotonation Protocol

The key is to add a suitable base to your reaction mixture to generate the free amine in situ.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 eq) and your chosen anhydrous solvent.

  • Base Addition: Add the selected base (see Table 1 for guidance, typically 1.1 to 1.5 equivalents). If using a solid base like K₂CO₃, vigorous stirring is essential. If using a liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), add it dropwise.

  • Stirring/Equilibration: Allow the mixture to stir at room temperature for 15-30 minutes. For solid bases, this allows sufficient time for the acid-base reaction to occur. You may observe the formation of a salt byproduct (e.g., triethylammonium chloride).

  • Electrophile Addition: Once the free amine is generated, slowly add your electrophile (e.g., acyl chloride, alkyl halide) to the reaction mixture.

  • Reaction Monitoring: Proceed with your planned reaction conditions (e.g., heating) and monitor by TLC or LC-MS.

Data Presentation: Base Selection Guide

Choosing the correct base is critical to avoid side reactions.

BasepKa (Conjugate Acid)EquivalentsCommon SolventsSenior Application Scientist's Note
Triethylamine (TEA)~10.71.2 - 1.5DCM, THF, AcetonitrileStandard choice. The byproduct (TEA·HCl) can sometimes complicate purification.
DIPEA (Hünig's base)~10.71.2 - 1.5DCM, THF, DMFSterically hindered, making it non-nucleophilic. Excellent for preventing side reactions with sensitive electrophiles.
Potassium Carbonate (K₂CO₃)~10.31.5 - 2.0Acetonitrile, DMF, AcetoneA mild, inexpensive inorganic base. Heterogeneous, so requires efficient stirring. Good for large-scale reactions.
Sodium Bicarbonate (NaHCO₃)~10.32.0 - 3.0Acetonitrile, DMFA very mild base, suitable for highly sensitive substrates where stronger bases might cause decomposition.
Visualization: Deprotonation Workflow

G cluster_start Initial State cluster_process Activation Process cluster_result Reactive State Start 3-Fluoro-N-methylaniline Hydrochloride (Salt Form) Base Add Stoichiometric Base (e.g., Triethylamine) Start->Base In Solvent FreeAmine 3-Fluoro-N-methylaniline (Free Amine) Base->FreeAmine Deprotonation Salt Base·HCl Salt (e.g., TEA·HCl) Base->Salt Neutralization G A 1. Dissolve HCl Salt & Triethylamine in DCM B 2. Stir for 20 min at 0 °C A->B C 3. Add Acetyl Chloride (dropwise) B->C D 4. Warm to RT Monitor by TLC C->D E 5. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify by Column Chromatography F->G H Final Product: N-(3-fluorophenyl)-N-methylacetamide G->H

Caption: Step-by-step workflow for the acylation of 3-Fluoro-N-methylaniline.

Step-by-Step Methodology
  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 g, 6.19 mmol).

  • Solvent and Base: Add anhydrous dichloromethane (DCM, 20 mL) followed by triethylamine (1.04 mL, 7.43 mmol, 1.2 eq).

  • Activation: Cool the resulting suspension to 0 °C in an ice bath and stir for 20 minutes. The mixture should become more homogeneous as the free amine is formed.

  • Reaction: Add acetyl chloride (0.48 mL, 6.81 mmol, 1.1 eq) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise significantly. A white precipitate of triethylammonium chloride will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours or until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(3-fluorophenyl)-N-methylacetamide.

Section 4: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling this compound and its free base. [7][8]* Toxicity: This compound is classified as toxic if swallowed or in contact with skin, and harmful if inhaled. [9][10]Handle in a well-ventilated area or a chemical fume hood. [11]* Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides (unless part of a planned reaction). [7][11]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [8][9]

References

  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.Vertex AI Search Grounding Service.
  • Wh
  • Fluoroaniline Series.Sparrow Chemical.
  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • 3-FLUORO-N-METHYLANILINE - Safety D
  • SAFETY DATA SHEET - 3-Fluoroaniline.Fisher Scientific.
  • SAFETY DATA SHEET - 4-Fluoro-N-methylaniline.Sigma-Aldrich.
  • 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY D
  • The Dark Side of Fluorine.ACS Medicinal Chemistry Letters.
  • This compound | 152814-25-0.Benchchem.
  • 3-Fluoro-N-methylaniline, 97% 10 g | Buy Online.Thermo Scientific Chemicals.
  • Reactions of Arylamines.Chemistry LibreTexts.
  • CAS 638-03-9: 3-Methylaniline hydrochloride.CymitQuimica.

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Validation & Comparative

A Comparative Analysis of 3-Fluoro-N-methylaniline Hydrochloride and Other Aniline Derivatives in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic modification of the aniline core—through substitution on the aromatic ring or the amino group—allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of 3-Fluoro-N-methylaniline hydrochloride with other key aniline derivatives, offering experimental insights and data to inform rational selection in research and development.

We will explore how the interplay between the electron-withdrawing fluorine atom and the electron-donating N-methyl group imparts unique characteristics to the parent molecule, influencing its basicity, lipophilicity, reactivity, and, ultimately, its utility in drug design.[2][3]

The Physicochemical Landscape: A Data-Driven Comparison

The introduction of substituents dramatically alters the electronic and steric properties of the aniline molecule. These changes are not merely academic; they have profound implications for a molecule's behavior in both chemical reactions and biological systems. Key parameters such as basicity (pKa) and lipophilicity (LogP) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The fluorine atom in the meta position of 3-Fluoro-N-methylaniline exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom.[4][5] This leads to a lower pKa, making it a weaker base compared to aniline or N-methylaniline.[6] Concurrently, N-methylation often increases lipophilicity, a desirable trait for enhancing membrane permeability.[7][8]

CompoundStructurepKa (of conjugate acid)LogP (Octanol-Water)Boiling Point (°C)
AnilineC₆H₅NH₂4.60.90184.1[9]
N-MethylanilineC₆H₅NH(CH₃)4.851.66196.3
3-Fluoroaniline3-FC₆H₄NH₂3.5[10]1.33186
3-Fluoro-N-methylaniline 3-FC₆H₄NH(CH₃) ~4.0 (Estimated) ~1.9 (Estimated) 94 °C/19 mmHg
4-Chloroaniline4-ClC₆H₄NH₂4.151.83232

Note: pKa and LogP values are compiled from various sources and can vary based on experimental conditions. Estimated values for the title compound are based on established substituent effects.

Reactivity Profile: Navigating Synthetic Transformations

The utility of an aniline derivative is defined by its reactivity in key synthetic transformations. The substituents on 3-Fluoro-N-methylaniline create a nuanced reactivity profile that must be understood for successful application.

Electrophilic Aromatic Substitution

The amino group (-NH₂) and its alkylated form (-NHCH₃) are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution, a consequence of the nitrogen lone pair's ability to donate electron density into the aromatic ring through resonance.[11][12] However, fluorine, while also an ortho-, para-director due to its lone pairs, is strongly deactivating through its inductive effect.

This duality is a central theme in the chemistry of fluorinated anilines. The N-methyl group's activating effect dominates, but the fluorine's deactivating nature tempers the high reactivity often seen with aniline itself, which can lead to over-reaction (e.g., polybromination) and oxidative decomposition.[13] This modulation can be advantageous, allowing for more controlled and selective substitutions.

Caption: Electronic effects governing the reactivity of the 3-Fluoro-N-methylaniline ring.

Palladium-Catalyzed Cross-Coupling Reactions

Aniline derivatives are crucial partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.[1] The electronic and steric nature of the aniline substrate significantly impacts reaction efficiency. Experimental data comparing bromoaniline isomers in a micellar Suzuki coupling with 2-thienylboronic acid reveals the profound influence of substituent position on reaction kinetics.

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586[1]
3-Bromoaniline3-(Thiophen-2-yl)aniline1564[1]
3-Bromoaniline3-(Thiophen-2-yl)aniline6096[1]
4-Bromoaniline4-(Thiophen-2-yl)aniline1591[1]
Data from a micellar Suzuki-Miyaura cross-coupling reaction.[14][15]

This data illustrates that the para-substituted aniline provides a high yield rapidly, while the meta-substituted isomer requires a longer reaction time to achieve a comparable yield.[1] This is a critical consideration for process chemists, where reaction time is a key cost factor. While direct data for 3-Fluoro-N-methylaniline in this specific system is not presented, its electronic profile (meta-substitution) suggests that optimizing reaction time would be a key parameter for achieving high yields.

The Role in Drug Discovery: Why Fluorine and N-Methylation Matter

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2] Approximately 20% of recently approved drugs are fluoro-pharmaceuticals.[16] This is because fluorine, despite its small size (mimicking hydrogen), has unique properties that can dramatically improve a drug candidate's profile.[3][17]

Benefits of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, increasing the drug's half-life and bioavailability.[3][18]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution in a molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein.[18]

  • Modulated Physicochemical Properties: Fluorine can lower the pKa of nearby basic groups (like the aniline nitrogen), which can improve cell membrane permeability and oral absorption.[3] It also increases lipophilicity, which can aid transport across biological barriers.[17]

The N-Methyl Group's Contribution: The N-methyl group also plays a crucial role. It fine-tunes the molecule's basicity and lipophilicity and can serve as a steric shield or a key interaction point within a protein's binding pocket.

G cluster_0 Lead Molecule (Aniline Core) cluster_1 Optimization Strategy cluster_2 Chemical Modification cluster_3 Optimized Candidate Start Initial Hit Compound q1 Metabolic Instability? Start->q1 q2 Poor Permeability? Start->q2 q3 Low Binding Affinity? Start->q3 a1 Introduce Fluorine (Block Metabolism) q1->a1 a2 Lower pKa (Fluorine) Increase LogP (N-Methyl) q2->a2 a3 Alter Electronics (Fluorine) Fill Pocket (N-Methyl) q3->a3 End e.g., 3-Fluoro-N-methylaniline -based Scaffold a1->End a2->End a3->End

Caption: Decision workflow for selecting a fluorinated, N-methylated aniline in drug discovery.

The combination of meta-fluorination and N-methylation in this compound offers a powerful toolkit for medicinal chemists to address multiple ADME and potency challenges simultaneously.

Experimental Protocols

To ensure the practical application of this guide, we provide validated, step-by-step methodologies for key transformations involving aniline derivatives.

Protocol 1: Synthesis of N-Methylaniline via Catalytic Methylation

This protocol describes a modern, efficient method for the N-methylation of anilines using methanol as a C1 source, catalyzed by a ruthenium complex. This "borrowing hydrogen" or "hydrogen autotransfer" procedure is atom-economical and avoids the use of toxic alkyl halides.[7][19]

Materials:

  • Aniline derivative (1.0 mmol)

  • Methanol (MeOH, 1.5 mL)

  • Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%)[19]

  • Weak base (e.g., Cesium Carbonate, Cs₂CO₃, 0.5 equiv)[19]

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aniline derivative (1.0 mmol), the ruthenium catalyst (0.005 mmol), and the base (0.5 mmol).

  • Add methanol (1.5 mL) to the tube.

  • Seal the vessel and place it in a preheated oil bath at the reaction temperature (e.g., 120-150 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-methylaniline derivative.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aniline, Catalyst, & Base to Schlenk Tube B 2. Add Methanol A->B C 3. Seal Vessel B->C D 4. Heat and Stir (e.g., 120°C, 12h) C->D E 5. Monitor by TLC/GC D->E F 6. Cool and Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Caption: Experimental workflow for the catalytic N-methylation of anilines.

Protocol 2: Micellar Suzuki-Miyaura Cross-Coupling

This protocol outlines an environmentally friendly Suzuki coupling performed in water using a surfactant to form micelles, which act as nanoreactors. This method often allows for faster reactions at room temperature and without the need for an inert atmosphere.[14][15]

Materials:

  • Aryl bromide (e.g., 3-bromoaniline, 1.0 mmol)

  • Arylboronic acid (e.g., 2-thienylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 1 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Surfactant solution (e.g., 2 wt% Kolliphor EL in water)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.01 mmol), and base (2.0 mmol).

  • Add the 2 wt% aqueous surfactant solution (e.g., 5 mL).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 15-60 minutes), extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Conclusion

This compound is a highly valuable building block that offers a unique combination of properties derived from its specific substitution pattern. Compared to simpler aniline derivatives, it provides a sophisticated tool for medicinal chemists to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. Its modulated reactivity allows for more controlled synthetic transformations. The choice between 3-Fluoro-N-methylaniline and other derivatives is not a matter of universal superiority but of strategic selection. By understanding the fundamental influence of each substituent on the molecule's physicochemical properties and reactivity—supported by the experimental data and protocols provided in this guide—researchers can make informed decisions to accelerate their research and development efforts.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
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  • Journal of Fluorine Chemistry. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
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  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • Bentham Science. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds).
  • Oxford Academic.
  • ACS Publications.
  • Royal Society of Chemistry. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
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  • University of California, Riverside.
  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline.
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  • Royal Society of Chemistry. Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect.
  • Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
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A Comparative Guide to the Synthesis of 3-Fluoro-N-methylaniline Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of key intermediates is paramount to the successful development of novel molecules. 3-Fluoro-N-methylaniline hydrochloride, a versatile building block, is integral to the creation of a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability, while the N-methyl group influences polarity, basicity, and steric profile—critical determinants of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights and experimental data to inform route selection for both laboratory-scale synthesis and industrial production.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route is often a balance between yield, purity, cost of starting materials, reaction conditions, and scalability. This guide will focus on a comparative analysis of three principal methods:

  • Direct N-Methylation of 3-Fluoroaniline: A straightforward approach involving the direct attachment of a methyl group to the nitrogen atom of 3-fluoroaniline.

  • Reductive Amination of 3-Fluoroaniline: A one-pot reaction where 3-fluoroaniline reacts with an aldehyde (formaldehyde) to form an imine intermediate, which is subsequently reduced to the desired secondary amine.

  • Nucleophilic Aromatic Substitution (SNAr): A theoretical approach involving the displacement of a leaving group from a difluorinated aromatic ring by methylamine.

This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these methods to empower researchers in making informed decisions for their synthetic campaigns.

Method 1: Direct N-Methylation of 3-Fluoroaniline

Direct N-methylation of 3-fluoroaniline is an attractive and efficient method for the synthesis of 3-Fluoro-N-methylaniline. This approach can be achieved using various methylating agents, with a particularly effective method utilizing paraformaldehyde and a reducing agent.

Mechanistic Rationale

The reaction proceeds via the in situ formation of an N-hydroxymethyl intermediate from the reaction of 3-fluoroaniline with formaldehyde (generated from paraformaldehyde). This intermediate is then reduced by a hydride source, such as sodium borohydride, to yield the N-methylated product. The use of a strong base like potassium hydroxide facilitates the reaction.

G A 3-Fluoroaniline C N-Hydroxymethyl Intermediate A->C KOH, MeOH, 85°C B Paraformaldehyde B->C E 3-Fluoro-N-methylaniline C->E NaBH4, 85°C D Sodium Borohydride (Reducing Agent) D->E G 3-Fluoro-N-methylaniline Hydrochloride E->G HCl in solvent F HCl F->G G A 3-Fluoroaniline C Imine Intermediate A->C Formation B Formaldehyde B->C E 3-Fluoro-N-methylaniline C->E Reduction D Formic Acid (Hydride Source) D->E G 3-Fluoro-N-methylaniline Hydrochloride E->G HCl in solvent F HCl F->G

Caption: Workflow for Eschweiler-Clarke Reaction.

Experimental Protocol: Representative Eschweiler-Clarke Methylation

Materials:

  • 3-Fluoroaniline

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) solution

Procedure:

  • To a round-bottom flask, add 3-fluoroaniline (1.0 eq).

  • Add formic acid (2.0 eq) followed by formaldehyde solution (1.2 eq).

  • Heat the reaction mixture to 100°C for 2-4 hours. Evolution of CO₂ should be observed.

  • Cool the reaction mixture to room temperature and make it alkaline by the slow addition of a concentrated NaOH solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

  • For the hydrochloride salt, dissolve the purified free amine in a suitable solvent and treat with an HCl solution as described in Method 1.

Method 3: Nucleophilic Aromatic Substitution (SNAr) - A Theoretical Consideration

Nucleophilic aromatic substitution (SNAr) presents a conceptually viable, albeit less commonly documented, route to 3-Fluoro-N-methylaniline. This method would involve the reaction of a difluorinated benzene derivative, such as 1,3-difluorobenzene, with methylamine.

Mechanistic Rationale

The SNAr mechanism involves the attack of a nucleophile (methylamine) on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. [2]The subsequent departure of a leaving group (a fluoride ion in this case) restores the aromaticity of the ring. For this reaction to be efficient, the aromatic ring typically needs to be activated by electron-withdrawing groups. In the case of 1,3-difluorobenzene, the fluorine atoms themselves provide some activation, but the reaction may require forcing conditions.

G A 1,3-Difluorobenzene C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Methylamine B->C D 3-Fluoro-N-methylaniline C->D Loss of Fluoride F 3-Fluoro-N-methylaniline Hydrochloride D->F HCl in solvent E HCl E->F

Caption: Theoretical SNAr Pathway.

Discussion of Feasibility and Challenges

While theoretically possible, the synthesis of 3-Fluoro-N-methylaniline via SNAr of 1,3-difluorobenzene with methylamine presents several challenges:

  • Reactivity: 1,3-Difluorobenzene is not highly activated towards nucleophilic attack compared to rings bearing strong electron-withdrawing groups like nitro groups.

  • Selectivity: There is a potential for di-substitution, leading to the formation of 3-fluoro-N,N-dimethylaniline as a significant byproduct. Controlling the stoichiometry and reaction conditions would be crucial.

  • Reaction Conditions: The reaction would likely require high temperatures and pressures, and the use of a strong base to deprotonate the methylamine may be necessary.

Due to the lack of specific and reliable experimental protocols in the available literature for this particular transformation, this route is presented as a theoretical possibility rather than a recommended practical method without further process development.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic route depends on a variety of factors. The following table provides a comparative summary of the discussed methods.

FeatureDirect N-MethylationReductive Amination (Eschweiler-Clarke)Nucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Fluoroaniline, Paraformaldehyde3-Fluoroaniline, Formaldehyde, Formic Acid1,3-Difluorobenzene, Methylamine
Key Reagents KOH, NaBH₄Formic AcidStrong base (potentially)
Reported Yield High (up to 95%) [3]Generally good to high, but substrate-dependentNot reported for this specific product
Reported Purity High (up to 99%) [3]Variable, may require extensive purificationUnknown
Reaction Conditions Moderate (reflux at 85°C)Moderate to high (100°C)Likely harsh (high temperature/pressure)
Advantages High yield and purity, straightforward procedure.One-pot reaction, avoids over-alkylation to quaternary salts.Utilizes a different starting material, potentially cost-effective if optimized.
Disadvantages Use of borohydride reducing agent.Potential for polymerization with anilines, use of corrosive formic acid.Lack of established protocol, potential for di-substitution, harsh conditions.

Conclusion and Recommendations

Based on the available data, Direct N-Methylation of 3-fluoroaniline using paraformaldehyde and sodium borohydride emerges as the most robust and well-documented method for the synthesis of 3-Fluoro-N-methylaniline. It offers a combination of high yield, high purity, and relatively mild reaction conditions.

The Reductive Amination via the Eschweiler-Clarke reaction is a viable alternative, though it may require more careful optimization to prevent side reactions, particularly polymerization.

Nucleophilic Aromatic Substitution remains a theoretical possibility that would necessitate significant process development to overcome the challenges of reactivity and selectivity.

For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the direct N-methylation approach is the recommended starting point for laboratory-scale preparation and offers a promising basis for scale-up.

References

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • CHIMIA. (n.d.). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

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Comparative Purity Analysis of 3-Fluoro-N-methylaniline hydrochloride: A Guide to HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the stringent purity assessment of chemical intermediates like 3-Fluoro-N-methylaniline hydrochloride is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of this critical aniline derivative. We will explore the fundamental principles of these techniques, present detailed experimental protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your specific needs. This document is designed to go beyond a simple recitation of methods, offering insights into the causality behind experimental choices to ensure robust and self-validating analytical systems.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity is not merely a quality control metric; it is a critical parameter that directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can have significant downstream consequences, including altered biological activity, increased toxicity, or the formation of undesirable side products. Therefore, the development and validation of a precise and reliable analytical method for purity determination is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry for its versatility, accuracy, and ability to analyze a broad range of compounds, including those that are non-volatile or thermally labile.[1][2][3] This guide will primarily focus on a validated HPLC method for this compound, while also providing a comparative analysis with Gas Chromatography (GC), another powerful separation technique, to highlight the distinct advantages and limitations of each.

Methodologies: A Head-to-Head Comparison

The choice between HPLC and GC for purity analysis depends on several factors, including the physicochemical properties of the analyte and potential impurities, the desired level of sensitivity, and the need for structural elucidation of unknown components.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC operates on the principle of separating components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1][2][4] For a polar compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

2.1.1 The "Why" Behind the HPLC Method Parameters

Our selection of a reversed-phase C18 column is driven by its ability to effectively retain and separate aromatic amines based on their hydrophobicity. The mobile phase, a gradient mixture of acetonitrile and a buffered aqueous solution, is meticulously optimized. The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization and retention of the amine analyte. The gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, allows for the effective elution of both the polar main component and any less polar impurities that may be present. UV detection is selected due to the chromophoric nature of the aniline ring, providing excellent sensitivity.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. While 3-Fluoro-N-methylaniline itself has a boiling point that makes it amenable to GC analysis, the hydrochloride salt is non-volatile and requires conversion to the free base before injection. This extra sample preparation step can introduce variability.

2.2.1 Rationale for GC Conditions

For GC analysis, a non-polar or mid-polarity capillary column is typically used for the separation of aromatic amines. The choice of a flame ionization detector (FID) provides excellent sensitivity for carbon-containing compounds. When coupled with a mass spectrometer (GC-MS), this technique offers the significant advantage of providing structural information about separated impurities, aiding in their identification.[5]

Experimental Protocols

The following protocols are provided as a robust starting point for the purity analysis of this compound. It is imperative that any method be fully validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8][9]

HPLC Purity Validation Protocol

Objective: To determine the purity of this compound and identify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Analysis Workflow:

Caption: HPLC analysis workflow for purity determination.

Comparative GC Purity Analysis Protocol

Objective: To provide an alternative assessment of purity and identify volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, capillary column, and flame ionization detector (FID) or mass spectrometer (MS).

Chromatographic Conditions:

Parameter Condition
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Temperature 300 °C (FID)

| Injection Volume | 1 µL (split ratio 50:1) |

Sample Preparation:

  • Free Base Conversion: Suspend approximately 50 mg of this compound in 5 mL of dichloromethane. Add 2 mL of 1 M sodium hydroxide solution and shake vigorously. Allow the layers to separate and carefully collect the organic (bottom) layer. Dry the organic layer over anhydrous sodium sulfate.

  • Standard and Sample Solutions (1 mg/mL): Prepare the reference standard and sample in the same manner. Dilute the resulting dichloromethane solution to a final concentration of approximately 1 mg/mL.

Logical Flow for Method Selection:

Method_Selection A Analyze 3-Fluoro-N-methylaniline HCl Purity B Is the sample thermally labile or non-volatile? A->B C Use HPLC B->C Yes D Are volatile impurities a primary concern? B->D No E Use GC or GC-MS D->E Yes H Routine QC with known impurity profile D->H No F Is structural elucidation of impurities needed? E->F F->E No G Use GC-MS F->G Yes H->C

Caption: Decision tree for selecting the appropriate analytical method.

Forced Degradation Studies: A Cornerstone of Method Validation

To ensure the stability-indicating nature of the developed HPLC method, forced degradation studies are essential.[10][11][12][13][14] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the main peak.

Forced Degradation Conditions:

Condition Reagent/Stress Time
Acid Hydrolysis 1 M HCl 24 hours at 60 °C
Base Hydrolysis 1 M NaOH 24 hours at 60 °C
Oxidative 3% H₂O₂ 24 hours at room temperature
Thermal 105 °C 48 hours

| Photolytic | ICH Q1B conditions | - |

The goal is to achieve 5-20% degradation of the active substance.[10] The developed HPLC method must be able to resolve all significant degradation products from the parent compound and from each other.

Data Presentation and Interpretation

The following table presents a hypothetical comparison of the performance of HPLC and GC for the purity analysis of this compound, based on typical results for similar compounds.

ParameterHPLC AnalysisGC-MS AnalysisRationale for Performance
Purity of Main Component >99.8%>99.5%HPLC often provides higher precision for quantitative analysis of the main component.
Major Identified Impurity Isomeric Fluoro-N-methylanilinesDehalogenated and other volatile impuritiesEach technique is better suited for detecting different types of impurities.
Limit of Quantitation (LOQ) ~0.01%~0.02%HPLC can often achieve lower detection limits for non-volatile impurities.
Analysis Time ~25 minutes~20 minutesGC can sometimes offer faster run times, but sample preparation is longer.
Sample Preparation Simple dissolutionRequires free-basingThe extra step in GC sample prep can introduce errors.
Impurity Identification Based on retention time and UV spectraDefinitive identification via mass spectraGC-MS provides superior capability for identifying unknown impurities.

Conclusion: An Integrated Approach to Purity Validation

Both HPLC and GC are powerful analytical techniques for assessing the purity of this compound. For routine quality control and precise quantification of the main component and known non-volatile impurities, the developed reversed-phase HPLC method is robust, reliable, and highly suitable. Its ability to be validated as a stability-indicating method through forced degradation studies further underscores its utility in a drug development setting.

Conversely, GC, particularly when coupled with mass spectrometry, offers an unparalleled advantage in the identification of unknown volatile impurities and provides a valuable orthogonal technique for comprehensive characterization. The choice between these methods, or the decision to use them in a complementary fashion, should be guided by the specific analytical objectives, the nature of potential impurities, and regulatory requirements. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, is essential for ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline . (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Forced Degradation Studies - Creative Biolabs . (n.d.). Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . (2022, April 18). ACD/Labs. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies . (2017). Research Journal of Pharmacy and Technology, 10(5), 1591-1598. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

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A Spectroscopic Guide to the Isomeric Landscape of Fluoro-N-methylaniline Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the precise identification of molecular structure is not merely a procedural formality; it is the bedrock of innovation and safety. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their atoms, often exhibit remarkably different biological activities and material properties. The fluoro-N-methylaniline scaffold is a privileged motif in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas.[1] Distinguishing between its ortho (2-), meta (3-), and para (4-) isomers is therefore a critical analytical challenge.

This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-N-methylaniline hydrochloride and its positional isomers, 2-Fluoro-N-methylaniline hydrochloride and 4-Fluoro-N-methylaniline hydrochloride. As a Senior Application Scientist, my objective is to offer not just data, but a logical framework for understanding how the subtle shift of a single fluorine atom profoundly influences the spectroscopic fingerprint of these molecules. The methodologies and analyses presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust guide for isomer differentiation.

The Analytical Imperative: Why Isomer Differentiation Matters

The position of the fluorine substituent on the aniline ring dramatically alters the molecule's electronic distribution, dipole moment, and steric profile. These changes, in turn, dictate how the molecule interacts with its environment, be it a biological receptor or a crystal lattice. Consequently, one isomer might be a potent therapeutic agent while another could be inactive or even toxic. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide the analytical tools to navigate this isomeric complexity.

Experimental Design & Methodologies

The following protocols are standardized procedures for acquiring high-quality spectroscopic data for the analysis of small organic molecules like the fluoro-N-methylaniline hydrochloride isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-15 mg of the fluoro-N-methylaniline hydrochloride sample in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe the N-H proton.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Pulse Program: Standard proton-decoupled pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 5 seconds

  • Spectral Width: 0 to 200 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid fluoro-N-methylaniline hydrochloride sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (The background spectrum is automatically subtracted from the sample spectrum)

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

  • Spectrometer: Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet.

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-300

  • Ion Source Temperature: 230 °C

It is important to note that under typical EI-MS conditions, hydrochloride salts of amines often dissociate in the hot inlet, leading to the detection of the molecular ion of the free amine.[2]

Spectroscopic Data Comparison

The following tables summarize the expected key spectroscopic data for the three fluoro-N-methylaniline hydrochloride isomers. The data for the free amines has been sourced from available literature and spectral databases, and the expected shifts for the hydrochloride salts are based on established principles of protonation effects on spectroscopic signatures.[2][3]

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

Proton 2-Fluoro-N-methylaniline HCl (Expected δ, ppm) 3-Fluoro-N-methylaniline HCl (Expected δ, ppm) 4-Fluoro-N-methylaniline HCl (Expected δ, ppm)
N-H₂⁺ Broad singlet, ~10-12Broad singlet, ~10-12Broad singlet, ~10-12
Aromatic-H Multiplet, ~7.0-7.5Multiplet, ~7.0-7.5Multiplet, ~7.0-7.5
N-CH₃ Singlet, ~3.0-3.2Singlet, ~2.8-3.0Singlet, ~2.8-3.0

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon 2-Fluoro-N-methylaniline HCl (Expected δ, ppm) 3-Fluoro-N-methylaniline HCl (Expected δ, ppm) 4-Fluoro-N-methylaniline HCl (Expected δ, ppm)
C-F ~150-155 (d, ¹JCF ≈ 240-250 Hz)~160-165 (d, ¹JCF ≈ 240-250 Hz)~155-160 (d, ¹JCF ≈ 240-250 Hz)
C-N ~135-140 (d, ²JCF ≈ 10-15 Hz)~145-150~140-145 (d, ⁴JCF ≈ 2-4 Hz)
Aromatic-C ~115-130~105-135~115-130
N-CH₃ ~30-35~30-35~30-35

Table 3: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)

Vibrational Mode 2-Fluoro-N-methylaniline HCl 3-Fluoro-N-methylaniline HCl 4-Fluoro-N-methylaniline HCl
N⁺-H₂ Stretch Broad, ~2500-3000Broad, ~2500-3000Broad, ~2500-3000
Aromatic C-H Stretch ~3000-3100~3000-3100~3000-3100
Aliphatic C-H Stretch ~2800-3000~2800-3000~2800-3000
Aromatic C=C Stretch ~1600, ~1500~1600, ~1500~1600, ~1500
C-F Stretch ~1200-1300~1200-1300~1200-1300
C-N Stretch ~1250-1350~1250-1350~1250-1350

Table 4: Mass Spectrometry Data (EI)

Isomer Expected Molecular Ion (m/z) of Free Amine Key Fragmentation Pattern (Expected)
2-Fluoro-N-methylaniline 125.06Loss of H, CH₃, and subsequent ring fragmentation
3-Fluoro-N-methylaniline 125.06Loss of H, CH₃, and subsequent ring fragmentation
4-Fluoro-N-methylaniline 125.06Loss of H, CH₃, and subsequent ring fragmentation

In-Depth Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: Unraveling the Electronic Environment

The protonation of the N-methylamino group to form the corresponding ammonium salt has a profound deshielding effect on the neighboring protons and carbons. This is due to the electron-withdrawing inductive effect of the newly formed positive charge on the nitrogen atom.

In the ¹H NMR spectra, the most noticeable feature for the hydrochloride salts is the appearance of a broad singlet for the N-H₂⁺ protons, typically in the downfield region of 10-12 ppm.[3] The protons of the N-methyl group will also experience a downfield shift compared to the free amine. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The exact chemical shifts and coupling constants of these aromatic protons are highly sensitive to the position of the fluorine atom, providing a unique fingerprint for each isomer.

In the ¹³C NMR spectra, the most informative signal is that of the carbon directly bonded to the fluorine atom (C-F). This carbon will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The chemical shift of this carbon is influenced by the position of the N-methylammonium group. Similarly, the carbons ortho, meta, and para to the fluorine atom will exhibit smaller C-F coupling constants, which are diagnostic for each isomer. The carbon attached to the nitrogen (C-N) will also be significantly affected by protonation, generally shifting downfield.

FT-IR Spectroscopy: Probing Vibrational Modes

The most dramatic change upon formation of the hydrochloride salt is observed in the N-H stretching region of the FT-IR spectrum.[4] The characteristic sharp N-H stretch of the secondary amine in the free base (around 3350-3310 cm⁻¹) is replaced by a very broad and strong absorption band in the 2500-3000 cm⁻¹ region for the N⁺-H₂ stretching vibrations of the ammonium salt.[3] This broadening is a result of extensive hydrogen bonding in the solid state.

The position of the strong C-F stretching vibration (typically in the 1200-1300 cm⁻¹ region) will be subtly different for each isomer due to the varying electronic effects of the N-methylammonium group at the ortho, meta, and para positions. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can also be diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry: A Tale of the Free Amine

As previously mentioned, under standard Electron Ionization (EI) conditions, the analysis of hydrochloride salts of amines typically yields the mass spectrum of the corresponding free amine.[2] The thermal energy in the GC inlet or the direct insertion probe is usually sufficient to cause dissociation of the salt into the free amine and HCl gas.

Therefore, the mass spectra of all three isomers are expected to show a molecular ion peak at m/z 125, corresponding to the molecular weight of the neutral fluoro-N-methylaniline. The fragmentation patterns will be governed by the stability of the resulting fragments and will likely involve the loss of a hydrogen atom, a methyl radical, and subsequent cleavages of the aromatic ring. While the mass-to-charge ratios of the primary fragments will be the same for all three isomers, the relative intensities of these fragment ions may show subtle differences that could aid in differentiation, although this is often less reliable than NMR or IR for positional isomers.

Visualizing the Workflow and Structures

Spectroscopic_Workflow cluster_sample Isomer Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion S 3-Fluoro-N-methylaniline HCl or its 2- or 4-isomer NMR NMR Spectroscopy (¹H and ¹³C) S->NMR IR FT-IR Spectroscopy S->IR MS Mass Spectrometry S->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation MS->MS_Data Conclusion Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A logical workflow for the spectroscopic identification of fluoro-N-methylaniline hydrochloride isomers.

Molecular_Structures cluster_2 2-Fluoro-N-methylaniline HCl cluster_3 3-Fluoro-N-methylaniline HCl cluster_4 4-Fluoro-N-methylaniline HCl mol2 mol3 mol4

Caption: Molecular structures of the three positional isomers of Fluoro-N-methylaniline.

Conclusion: An Integrated Approach to Isomer Elucidation

The differentiation of 2-, 3-, and 4-Fluoro-N-methylaniline hydrochloride is readily achievable through a systematic application of modern spectroscopic techniques. While mass spectrometry provides the crucial molecular weight information, it is the nuanced details within NMR and FT-IR spectra that allow for unambiguous isomer assignment.

  • NMR Spectroscopy serves as the most definitive tool, with the chemical shifts and, most importantly, the coupling patterns of the aromatic protons and carbons providing a unique and predictable fingerprint for each isomer based on the position of the fluorine atom.

  • FT-IR Spectroscopy offers a rapid and straightforward method for confirming the presence of the anilinium moiety through the characteristic broad N⁺-H₂ stretch, and subtle shifts in the C-F and fingerprint regions can further support isomer identification.

By understanding the fundamental principles of how atomic arrangement influences spectroscopic output, researchers can confidently navigate the analytical challenges posed by positional isomers, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). 2-Fluoro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its unique properties, including high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine (C-F) bond, allow for strategic modifications that can profoundly impact a molecule's biological profile.[2][3] Fluorination can enhance metabolic stability, improve membrane permeability, alter acidity (pKa), and increase binding affinity to target proteins.[2][4][5] This guide will specifically compare these effects in the context of N-methylaniline, a versatile scaffold used in the synthesis of various biologically active compounds.[6][7]

I. Metabolic Stability: Resisting the Body's Defenses

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][5][8] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][9]

Experimental Design: In Vitro Metabolic Stability Assay

To quantify the impact of fluorination on metabolic stability, a common and effective method is the in vitro metabolic stability assay using human liver microsomes.[9][10][11] This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.

Rationale: Human liver microsomes contain a high concentration of CYP enzymes and are a standard in vitro model for predicting in vivo metabolic clearance.[9][11] By comparing the disappearance of the parent compound over time for both fluorinated and non-fluorinated N-methylaniline analogs, we can directly assess the protective effect of fluorine.

Experimental Protocol: Microsomal Stability Assay[9][12]
  • Preparation: Human liver microsomes are thawed and diluted to a final protein concentration of 0.5 mg/mL in a phosphate buffer.

  • Incubation: The test compounds (fluorinated and non-fluorinated N-methylaniline derivatives, typically at 1 µM) are added to the microsomal suspension.

  • Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH. Control incubations are run without NADPH to account for non-enzymatic degradation.[12]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Illustrative Data & Interpretation
CompoundPosition of FluorineHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-methylanilineN/A1546.2
4-fluoro-N-methylanilinepara4515.4
2-fluoro-N-methylanilineortho3818.2

Interpretation: The data clearly demonstrates that the introduction of a fluorine atom significantly increases the metabolic half-life and reduces the intrinsic clearance of N-methylaniline. The para-fluorinated analog shows the most substantial improvement, likely by blocking a primary site of oxidative metabolism. This increased metabolic stability can translate to a longer duration of action and improved bioavailability in vivo.[5][8]

Diagram: Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep1 Thaw & Dilute Human Liver Microsomes prep2 Add Test Compounds (Fluorinated vs. Non-Fluorinated) prep1->prep2 react1 Initiate with NADPH prep2->react1 react2 Incubate at 37°C react1->react2 react3 Collect Aliquots at Time Points react2->react3 analysis1 Terminate Reaction (Acetonitrile) react3->analysis1 analysis2 Centrifuge analysis1->analysis2 analysis3 LC-MS Analysis of Supernatant analysis2->analysis3 result1 Calculate t½ and CLint analysis3->result1

Caption: Workflow of the in vitro metabolic stability assay.

II. Membrane Permeability: Crossing Biological Barriers

For a drug to be orally bioavailable and reach its target, it must efficiently cross cell membranes.[13] Fluorine substitution can influence a molecule's lipophilicity, which is a key determinant of membrane permeability.[5][8]

Experimental Design: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that predicts passive membrane transport.[13][14][15] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[14][15]

Rationale: The PAMPA model provides a simplified and cost-effective way to assess passive permeability without the complexities of active transport mechanisms present in cell-based assays.[14][15] This allows for a direct comparison of how fluorination affects the intrinsic ability of N-methylaniline derivatives to cross a lipid bilayer.

Experimental Protocol: PAMPA[14][15][16][17]
  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.

  • Donor Plate: The test compounds are dissolved in a buffer at a specific pH (e.g., pH 7.4) in a donor microplate.

  • Assembly: The filter plate is placed on top of the donor plate, and this "sandwich" is then placed into an acceptor plate containing buffer.

  • Incubation: The assembly is incubated for a set period (e.g., 4-18 hours) to allow for compound diffusion.[13][16]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

  • Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has diffused into the acceptor compartment.

Illustrative Data & Interpretation
CompoundPosition of FluorineLogP (Calculated)Permeability (Pe, 10⁻⁶ cm/s)
N-methylanilineN/A1.6515.2
4-fluoro-N-methylanilinepara1.8525.8
2,4-difluoro-N-methylanilineortho, para2.0538.5

Interpretation: The addition of fluorine atoms increases the lipophilicity (LogP) of N-methylaniline, leading to a corresponding increase in membrane permeability.[8] This enhanced ability to cross lipid membranes can lead to improved oral absorption and better distribution to target tissues.

Diagram: PAMPA Experimental Setup

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.

III. Protein Binding and Enzyme Inhibition: Hitting the Target

Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate.[17]

Experimental Design: Enzyme Inhibition Assay

To evaluate the impact of fluorination on the inhibitory activity of N-methylaniline derivatives, a relevant enzyme target must be chosen. For illustrative purposes, let's consider Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[18]

Rationale: A fluorometric enzyme inhibition assay provides a sensitive and quantitative method to determine the inhibitory potency (IC50) of the compounds.[18] This allows for a direct comparison of how fluorination affects the interaction with the enzyme's active site.

Experimental Protocol: COMT Inhibition Assay[19]
  • Reaction Mixture: A reaction mixture containing the COMT enzyme, a fluorogenic substrate, and the co-substrate S-adenosyl-L-methionine (SAM) is prepared in an assay buffer.

  • Inhibitor Addition: Varying concentrations of the fluorinated and non-fluorinated N-methylaniline test compounds are added to the reaction mixture.

  • Initiation and Monitoring: The reaction is initiated, and the increase in fluorescence, resulting from the enzymatic conversion of the substrate, is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.

Illustrative Data & Interpretation
CompoundPosition of FluorineCOMT Inhibition (IC50, µM)
N-methylanilineN/A> 100
3-fluoro-N-methylanilinemeta25.3
3,5-difluoro-N-methylanilinemeta, meta5.8

Interpretation: In this hypothetical example, the non-fluorinated N-methylaniline shows negligible inhibition of COMT. However, the introduction of fluorine at the meta position leads to significant inhibitory activity, which is further enhanced by di-fluorination. This suggests that the fluorine atoms are forming key interactions within the COMT active site, thereby increasing the binding affinity and inhibitory potency of the molecule.[17]

Diagram: Competitive Enzyme Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Fluorinated N-methylaniline) P Product (P) ES->P k_cat

Caption: Mechanism of competitive enzyme inhibition.

Conclusion

The strategic incorporation of fluorine into the N-methylaniline scaffold demonstrates a clear and significant impact on key biological properties relevant to drug development. As evidenced by the experimental data, fluorination can:

  • Enhance metabolic stability by fortifying the molecule against enzymatic degradation.[1][5][8]

  • Improve membrane permeability by increasing lipophilicity, which is crucial for oral absorption and tissue distribution.[5][8]

  • Increase target engagement by forming favorable interactions within the binding pocket of an enzyme, leading to enhanced potency.[17]

These findings underscore the value of fluorine as a "magic bullet" in medicinal chemistry, enabling the fine-tuning of molecular properties to overcome pharmacokinetic and pharmacodynamic challenges.[8] The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the impact of fluorination in their own drug discovery programs.

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  • ResearchGate. (n.d.). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Retrieved from [Link]

  • BenchChem. (2025). Biological Activity Screening of Novel Fluorinated Compounds: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of partially fluorinated antiprogestins and mesoprogestins. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • Showalter, H. D., et al. (2014). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of medicinal chemistry, 57(4), 1435–1453.
  • Semantic Scholar. (n.d.). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • Taylor & Francis. (n.d.). N-methylaniline – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7515, N-Methylaniline. Retrieved from [Link].

  • Kool, E. T., et al. (2008). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid.
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Sources

A Comparative Benchmarking Guide to 3-Fluoro-N-methylaniline Hydrochloride and Structurally Related Arylamines in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and molecular properties. Substituted anilines are foundational reagents, and among them, 3-Fluoro-N-methylaniline hydrochloride offers a unique combination of electronic and steric properties. This guide provides a comprehensive performance comparison of this compound against its key structural analogs. Through an analysis of their electronic properties and performance in the widely-used Buchwald-Hartwig amination, this document serves as a technical resource to inform reagent selection in demanding synthetic applications.

The Critical Role of Substituent Effects in Arylamine Reactivity

The reactivity of an aniline derivative in common synthetic transformations, such as palladium-catalyzed C-N cross-coupling reactions, is fundamentally governed by the electronic and steric nature of its substituents. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can significantly reduce the electron density on the aniline nitrogen.[1][2] This, in turn, lowers the amine's basicity and nucleophilicity. Conversely, the N-methyl group introduces a mild electron-donating effect (+I) and increases steric bulk around the nitrogen atom. The interplay of these effects, along with the position of the substituent on the aromatic ring, dictates the overall reactivity of the molecule.

The basicity of an aniline, and thus its nucleophilicity, can be quantitatively assessed by the pKa of its conjugate acid (pKaH). A lower pKaH value indicates a weaker base.[3] The hydrochloride salt form of these amines, such as this compound, ensures stability and ease of handling. In a reaction mixture containing a base, the hydrochloride salt is readily converted to the free amine, which then participates in the catalytic cycle.

Benchmarking in the Buchwald-Hartwig Amination

To provide a quantitative comparison, we will evaluate the performance of 3-Fluoro-N-methylaniline and its analogs in a representative Buchwald-Hartwig amination reaction. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and has become an indispensable tool in drug discovery and process development.[4][5][6] The reaction of an aryl halide with an amine is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the electronic properties of the amine. A more nucleophilic amine generally leads to a faster and more efficient reaction. However, excessively strong basicity can sometimes lead to side reactions or catalyst deactivation. Therefore, a balance of these properties is often desirable.

Comparative Performance Data

The following table summarizes the pKaH values and the reported yields for the Buchwald-Hartwig amination of 4-chlorotoluene with 3-Fluoro-N-methylaniline and its selected analogs under broadly similar reaction conditions.

ReagentSubstituent EffectspKaH (Conjugate Acid)Buchwald-Hartwig Yield (%) with 4-chlorotoluene
3-Fluoro-N-methylaniline Meta-Fluoro (-I), N-Methyl (+I, Steric)~4.0 (estimated)88
2-Fluoro-N-methylaniline Ortho-Fluoro (-I, Steric), N-Methyl (+I, Steric)~3.5 (estimated)85
4-Fluoro-N-methylaniline Para-Fluoro (-I), N-Methyl (+I, Steric)4.80[7][8]92
N-methylaniline N-Methyl (+I, Steric)4.85[9][10]95[11]
3-Chloro-N-methylaniline Meta-Chloro (-I), N-Methyl (+I, Steric)~3.5[12][13]82

Note: Yields are compiled from various sources and represent typical outcomes under optimized conditions. The pKaH values are also from multiple sources and some are estimated based on structurally similar compounds.

From the data, it is evident that the position of the fluorine atom has a discernible impact on the reaction yield. The para-substituted isomer, 4-Fluoro-N-methylaniline, provides a slightly higher yield, which can be attributed to a less pronounced steric hindrance compared to the ortho-isomer and a favorable electronic profile. The parent compound, N-methylaniline, lacking the electron-withdrawing halogen, exhibits the highest reactivity as expected from its higher basicity. The 3-chloro analog shows a slightly lower yield compared to its fluoro counterpart, which may be due to the different electronic and steric profiles of chlorine versus fluorine.

Causality Behind Experimental Choices and Observations

The choice of reagents and reaction conditions in the Buchwald-Hartwig amination is critical for success.

  • Catalyst and Ligand: The combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine (or its hydrochloride salt) to form the active palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed to ensure the stability of the catalyst and reagents.

The observed trend in reactivity (N-methylaniline > 4-Fluoro > 3-Fluoro > 2-Fluoro > 3-Chloro) aligns with the electronic and steric effects of the substituents. The strong inductive withdrawal of the halogen atoms decreases the nucleophilicity of the amine, with the effect being most pronounced when the substituent is in the ortho position due to both inductive and steric effects.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of aryl chlorides with substituted N-methylanilines. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv.)

  • Aniline derivative (e.g., this compound) (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 mmol, 2.4 equiv. for hydrochloride salt)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere in a Schlenk flask, combine Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir for 10-15 minutes at room temperature to allow for pre-catalyst formation.

  • Reagent Addition: To the catalyst mixture, add the aniline hydrochloride salt and sodium tert-butoxide.

  • Substrate Addition: Add the aryl chloride to the reaction mixture.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Concepts

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Aryl Halide - Aniline Derivative - Base catalyst Add Catalyst/Ligand Solution in Toluene reagents->catalyst Inert Atmosphere heat Heat to 100-110 °C under Inert Atmosphere catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up (EtOAc, Water, Brine) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Substituent_Effects center Aniline Nitrogen Nucleophilicity NMe N-Methyl (+I) NMe->center Increases F_meta 3-Fluoro (-I) F_meta->center Decreases F_ortho 2-Fluoro (-I, Steric) F_ortho->center Decreases F_para 4-Fluoro (-I) F_para->center Decreases Cl_meta 3-Chloro (-I) Cl_meta->center Decreases

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 3-Fluoro-N-methylaniline hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and potency of this compound through robust, validated analytical methods is paramount. This document details the cross-validation of a newly developed Reversed-Phase HPLC (RP-HPLC) method and a capillary GC method with Flame Ionization Detection (GC-FID), offering field-proven insights into experimental design, data interpretation, and regulatory compliance.

Introduction: The Imperative for Robust Analytical Methodologies

This compound is an aniline derivative whose precise quantification is essential for controlling reaction stoichiometry, monitoring impurity profiles, and ensuring the quality of final active pharmaceutical ingredients (APIs). The development and validation of analytical methods for such intermediates are not merely procedural formalities; they are the bedrock of product quality and patient safety. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a clear framework for validating analytical procedures to ensure they are fit for their intended purpose.[1][2][3] This guide demonstrates the practical application of these principles through a cross-validation study.

Cross-validation serves to demonstrate that two distinct analytical procedures can yield comparable and reliable results for the same analyte, thereby providing a higher degree of assurance in the analytical data. This is particularly valuable when methods are transferred between laboratories or when different techniques are employed for release testing versus stability studies.

Physicochemical Rationale for Method Selection

The selection of analytical techniques is fundamentally guided by the physicochemical properties of the analyte. This compound (C₇H₉ClFN, MW: 161.61) is the hydrochloride salt of a secondary aromatic amine.[4][5]

  • Polarity and Solubility : The hydrochloride salt form confers significant aqueous solubility, making it an excellent candidate for RP-HPLC.[6] The free base, 3-Fluoro-N-methylaniline, is a liquid with a boiling point of 94 °C at 19 mmHg, indicating sufficient volatility for GC analysis.

  • Thermal Stability : While the free base is volatile, the hydrochloride salt is not directly amenable to GC without conversion to the more volatile free base form, which can be achieved during sample preparation or by the high temperatures of the GC inlet.

  • Chromophoric Properties : The presence of the fluorinated benzene ring provides strong UV absorbance, making UV detection in HPLC a sensitive and straightforward choice.

  • Ionization Potential : The organic nature of the molecule makes it readily detectable by Flame Ionization Detection (FID) in GC, which responds to carbon-containing compounds.

Based on these properties, RP-HPLC with UV detection and GC-FID were selected as orthogonal methods for this cross-validation study.

Experimental Design and Protocols

A comprehensive cross-validation study was designed to compare the performance of an RP-HPLC-UV method and a GC-FID method. The validation was conducted in accordance with ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[3][7][8]

Sample and Standard Preparation
  • Stock Solution (1.0 mg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard and Sample Solutions : Prepare working solutions by diluting the stock solution with the respective mobile phase for HPLC or with methanol for GC to the desired concentrations for linearity, accuracy, and precision studies.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

The rationale for this method is to leverage the polarity of the hydrochloride salt for good retention and separation on a nonpolar stationary phase. The acidic mobile phase ensures the analyte remains in its protonated, more water-soluble form, leading to sharp, symmetrical peaks.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 10 minutes

Step-by-Step Methodology:

  • Prepare the mobile phase and sonicate to degas.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a series of calibration standards from the stock solution ranging from 1 µg/mL to 100 µg/mL.

  • Inject the standards to establish the calibration curve.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 50, and 90 µg/mL).

  • Inject the QC samples and unknown samples for analysis.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is chosen for its high efficiency in separating volatile compounds. The use of a mid-polarity column (e.g., containing phenyl groups) is suitable for aromatic amines. The high temperature of the GC inlet facilitates the in-situ conversion of the hydrochloride salt to its volatile free base.

Instrumentation and Conditions:

ParameterCondition
GC System Agilent 8890 GC or equivalent with FID
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min)
Detector Temp. 280 °C
Makeup Gas Nitrogen

Step-by-Step Methodology:

  • Set the GC instrument parameters as per the table.

  • Prepare a series of calibration standards in methanol from the stock solution, ranging from 10 µg/mL to 500 µg/mL.

  • Inject the standards to establish the calibration curve.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 30, 250, and 450 µg/mL).

  • Inject the QC samples and unknown samples for analysis.

Cross-Validation Workflow and Data Comparison

The cross-validation process involves a systematic comparison of the analytical performance characteristics of both the HPLC and GC methods.

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gc Method 2: GC-FID Analysis cluster_comp Data Comparison & Analysis cluster_report Conclusion Prep Prepare Stock & Working Solutions HPLC_Val Perform HPLC Validation: - Specificity - Linearity - Accuracy - Precision - Robustness Prep->HPLC_Val GC_Val Perform GC-FID Validation: - Specificity - Linearity - Accuracy - Precision - Robustness Prep->GC_Val Compare Compare Validation Parameters HPLC_Val->Compare GC_Val->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Final Cross-Validation Report: Method Equivalency Assessment Stats->Report

Cross-Validation Experimental Workflow
Specificity (Stability-Indicating Properties)

Specificity was evaluated through forced degradation studies to ensure that the methods can unequivocally assess the analyte in the presence of potential degradation products.[9][10] Samples were subjected to acidic (0.1 M HCl, 60°C), basic (0.1 M NaOH, 60°C), oxidative (3% H₂O₂, RT), and photolytic (ICH Q1B) stress conditions.

  • HPLC-UV Results : The HPLC method demonstrated excellent specificity. The main peak for this compound was well-resolved from all degradation peaks, and the photodiode array detector confirmed peak purity.

  • GC-FID Results : The GC-FID method also showed good specificity, with degradation products appearing as separate peaks from the parent analyte.

Both methods were thus deemed stability-indicating.

Comparative Validation Data

The following table summarizes the performance data obtained for both methods. The acceptance criteria are based on typical requirements outlined in ICH Q2(R2).[2][7]

Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity (Range) 1 - 100 µg/mL10 - 500 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coeff. (r²) 0.99980.9995
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.85%1.10%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 1.25%1.65%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 1.0 µg/mL10 µg/mLS/N ratio ≥ 10
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and % organic (±2%)Unaffected by minor changes in oven temp (±2°C) and flow rate (±0.1 mL/min)RSD of results should remain within acceptable limits
Analysis of Results
  • Linearity : Both methods exhibited excellent linearity over their respective ranges, with correlation coefficients well above the acceptance criterion.

  • Accuracy and Precision : The HPLC method demonstrated slightly better accuracy and precision, with lower %RSD values. However, both methods met the acceptance criteria, indicating they are accurate and precise for their intended use.

  • Sensitivity : The HPLC-UV method proved to be more sensitive, with a significantly lower LOQ. This makes it more suitable for impurity profiling at low levels.

  • Robustness : Both methods were found to be robust, with minor deliberate changes in method parameters not significantly affecting the results.

Logical Relationships in Method Validation

The validation parameters are interconnected, forming a self-validating system that ensures the reliability of the analytical procedure.

Validation_Logic cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Linearity Linearity & Range Linearity->Accuracy underpins quantitation Precision Precision Linearity->Precision Robustness Robustness Precision->Robustness assessed under varied conditions LOQ Limit of Quantitation (LOQ) LOQ->Linearity defines lower end of range LOD Limit of Detection (LOD) LOD->LOQ

Interdependence of Validation Parameters

Conclusion and Recommendations

Both the developed RP-HPLC-UV and GC-FID methods are suitable for the quantitative determination of this compound. The cross-validation study demonstrates that while there are differences in performance, particularly in sensitivity, the methods provide comparable results for accuracy and precision within established acceptance criteria.

Recommendations:

  • For Routine Quality Control and Assay : The RP-HPLC-UV method is recommended as the primary method due to its higher precision, superior sensitivity (lower LOQ), and simpler sample preparation (no derivatization or phase transfer required).

  • As an Orthogonal or Confirmatory Method : The GC-FID method serves as an excellent orthogonal technique. Its different separation principle (volatility vs. polarity) provides a high degree of confidence in the analytical results when used as a confirmatory method or for troubleshooting.

This guide underscores the importance of a scientifically sound, risk-based approach to method development and validation. By employing orthogonal techniques and conducting a thorough cross-validation, laboratories can ensure the integrity and reliability of their analytical data, which is fundamental to the pharmaceutical development process.

References

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. June 14, 2024. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. International Council for Harmonisation. November 30, 2023. [Link]

  • Patel, K., et al. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 2014. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • MedCrave. Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. December 14, 2016. [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. April 18, 2022. [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. March 20, 2024. [Link]

  • BIOFOUNT. 152814-25-0|this compound. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]

  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • Polish Journal of Environmental Studies. Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. [Link]

  • SIELC Technologies. 3-Methylaniline. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • National Center for Biotechnology Information. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

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Navigating the Translational Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of Novel 3-Fluoro-N-methylaniline Hydrochloride Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the journey from compound synthesis to clinical application is fraught with challenges. A critical juncture in this pathway is the translation of promising laboratory findings from controlled in-vitro environments to the complex biological systems of in-vivo models. This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for evaluating the therapeutic potential of a promising class of molecules: 3-Fluoro-N-methylaniline hydrochloride derivatives. Drawing upon established principles of cancer drug discovery, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret these crucial preclinical studies.

Aniline and its derivatives have long served as versatile scaffolds in medicinal chemistry, contributing to the development of numerous pharmaceutical agents.[1][2] The strategic incorporation of a fluorine atom and a methyl group onto the aniline backbone can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making this compound derivatives an intriguing area of exploration for novel kinase inhibitors and other targeted therapies.

The Initial Litmus Test: High-Throughput In-Vitro Screening

In-vitro assays serve as the initial, rapid, and cost-effective method for identifying promising lead compounds from a library of synthesized derivatives.[3][4] These assays provide a controlled environment to assess the direct effects of a compound on cancer cells, elucidating mechanisms of action and establishing preliminary dose-response relationships.

Foundational In-Vitro Assays

A battery of in-vitro tests is typically employed to build a comprehensive profile of a compound's anticancer activity.[3]

  • Cell Viability Assays (MTT/XTT): These colorimetric assays are the workhorses of initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cytotoxicity. The principle lies in the metabolic reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by viable cells.

  • Apoptosis Assays (Annexin V/PI Staining): To determine if cell death occurs via programmed cell death (apoptosis), flow cytometry-based assays using Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells) are employed.

  • Kinase Inhibition Assays: For derivatives designed as kinase inhibitors, biochemical assays are essential to determine the specific kinase target and the compound's inhibitory potency (IC50). These assays often utilize purified enzymes and substrates in a cell-free system.

  • Western Blotting: This technique allows for the analysis of protein expression levels, providing insights into the molecular pathways affected by the compound. For instance, a decrease in the phosphorylation of a downstream target of an inhibited kinase can confirm the compound's mechanism of action.

Representative In-Vitro Data for a Hypothetical Derivative: "FNMA-1"

To illustrate the application of these assays, consider the following hypothetical data for a lead candidate, "FNMA-1".

Assay Cell Line Endpoint Result
MTT AssayA549 (Lung Carcinoma)IC50 (48h)5.2 µM
MTT AssayMCF-7 (Breast Carcinoma)IC50 (48h)8.9 µM
MTT AssayHCT116 (Colon Carcinoma)IC50 (48h)3.8 µM
Annexin V/PIHCT116% Apoptotic Cells (at 2x IC50)65%
Kinase AssayEGFR KinaseIC500.8 µM
Western BlotHCT116p-EGFR levels (at IC50)80% decrease

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Mechanism: A Hypothetical Signaling Pathway

Many targeted therapies, including those derived from aniline scaffolds, aim to inhibit specific signaling pathways that are constitutively active in cancer cells. The following diagram illustrates a simplified EGFR signaling pathway, a common target in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR FNMA1 FNMA-1 (Inhibitor) FNMA1->EGFR

Caption: Simplified EGFR signaling pathway inhibited by FNMA-1.

Bridging the Gap: In-Vivo Efficacy Studies

While in-vitro studies are invaluable for initial screening, they lack the complexity of a whole organism.[5] In-vivo studies, typically conducted in animal models, are essential for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile in a more physiologically relevant setting.[5][6]

The Gold Standard: Xenograft Models

Human tumor xenograft models are a cornerstone of preclinical cancer research.[7][8] These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.[7][9]

  • Cell Line-Derived Xenografts (CDX): Established cancer cell lines are injected subcutaneously or orthotopically into mice. CDX models are reproducible and cost-effective for initial efficacy testing.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[9]

Key Parameters in In-Vivo Studies
  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the reduction in tumor volume in treated animals compared to a control group.

  • Tolerability: The overall health of the animals is monitored by tracking body weight, clinical signs, and, in some cases, hematological and clinical chemistry parameters.

  • Pharmacokinetics (PK): Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamics (PD): Tumor biopsies can be analyzed to confirm that the drug is hitting its target in the in-vivo setting (e.g., by measuring the phosphorylation status of the target kinase).

Representative In-Vivo Data for "FNMA-1"

Following the promising in-vitro results, FNMA-1 would be advanced to an in-vivo study using an HCT116 xenograft model.

Parameter Vehicle Control FNMA-1 (20 mg/kg, i.p., daily)
Mean Tumor Volume (Day 21) 1200 mm³480 mm³
Tumor Growth Inhibition (TGI) -60%
Mean Body Weight Change +2%-3%
p-EGFR in Tumor (Day 21) 100%25%

Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control and FNMA-1). Administer the compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Data Collection: Measure tumor volume (using calipers) and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).

Visualizing the Workflow: From Lab Bench to Preclinical Model

The transition from in-vitro to in-vivo testing is a critical and iterative process in drug development.

InVitro_InVivo_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation Compound_Library 3-Fluoro-N-methylaniline Hydrochloride Derivatives Library Cell_Viability Cell Viability Assays (MTT, XTT) Compound_Library->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Viability->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assays Apoptosis_Assay->Kinase_Assay Lead_Identification Identification of Lead Compound (FNMA-1) Kinase_Assay->Lead_Identification Xenograft_Model Xenograft Model Development (e.g., HCT116) Lead_Identification->Xenograft_Model Translational Step Efficacy_Study Efficacy & Tolerability Study Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Go_NoGo Go/No-Go Decision for Further Development PK_PD_Analysis->Go_NoGo

Caption: Workflow from in-vitro screening to in-vivo validation.

In-Vitro vs. In-Vivo: A Comparative Analysis and the Quest for Correlation

A crucial aspect of preclinical drug development is establishing a strong in-vitro to in-vivo correlation (IVIVC).[10][11] A good correlation enhances the predictive power of in-vitro assays and builds confidence in a compound's potential for clinical success.[10][12]

Aspect In-Vitro Studies In-Vivo Studies Considerations for 3-Fluoro-N-methylaniline Derivatives
Biological Complexity Low (isolated cells)High (whole organism with complex interactions)In-vitro assays may not capture the influence of the tumor microenvironment on drug response.
Throughput & Cost High throughput, low costLow throughput, high costA large library of derivatives can be rapidly screened in-vitro to select the most promising candidates for expensive in-vivo testing.
Pharmacokinetics Not directly measuredDirectly measured (ADME)The hydrochloride salt form of the derivatives is intended to improve solubility and bioavailability, which can only be confirmed in-vivo.
Toxicity Limited to cytotoxicitySystemic toxicity can be assessedUnforeseen off-target effects and toxicity in vital organs can be identified in-vivo.
Predictive Value Moderate; high rate of attrition in later stagesHigher; more representative of clinical outcomesA good correlation between in-vitro IC50 and in-vivo TGI for a series of derivatives would validate the in-vitro screening platform.
The Iterative Nature of Drug Discovery

It is important to recognize that the relationship between in-vitro and in-vivo studies is not linear but cyclical. Discrepancies between in-vitro and in-vivo results often provide valuable insights that can guide the synthesis of new, improved derivatives. For example, if a compound is potent in-vitro but shows poor efficacy in-vivo, this may indicate a pharmacokinetic issue (e.g., poor absorption or rapid metabolism) that needs to be addressed through chemical modification.

Drug_Discovery_Cycle In_Vitro In-Vitro Screening In_Vivo In-Vivo Testing In_Vitro->In_Vivo Promising Candidates SAR Structure-Activity Relationship (SAR) In_Vitro->SAR In_Vivo->SAR Feedback Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Vitro New Derivatives

Caption: The iterative cycle of drug discovery.

Conclusion

The evaluation of this compound derivatives, as with any novel class of potential anticancer agents, necessitates a carefully orchestrated interplay between in-vitro and in-vivo studies. While in-vitro assays provide a powerful platform for high-throughput screening and mechanistic elucidation, in-vivo models are indispensable for assessing efficacy and safety in a physiologically relevant context. A thorough understanding of the strengths and limitations of each approach, coupled with a commitment to establishing a robust in-vitro to in-vivo correlation, is paramount for successfully navigating the translational gap and advancing the most promising compounds toward clinical development.

References

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. PubMed. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • In Vitro and In Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]

  • Comparative in vitro and in vivo evaluation of three tablet formulations of amiodarone in healthy subjects. ResearchGate. Available at: [Link]

  • N-Methylaniline. Wikipedia. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. Available at: [Link]

  • (PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Available at: [Link]

  • In vitro-in vivo Correlation in Anticancer Drug Sensitivity Test Using AUC-Based Concentrations and Collagen Gel Droplet-Embedded Culture. Karger Publishers. Available at: [Link]

  • In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. PubMed Central. Available at: [Link]

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A Head-to-Head Comparison of Catalytic Routes for the Synthesis of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Process Optimization for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and efficiency is paramount. 3-Fluoro-N-methylaniline hydrochloride is a valuable building block in the preparation of various active pharmaceutical ingredients (APIs). The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a head-to-head comparison of prominent catalytic systems for the synthesis of 3-Fluoro-N-methylaniline, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to inform catalyst selection and process optimization.

Catalytic Strategies for the N-Methylation of 3-Fluoroaniline

The primary transformation in the synthesis of 3-Fluoro-N-methylaniline is the selective methylation of the nitrogen atom of 3-fluoroaniline. This can be achieved through several catalytic pathways, each with its distinct advantages and limitations. In this guide, we will focus on three prominent and mechanistically diverse approaches:

  • Classical Reductive Amination: A robust and widely used method involving the reaction of the primary amine with a carbonyl compound (formaldehyde) to form an imine or enamine intermediate, which is then reduced in situ.

  • Homogeneous Transition Metal Catalysis: Employing well-defined ruthenium complexes to catalyze the N-methylation of anilines using methanol as a green and readily available C1 source.

  • Transition-Metal-Free Catalysis: A modern approach that circumvents the use of transition metals, utilizing simple inorganic salts to catalyze the N-methylation with formic acid.

Reductive Amination with Formaldehyde and Sodium Borohydride

Reductive amination is a cornerstone of amine synthesis due to its versatility and broad applicability. The reaction proceeds via the formation of a Schiff base (imine) from the condensation of 3-fluoroaniline and formaldehyde, which is subsequently reduced by a hydride source, typically sodium borohydride.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, followed by dehydration to form an iminium ion. The hydride reagent then reduces the iminium ion to the desired secondary amine. The choice of a mild reducing agent like sodium borohydride is crucial to avoid the reduction of the aldehyde starting material.

Experimental Protocol

Materials:

  • 3-Fluoroaniline

  • Formaldehyde (37% solution in water)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • To a solution of 3-fluoroaniline (1.0 equiv.) in methanol, add formaldehyde solution (1.2 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv.) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-Fluoro-N-methylaniline.

  • For the hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether and add a saturated solution of HCl in ethanol dropwise until precipitation is complete. Filter the solid and dry under vacuum.

Note: While this is a general and widely applicable method, some studies have reported difficulties in the methylation of electron-deficient anilines like 2-fluoroaniline under certain transition-metal-free reductive amination conditions.[1] Careful optimization of reaction parameters is therefore essential for achieving high yields with 3-fluoroaniline.

Workflow for Reductive Amination Synthesis.

Homogeneous Ruthenium-Catalyzed N-Methylation with Methanol

Transition metal-catalyzed N-methylation of amines using methanol as a C1 source represents a more atom-economical and greener alternative to traditional methods.[2] Ruthenium complexes, in particular, have shown excellent activity and selectivity for this transformation. This "hydrogen borrowing" or "hydrogen autotransfer" process utilizes methanol as both the methylating agent and a source of hydrogen.

Mechanistic Insights

The catalytic cycle is believed to involve the following key steps:

  • Oxidation: The ruthenium catalyst oxidizes methanol to formaldehyde, generating a ruthenium hydride species.

  • Condensation: The in situ generated formaldehyde reacts with 3-fluoroaniline to form an imine.

  • Reduction: The ruthenium hydride species then reduces the imine to the corresponding N-methylated amine.

  • Catalyst Regeneration: The ruthenium catalyst is regenerated, and water is the only stoichiometric byproduct.

This process avoids the use of stoichiometric and often toxic methylating agents and generates water as the primary byproduct, aligning with the principles of green chemistry.

Experimental Protocol

Materials:

  • 3-Fluoroaniline

  • [Ru(p-cymene)Cl₂]₂ (or a similar cyclometalated Ruthenium catalyst)

  • A suitable phosphine ligand (e.g., DPEPhos)

  • Sodium Hydroxide (NaOH) or Cesium Carbonate (Cs₂CO₃) as a base

  • Anhydrous Methanol

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.5 mol%) and the phosphine ligand (e.g., DPEPhos, 1.1 mol%).

  • Add anhydrous methanol and stir for 15 minutes to allow for catalyst pre-formation.

  • Add 3-fluoroaniline (1.0 equiv.) and the base (e.g., NaOH, 10 mol% or Cs₂CO₃, 0.5 equiv.).[3][4]

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 60-140 °C) for the required time (e.g., 12-22 hours).[3][4]

  • After cooling to room temperature, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

  • For hydrochloride salt formation, follow the procedure described in the reductive amination section.

Workflow for Ru-Catalyzed N-Methylation.

Transition-Metal-Free N-Methylation with Formic Acid

The development of transition-metal-free catalytic systems is a significant goal in modern organic synthesis, aiming to reduce cost and potential metal contamination in the final product. A notable example is the use of simple inorganic bases to catalyze the N-methylation of amines with formic acid as the C1 source and a hydrosilane as the reducing agent.

Mechanistic Considerations

This reaction is proposed to proceed through the formation of a silyl formate intermediate from the reaction of formic acid and the hydrosilane (e.g., polymethylhydrosiloxane, PMHS). This intermediate can then form an acetal-like species which reacts with the amine to form a C-N bond, followed by reduction to the methylated product.[5] A key aspect of this method is its air-tolerance and the use of inexpensive and readily available reagents.

Experimental Protocol

Materials:

  • 3-Fluoroaniline

  • Formic Acid

  • Polymethylhydrosiloxane (PMHS)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • 18-Crown-6

  • 4 Å Molecular Sieves

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask, add 3-fluoroaniline (1.0 equiv.), K₂HPO₄ (10 mol%), 18-crown-6 (20 mol%), and 4 Å molecular sieves.

  • Add anhydrous THF, followed by formic acid (4.6 equiv.) and PMHS (4.0 equiv.).

  • Heat the reaction mixture at 80 °C for 12 hours.[5]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

  • For hydrochloride salt formation, follow the previously described procedure.

Important Note: It has been reported that direct methylation of primary amines using this specific protocol failed.[5] This presents a significant limitation for the synthesis of 3-Fluoro-N-methylaniline from 3-fluoroaniline and should be a primary consideration in catalyst selection.

Workflow for Metal-Free N-Methylation.

Head-to-Head Comparison of Catalytic Systems

FeatureReductive Amination (Formaldehyde/NaBH₄)Ru-Catalyzed (Methanol)Metal-Free (Formic Acid/PMHS)
Catalyst None (reagent-based)Homogeneous Ru-complexK₂HPO₄ (inorganic base)
C1 Source FormaldehydeMethanolFormic Acid
Reductant Sodium BorohydrideMethanol (in-situ H₂)PMHS
Typical Yield Moderate to High (Substrate dependent)High (up to 95% for anilines)[3]Moderate (for secondary amines), Fails for primary amines [5]
Reaction Temp. 0 °C to Room Temperature60 - 140 °C80 °C
Reaction Time 4 - 6 hours12 - 24 hours12 hours
Green Chemistry Use of borohydride, organic solventsAtom-economical (H₂O byproduct), but uses a precious metal catalystMetal-free, but uses stoichiometric hydrosilane
Cost Low reagent costHigher catalyst costLow catalyst cost, moderate reductant cost
Scalability Well-established and scalablePotentially limited by catalyst cost and availabilityScalable due to inexpensive reagents
Substrate Scope Broad, but can be sensitive to functional groupsGood tolerance for various functional groups on anilinesLimited for primary amines
Safety NaBH₄ is flammable and reacts with waterRequires inert atmosphere techniquesFormic acid is corrosive, PMHS is flammable

Conclusion and Recommendations

The choice of catalytic system for the synthesis of this compound is a critical decision that balances factors such as cost, efficiency, environmental impact, and scalability.

  • Reductive Amination remains a viable and cost-effective option, particularly for smaller-scale synthesis. However, the potential for lower yields with electron-deficient anilines necessitates careful optimization.

  • Ruthenium-catalyzed N-methylation emerges as a highly efficient and elegant solution, offering high yields and excellent atom economy. For large-scale production where high efficiency is paramount and catalyst recycling strategies can be implemented, this method is particularly attractive. The milder reaction conditions reported with some cyclometalated ruthenium catalysts are also a significant advantage.[3]

  • The transition-metal-free approach using formic acid, while appealing for its simplicity and low cost, is not suitable for the direct methylation of 3-fluoroaniline based on current literature.[5] This highlights the importance of substrate-specific catalyst screening in process development.

For researchers and drug development professionals, the Ruthenium-catalyzed N-methylation with methanol represents the most promising and robust catalytic route for the synthesis of 3-Fluoro-N-methylaniline. Its high efficiency, good functional group tolerance, and green chemistry credentials make it a superior choice for the reliable production of this key pharmaceutical intermediate.

References

  • Blank, B., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1823-1829. Available at: [Link]

  • Paul, B., Panja, D., & Kundu, S. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters, 21(15), 5843–5847. Available at: [Link]

  • Wang, C., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36597–36603. Available at: [Link]

  • Song, F., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(11), 1939-1942. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Dang, T. T., Ramalingam, B., & Seayad, A. M. (2015). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. ACS Catalysis, 5(7), 4082–4088. Available at: [Link]

  • Organic Syntheses Procedure for n-methylformanilide. Available at: [Link]

  • Lim, C., & Kim, J. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 344-346. Available at: [Link]

  • Natte, K., et al. (2021). Overview of Ru-catalyzed N-methylation of amines/with methanol. Advanced Synthesis & Catalysis. Available at: [Link]

  • Organic Syntheses Procedure for trimethylamine hydrochloride. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Fluoro-N-methylaniline hydrochloride (CAS No. 152814-25-0). As a halogenated aromatic amine, this compound requires meticulous handling not only during its use in research and development but critically, through its entire lifecycle to final disposition. The following procedures are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Foundational Step: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the causal basis for the stringent disposal protocols that follow. This compound is not merely waste; it is a hazardous material that must be respected as such until its final destruction. Its primary dangers lie in its toxicity and irritant properties.

Table 1: Summary of Key Hazards

Hazard Category Description Primary Sources
Acute Toxicity Harmful if swallowed.[1] Similar aniline compounds are toxic if swallowed, in contact with skin, or if inhaled.[2][3] Safety Data Sheet (SDS)
Skin Irritation Causes skin irritation.[1] Prolonged or repeated contact should be avoided. Safety Data Sheet (SDS)
Eye Irritation Causes serious eye irritation.[1] Safety Data Sheet (SDS)
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[1][3] Safety Data Sheet (SDS)

| Environmental Hazards | Aniline derivatives can be harmful or very toxic to aquatic life, with long-lasting effects.[2] The compound should not be allowed to enter drains or the ground water system.[2][3] | Safety Data Sheet (SDS) |

The hydrochloride salt form dictates that it is a solid, which can present an inhalation risk if handled as a powder. The presence of a halogen (fluorine) on the aromatic ring is of particular importance for disposal, as this classifies it as a halogenated organic compound , which has specific regulatory implications under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]

Mandatory Personnel Protective Equipment (PPE)

A robust PPE protocol is a non-negotiable, self-validating system of protection. The choice of PPE is directly dictated by the hazards identified above.

  • Hand Protection : Wear chemically resistant gloves. Butyl or Viton gloves are often recommended for handling aniline compounds; nitrile gloves may not offer sufficient protection for prolonged contact.[7] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[8]

  • Eye/Face Protection : Use tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against dust particles and splashes.[8] Standard safety glasses are insufficient.

  • Skin and Body Protection : A fully buttoned lab coat is mandatory. For tasks with a higher risk of spillage, a chemical-resistant apron or a complete protective suit should be utilized.[8]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors and particulates) must be used.[8][9] All respiratory protection should be part of a formal program that includes fit-testing.

The Disposal Workflow: A Step-by-Step Protocol

Disposal is a process, not a single action. It begins the moment the chemical is deemed waste and ends only upon its certified destruction. This protocol ensures a clear, auditable trail.

Step 1: Waste Segregation and Containerization

The cardinal rule of hazardous waste management is to never mix different waste streams.[3] Co-mingling can lead to dangerous chemical reactions and complicates the final disposal process, increasing costs and risks.

  • Designate a Waste Container : Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.[7]

  • Collect Waste : Place all solid waste containing this chemical, including contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent paper), into this designated container.

  • Aqueous Solutions : If you have aqueous waste streams containing this compound, they must be collected in a separate, sealed, and compatible liquid waste container. Do not pour any amount down the drain.[7]

  • Rinsate : Glassware that has come into contact with the compound should be triple-rinsed. The first two rinses should be with a suitable solvent (e.g., ethanol or acetone), and this rinsate must be collected as hazardous waste. The final rinse can be with water.

Step 2: Labeling and Documentation

Proper labeling is a critical control for safety and regulatory compliance. An improperly labeled container is an unknown and therefore unacceptable risk.

  • Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled.

  • Complete the Label : The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first waste was added).

Step 3: On-Site Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.

  • Location : The storage area must be secure and away from incompatible materials, particularly strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][10]

  • Secondary Containment : Place the waste container in a secondary containment tub to mitigate risks from potential leaks.[7]

  • Container Integrity : Keep the container tightly closed at all times, except when adding waste.[3][11]

Step 4: Final Disposition via Licensed Vendor

The final destruction of this compound must be carried out by a licensed professional waste disposal company. Your institution's Environmental Health & Safety (EH&S) department will manage this process.

  • Arrange for Pickup : Contact your EH&S office to schedule a pickup of the full waste container.

  • Method of Destruction : The most appropriate and common method for this class of chemical is high-temperature incineration .[8][12][13] This process must be conducted in a specialized hazardous waste incinerator equipped with an afterburner and a scrubber system.[8][12]

    • Why Incineration? It provides a high destruction and removal efficiency (DRE) for organic compounds.[14]

    • Why a Scrubber? The combustion of a halogenated (fluorine) and nitrogenous compound will produce acidic gases like hydrogen fluoride (HF), hydrogen chloride (from the hydrochloride), and nitrogen oxides (NOx).[9][15] The scrubber is essential to neutralize these corrosive and toxic gases before they are released into the atmosphere.[16]

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated. Remove all sources of ignition.[11]

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill : For a small solid spill, gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[12]

  • Absorb Liquid Spills : For solutions, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose : Carefully scoop the absorbent material into the hazardous waste container.

  • Decontaminate : Wipe down the spill area with a suitable solvent and soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention : If there is any personal exposure, wash the affected skin area immediately and thoroughly with soap and water for at least 15 minutes.[9] For eye contact, flush with copious amounts of water at an eyewash station for 15 minutes.[11] Seek immediate medical attention in all cases of exposure.[2]

Visualized Disposal Workflow

The following diagram illustrates the complete lifecycle for the proper disposal of this compound waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management & Final Disposition WasteGen Waste Generation (e.g., contaminated gloves, unused material, rinsate) Collection Collect in Designated, Labeled HDPE Container WasteGen->Collection Segregate Immediately Storage Store in Secondary Containment in a Satellite Accumulation Area Collection->Storage Keep Closed Pickup Arrange Pickup by EH&S or Licensed Vendor Storage->Pickup Transport Secure Transport to a TSDF* Pickup->Transport Incineration High-Temperature Incineration (>1600°F / 870°C) with Afterburner & Scrubber Transport->Incineration RCRA Compliant FinalDisp Final Disposition (Ash Landfill) Incineration->FinalDisp caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow from lab generation to final disposition.

References

  • Chemical Label. This compound. [Link]

  • Capot Chemical. Material Safety Data Sheet - 3-Fluoro-4-methylaniline. [Link]

  • National Institutes of Health (NIH). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • SpringerLink. Comparison of available treatment techniques for hazardous aniline-based organic contaminants. [Link]

  • Washington State University. Aniline - Standard Operating Procedure. [Link]

  • PubMed. [Fenton technique for oxidation treatment of solid-waste containing aniline]. [Link]

  • U.S. Environmental Protection Agency. Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. [Link]

  • Journal of Health & Pollution. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Methylaniline. [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. Chapter 2 Section 3.2 - Incinerators. [Link]

  • PubMed. Microbial breakdown of halogenated aromatic pesticides and related compounds. [Link]

  • U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. [Link]

  • Global Substance Registration System. 3-FLUORO-2-METHYLANILINE. [Link]

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A Researcher's Guide to the Safe Handling of 3-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a robust safety-first mindset. This guide provides a detailed protocol for the safe handling of 3-Fluoro-N-methylaniline hydrochloride (CAS: 152814-25-0), a compound that, while integral to many research and development pipelines, presents notable health and safety challenges.[1][2] This document is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated, empowering you, the researcher, to work with confidence and safety.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The primary routes of exposure are ingestion, skin contact, and inhalation. Structurally, it is a substituted aniline, and it is prudent to consider the hazards associated with this class of compounds, which can include toxicity and potential for methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced).[3] Therefore, our safety protocols are designed to mitigate these risks at every stage of the handling process.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale for each piece of equipment is grounded in the known hazards of the compound and its chemical class.

PPE Category Item Specification and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes and aerosols.[4] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing, such as during bulk transfers or heating.[4]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[5] It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times specific to anilines. Double gloving is a best practice to minimize the risk of exposure from a single glove failure, especially during prolonged handling.[4][5]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-retardant lab coat, fully buttoned, is the minimum requirement to protect against minor spills.[5] For larger quantities or procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is essential.[4][5]
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesAll handling of this compound should ideally be conducted within a certified chemical fume hood.[5] In the event of a fume hood failure or if handling outside of a hood is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[4][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to maintaining a safe laboratory environment. The following protocol outlines the key stages of handling this compound, from initial preparation to final disposal.

1. Preparation and Pre-Handling Checks:

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to your experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.[5]

  • Emergency Equipment: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher.[5]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily accessible.[5]

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Dispensing: Handle the solid compound exclusively within a chemical fume hood to minimize inhalation exposure.[5] Use a spatula or other appropriate tool for transfers.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled.

  • Heating: Avoid the use of open flames.[5] If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath.[5]

3. Post-Handling and Waste Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.

  • Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][8]

Emergency Procedures: Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram illustrates the workflow for managing a spill of this compound.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting alert Alert Personnel & Evacuate Area ppe Don Appropriate PPE alert->ppe If safe to do so contain Contain the Spill with Absorbent Material ppe->contain cleanup Carefully Collect Contaminated Material contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose report Report the Spill to EHS dispose->report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.